Methyl 3-methyl-2-nitrobenzoate
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28461. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
methyl 3-methyl-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-4-3-5-7(9(11)14-2)8(6)10(12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHDBIXFFZVJGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063933 | |
| Record name | Benzoic acid, 3-methyl-2-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5471-82-9 | |
| Record name | Benzoic acid, 3-methyl-2-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5471-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-methyl-2-nitrobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005471829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5471-82-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28461 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3-methyl-2-nitro-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 3-methyl-2-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-2-nitrobenzoesäuremethylester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3-METHYL-2-NITROBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67XCE2UHV8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-methyl-2-nitrobenzoate (CAS 5471-82-9)
This guide provides a comprehensive technical overview of Methyl 3-methyl-2-nitrobenzoate, a key chemical intermediate. Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's properties, synthesis, and reactivity, grounding all information in established scientific principles and methodologies.
Introduction and Core Characteristics
This compound, with the CAS registry number 5471-82-9, is an organic compound characterized by a benzoate structure with both a methyl and a nitro group substituted on the benzene ring.[1] Its strategic placement of functional groups—the electron-withdrawing nitro group ortho to the methyl ester and meta to the methyl group—makes it a valuable precursor in multi-step organic syntheses.[1][2] This compound typically appears as a white to light yellow crystalline solid and is soluble in common organic solvents.[1][3][4] Its primary utility lies in its role as a building block for more complex molecules, particularly in the agrochemical and pharmaceutical industries.[1][2]
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral properties is fundamental to its application and quality control.
Physicochemical Data
The key physical properties of this compound are summarized in the table below. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 5471-82-9 | [1][2][4][5][6][7][8][9][10][11][12][13][14] |
| Molecular Formula | C₉H₉NO₄ | [1][3][5][6][7][10] |
| Molecular Weight | 195.17 g/mol | [3][6][7][10][14] |
| Appearance | White to light yellow solid/crystal powder | [2][3][4][12] |
| Melting Point | 72-76 °C | [3][5][9] |
| Boiling Point | 286.3 °C | |
| Purity | Typically >98% (by GC or HPLC) | [5][15] |
Spectroscopic Profile
Spectroscopic data is essential for structural confirmation and purity assessment.
-
¹H NMR (CDCl₃): The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons and the two methyl groups. The expected signals are a singlet for the methyl group on the ring at approximately δ 2.36 ppm, a singlet for the ester methyl group at around δ 3.89 ppm, and a multiplet for the three aromatic protons in the range of δ 7.40-7.84 ppm.[2]
Synthesis and Purification
The synthesis of this compound is most commonly achieved through two primary routes: the esterification of 3-methyl-2-nitrobenzoic acid or the nitration of methyl 3-methylbenzoate. The choice of route often depends on the availability and cost of the starting materials.
Synthesis via Esterification of 3-Methyl-2-nitrobenzoic Acid
This is a direct and widely used method. The carboxylic acid is converted to its methyl ester, a reaction that is typically acid-catalyzed.
Caption: Workflow for the synthesis of this compound via esterification.
Detailed Protocol:
-
Reaction Setup: To a solution of 3-methyl-2-nitrobenzoic acid in excess methanol at 0 °C, slowly add a catalytic amount of a strong acid like sulfuric acid or dropwise addition of acetyl chloride.[2] An alternative is the use of thionyl chloride in methanol.[16] The use of thionyl chloride or acetyl chloride is advantageous as it forms gaseous byproducts (SO₂ and HCl, or HCl respectively), which can be easily removed, driving the equilibrium towards the product.
-
Reaction Execution: The mixture is then heated to reflux and stirred for several hours (e.g., 20 hours) to ensure complete conversion.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted starting material) and brine.[2]
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by recrystallization, often from ethanol or methanol, to yield the final product as a white solid.[2][17]
Synthesis via Nitration of Methyl 3-methylbenzoate
This route involves the electrophilic aromatic substitution of methyl 3-methylbenzoate. The directing effects of the existing substituents are crucial for achieving the desired regioselectivity. The ester group is a meta-director, while the methyl group is an ortho-, para-director. This combination favors the introduction of the nitro group at the 2-position.
Caption: Synthetic pathway for this compound via nitration.
A patent describes a method using acetic anhydride as a catalyst instead of sulfuric acid, which is claimed to improve selectivity and yield, and reduce environmental pollution from acid waste.[17]
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dominated by the interplay of its three functional groups.
Reduction of the Nitro Group
A primary and highly significant reaction is the reduction of the nitro group to an amine. This transformation is a key step in the synthesis of various pharmaceutical and agrochemical intermediates. For instance, the hydrogenation of this compound produces methyl 2-amino-3-methylbenzoate.[2] This resulting anthranilate derivative is a valuable building block.
Common reduction methods include catalytic hydrogenation (e.g., using Pd/C in an ethanol or methanol solvent under a hydrogen atmosphere) or using reducing agents like sodium dithionite.[18]
Hydrolysis of the Ester
The methyl ester can be hydrolyzed back to the corresponding carboxylic acid (3-methyl-2-nitrobenzoic acid) under either acidic or basic conditions. This is often a necessary step if further modifications to the molecule require the carboxylic acid functionality.
Applications in Synthesis
This compound is not typically an end-product but a crucial intermediate. Its applications are diverse, though primarily centered in the life sciences sector.
-
Pesticide Synthesis: It is used as a raw material for the synthesis of the pesticide intermediate 2-amino-5-chloro-N,3-dimethylbenzamide.[2]
-
Pharmaceutical Research: The compound and its derivatives are used in the synthesis of a variety of biologically active molecules, including cinnolines and other cyclic compounds. It is sold by many chemical suppliers for research and development purposes.[6][7]
-
Other Industrial Uses: There are mentions of its use as a chiral, catalytic, and magnetic additive, as well as in the production of alkyl chlorides and in wastewater treatment, although these applications are less commonly cited.
Safety and Handling
As with any chemical, proper handling and storage of this compound are paramount.
-
Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[19] It can also be harmful if swallowed or inhaled.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this compound.[3][19]
-
Storage: Store in a well-ventilated place with the container tightly closed, ideally between 10°C and 25°C.[19] It should be stored away from incompatible materials such as strong oxidizing agents.[3][13][20]
-
Stability: The compound is stable under normal storage conditions.[3][13][20] Hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides.[3][20]
Conclusion
This compound (CAS 5471-82-9) is a well-characterized chemical intermediate with significant value in organic synthesis. Its defined physicochemical properties, established synthetic routes, and predictable reactivity make it a reliable building block for researchers and developers in the pharmaceutical and agrochemical industries. Adherence to appropriate safety protocols is essential when working with this compound.
References
- 1. CAS 5471-82-9: Benzoic acid, 3-methyl-2-nitro-, methyl est… [cymitquimica.com]
- 2. This compound | 5471-82-9 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound, CasNo.5471-82-9 Jinan Finer Chemical Co., Ltd China (Mainland) [finerchem.lookchem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. scbt.com [scbt.com]
- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. CAS RN 5471-82-9 | Fisher Scientific [fishersci.fi]
- 9. 5471-82-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. capotchem.com [capotchem.com]
- 12. This compound [joxbio.com]
- 13. fishersci.com [fishersci.com]
- 14. CAS 5471-82-9 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 15. aksci.com [aksci.com]
- 16. prepchem.com [prepchem.com]
- 17. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]
- 18. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. Page loading... [guidechem.com]
- 20. tcichemicals.com [tcichemicals.com]
physical and chemical properties of Methyl 3-methyl-2-nitrobenzoate
An In-Depth Technical Guide to Methyl 3-Methyl-2-Nitrobenzoate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document synthesizes core chemical data, field-proven synthetic protocols, and critical safety insights to support advanced research and application.
Compound Identification and Structural Characteristics
This compound (CAS Number: 5471-82-9) is an organic compound characterized by a benzene ring substituted with a methyl group, a nitro group, and a methyl ester group.[1][2] The strategic placement of these functional groups, particularly the ortho-nitro and meta-methyl arrangement relative to the ester, imparts specific reactivity that makes it a valuable precursor in multi-step organic synthesis.
-
IUPAC Name: this compound
-
Synonyms: 3-Methyl-2-nitrobenzoic acid methyl ester
Physicochemical Properties
The physical properties of this compound are critical for its handling, purification, and use in reactions. The compound is a solid at room temperature.
| Property | Value | Source |
| Melting Point | 72-73 °C | [1] |
| Boiling Point (Predicted) | 286.3 ± 20.0 °C | [1] |
| Density (Predicted) | 1.255 ± 0.06 g/cm³ | [1][3] |
| Appearance | White to light yellow solid | [3][4] |
| Flash Point | 128.4 °C | [1] |
| Vapor Pressure | 0.00267 mmHg at 25°C | [1] |
| Refractive Index | 1.548 | [1] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic data is fundamental for confirming the identity and purity of this compound. The following data provides a reference for analytical characterization.
¹H NMR Spectroscopy: A proton NMR spectrum in CDCl₃ confirms the key structural features of the molecule.[4]
-
δ 7.84 (m, 1H): Aromatic proton.
-
δ 7.40-7.51 (m, 2H): Aromatic protons.
-
δ 3.89 (s, 3H): Methyl protons of the ester group (-COOCH₃).
-
δ 2.36 (s, 3H): Methyl protons of the ring-attached methyl group (-CH₃).[4]
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of the compound's characteristic functional groups. Key absorption peaks are expected around:
-
~1720 cm⁻¹: Strong C=O stretching from the ester group.[5]
-
~1530 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂).[5]
-
~1250 cm⁻¹: C-O stretching of the ester group.[5]
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
Synthesis Protocol: Nitration of Methyl 3-Methylbenzoate
The primary route for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of Methyl 3-methylbenzoate. The choice of reagents and reaction conditions is critical for achieving high selectivity and yield, as the directing effects of the methyl and ester groups influence the position of nitration. A modern approach utilizes acetic anhydride as a catalyst instead of sulfuric acid to improve reaction cleanliness and reduce acidic waste.[6]
Experimental Workflow: Synthesis Logic
The following diagram illustrates the logical flow of the synthesis process, from reagent preparation to product isolation and purification.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 3-methyl-2-nitrobenzoate
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for Methyl 3-methyl-2-nitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of both ¹H and ¹³C NMR spectra, underpinned by fundamental principles of chemical structure and magnetic resonance.
Introduction
This compound is a substituted aromatic compound with significant utility as a synthetic intermediate in various chemical and pharmaceutical applications. A precise and unambiguous structural elucidation is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose. This guide will provide a detailed examination of its ¹H and ¹³C NMR spectra, offering insights into the electronic environment of each nucleus and the structural rationale behind the observed chemical shifts and coupling patterns.
Molecular Structure and Numbering
The structural integrity of this compound is the foundation of its spectral characteristics. The systematic numbering of the atoms is crucial for the unambiguous assignment of NMR signals.
Figure 1: Molecular structure and atom numbering of this compound.
¹H NMR Spectral Data
The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.
Experimental Parameters (Typical)
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Solvent | CDCl₃ |
| Standard | Tetramethylsilane (TMS) at 0.00 ppm |
| Temperature | 298 K |
Data and Assignments
The experimental ¹H NMR data for this compound is summarized below.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.84 | m | 1H | Ar-H |
| 7.40-7.51 | m | 2H | Ar-H |
| 3.89 | s | 3H | -OCH₃ |
| 2.36 | s | 3H | Ar-CH₃ |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound presents four distinct signals, consistent with its molecular structure.
-
Aromatic Protons (7.40-7.84 ppm): The three protons on the benzene ring appear as multiplets in the downfield region of the spectrum. The electron-withdrawing nature of the nitro (-NO₂) and methyl ester (-COOCH₃) groups deshields these protons, causing them to resonate at higher chemical shifts. The complex multiplet pattern arises from the spin-spin coupling between the adjacent aromatic protons. A definitive assignment of each aromatic proton would require more advanced 2D NMR techniques, but a general attribution to the aromatic region is appropriate.
-
Methoxy Protons (3.89 ppm): The three protons of the methyl ester group (-OCH₃) appear as a sharp singlet at 3.89 ppm.[1] The singlet multiplicity indicates that these protons are not coupled to any neighboring protons. Their chemical shift is characteristic of protons on a carbon attached to an oxygen atom.
-
Methyl Protons (2.36 ppm): The three protons of the methyl group attached to the aromatic ring (Ar-CH₃) resonate as a singlet at 2.36 ppm.[1] This singlet multiplicity is expected as there are no adjacent protons for coupling. The chemical shift is typical for a methyl group attached to a benzene ring.
¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.
A Note on Data Availability
Predicted ¹³C NMR Data and Assignments
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~165 | C=O | Ester carbonyl carbons typically resonate in this region. |
| ~148 | C-NO₂ | The carbon attached to the electron-withdrawing nitro group is significantly deshielded. |
| ~135 | C-CH₃ | Aromatic carbon attached to the methyl group. |
| ~132 | Ar-C | Quaternary aromatic carbon. |
| ~130 | Ar-CH | Aromatic methine carbon. |
| ~128 | Ar-CH | Aromatic methine carbon. |
| ~125 | Ar-CH | Aromatic methine carbon. |
| ~52 | -OCH₃ | Methoxy carbons typically appear in this range. |
| ~16 | Ar-CH₃ | The methyl carbon attached to the aromatic ring. |
Interpretation of the Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.
-
Carbonyl Carbon (~165 ppm): The carbon of the ester carbonyl group is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen atom.
-
Aromatic Carbons (~125-148 ppm): The six carbons of the benzene ring are expected to resonate in the aromatic region. The carbon atom directly attached to the strongly electron-withdrawing nitro group (C-NO₂) is predicted to be the most deshielded of the ring carbons. The other aromatic carbons will have their chemical shifts influenced by the positions of the methyl and methyl ester substituents.
-
Methoxy Carbon (~52 ppm): The carbon of the methoxy group (-OCH₃) is anticipated to appear around 52 ppm, a characteristic chemical shift for such functional groups.
-
Methyl Carbon (~16 ppm): The carbon of the methyl group attached to the aromatic ring (Ar-CH₃) is expected to be the most upfield signal in the spectrum.
Experimental Protocols
The following provides a generalized, step-by-step methodology for acquiring high-quality NMR spectra of small organic molecules like this compound.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
-
Standard: CDCl₃ often contains a small amount of non-deuterated chloroform (CHCl₃), which can serve as a secondary internal standard (δ = 7.26 ppm for ¹H NMR). Tetramethylsilane (TMS) can be added as a primary internal standard (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Apply a 90° pulse and acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is typically required.
-
Use proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired FID to convert it into a frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent signal to its known chemical shift.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both the ¹H and ¹³C NMR spectra.
References
A Technical Guide to the FT-IR and Mass Spectrometry Analysis of Methyl 3-methyl-2-nitrobenzoate
Introduction
Methyl 3-methyl-2-nitrobenzoate is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its chemical structure, featuring a nitro group ortho to a methyl group and adjacent to a methyl ester on a benzene ring, presents a unique analytical challenge. Accurate and comprehensive characterization of this molecule is paramount for quality control, reaction monitoring, and regulatory compliance. This in-depth technical guide provides a detailed exploration of the analysis of this compound using two cornerstone analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS).
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a rationale for experimental choices, insights into spectral interpretation, and a framework for robust analytical protocol development.
Molecular Structure and Properties
Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a powerful, non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Experimental Protocol: FT-IR Analysis of Solid this compound
Given that this compound is a solid at room temperature, two primary methods for sample preparation are recommended: the Thin Solid Film method and the Potassium Bromide (KBr) Pellet method.
Method 1: Thin Solid Film
This method is often preferred for its simplicity and speed.
-
Sample Preparation: Dissolve a small amount (approx. 10-20 mg) of this compound in a few drops of a volatile solvent such as methylene chloride or acetone.
-
Film Deposition: Carefully deposit a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid sample will remain on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A typical acquisition would involve 16-32 scans at a resolution of 4 cm⁻¹.
Method 2: KBr Pellet
This method is useful for obtaining high-quality spectra with minimal interference from solvent peaks.
-
Sample Grinding: In an agate mortar and pestle, thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr powder. The goal is to create a fine, homogeneous powder.[4]
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or semi-transparent pellet.[4]
-
Data Acquisition: Place the KBr pellet in a suitable holder in the FT-IR spectrometer and acquire the spectrum as described above.
Diagram: Experimental Workflow for FT-IR Analysis
Caption: Workflow for FT-IR analysis of a solid sample.
Interpretation of the FT-IR Spectrum of this compound
The FT-IR spectrum of this compound will exhibit several characteristic absorption bands corresponding to its various functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~3100 - 3000 | Aromatic C-H | Stretching | Medium to Weak |
| ~2960 - 2850 | Aliphatic C-H (methyl) | Stretching | Medium to Weak |
| ~1730 | Ester C=O | Stretching | Strong |
| ~1600, ~1475 | Aromatic C=C | Stretching | Medium |
| ~1530 | Nitro N=O | Asymmetric Stretching | Strong |
| ~1350 | Nitro N=O | Symmetric Stretching | Strong |
| ~1280 | Ester C-O | Stretching | Strong |
Detailed Analysis of Key Spectral Features:
-
Nitro Group (NO₂): The presence of two strong absorption bands around 1530 cm⁻¹ and 1350 cm⁻¹ is a definitive indicator of the nitro group.[5] The band at the higher wavenumber is due to the asymmetric stretching vibration, while the one at the lower wavenumber corresponds to the symmetric stretch. For aromatic nitro compounds, both absorptions are typically of equal intensity.[6]
-
Ester Group (COOCH₃): A very strong and sharp peak around 1730 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the methyl ester.[5] Additionally, a strong band around 1280 cm⁻¹ is expected for the C-O stretching vibration of the ester linkage.[5]
-
Aromatic Ring: The presence of the benzene ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations appearing as a pair of bands around 1600 cm⁻¹ and 1475 cm⁻¹.[7]
-
Methyl Groups: The C-H stretching vibrations of the aromatic methyl and ester methyl groups will appear in the region of 2960-2850 cm⁻¹.
Part 2: Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation. For a semi-volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a highly suitable analytical approach.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Injector: A split/splitless injector is commonly used. For trace analysis, a splitless injection is preferred to maximize the amount of analyte reaching the column.[8] It is crucial to use a deactivated injector liner to prevent thermal degradation of the nitroaromatic compound.[9][10]
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Diagram: GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Interpretation of the Mass Spectrum
The EI mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
Predicted Fragmentation Pathway:
-
Molecular Ion (M⁺˙): The molecular ion peak should be observed at m/z 195, corresponding to the molecular weight of the compound.
-
Loss of a Methoxy Radical (·OCH₃): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to the formation of an acylium ion. This would result in a peak at m/z 164 (195 - 31).
-
Loss of a Nitro Group (·NO₂): The cleavage of the C-N bond can lead to the loss of a nitro radical, resulting in a fragment ion at m/z 149 (195 - 46).
-
Loss of a Methyl Radical (·CH₃): Loss of the methyl group from the aromatic ring would produce a fragment at m/z 180 (195 - 15).
-
Ortho-Effect: A potential "ortho-effect" may be observed due to the proximity of the methyl and nitro groups. This can lead to intramolecular rearrangements and unique fragmentation patterns not seen in the meta and para isomers. For instance, the loss of a hydroxyl radical (·OH) has been observed in ortho-nitrotoluene, which could potentially occur here after an initial rearrangement, leading to a fragment at m/z 178 (195 - 17).[7]
Diagram: Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted EI fragmentation of this compound.
Conclusion
The combination of FT-IR spectroscopy and mass spectrometry provides a comprehensive and robust analytical strategy for the characterization of this compound. FT-IR confirms the presence of the key functional groups, while GC-MS provides the molecular weight and detailed structural information through its fragmentation pattern. The methodologies and interpretative guidance provided in this technical guide serve as a valuable resource for scientists and researchers, enabling accurate and reliable analysis of this important chemical intermediate. The understanding of potential "ortho-effects" in the mass spectrum is particularly crucial for distinguishing it from its isomers and ensuring unambiguous identification.
References
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. southalabama.edu [southalabama.edu]
- 6. The ei ms of ortho nitrotoluene mw= 137 shows the large fragment ion at m.. [askfilo.com]
- 7. Solved The mass spectrum for ortho-nitrotoluene has a major | Chegg.com [chegg.com]
- 8. A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. apps.dtic.mil [apps.dtic.mil]
crystal structure and molecular geometry of Methyl 3-methyl-2-nitrobenzoate
An In-Depth Technical Guide on the Crystal Structure and Molecular Geometry of Methyl 3-methyl-2-nitrobenzoate
This guide provides a comprehensive technical overview of the methodologies used to determine and analyze the . It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the solid-state properties of substituted aromatic compounds.
Introduction: The Significance of Solid-State Structure
This compound is an organic compound whose molecular structure presents a fascinating interplay of steric and electronic effects. The spatial arrangement of the nitro (-NO₂), methyl (-CH₃), and methyl ester (-COOCH₃) groups on the benzene ring dictates its intermolecular interactions and, consequently, its crystal packing. Understanding these attributes is paramount in fields like pharmacology, where solid-state properties such as solubility and dissolution rate are critical for bioavailability, and in materials science, where crystal packing influences optical and mechanical properties.
This document outlines the integrated experimental and computational workflows required to fully characterize the three-dimensional structure of this molecule, providing both the theoretical basis and practical, step-by-step protocols.
Part 1: Elucidation of Crystal Structure via Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for determining the precise atomic arrangement within a crystalline solid. The workflow, from sample preparation to final structure validation, is a multi-step process requiring meticulous execution.
The Foundational Step: Crystal Growth
The journey to a crystal structure begins with the growth of a high-quality single crystal. For a compound like this compound, which is typically a solid at room temperature, solution-based methods are most common. The choice of solvent is critical; it must be one in which the compound has moderate solubility.
Experimental Protocol: Slow Evaporation Method
-
Solvent Screening: Begin by testing the solubility of this compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and hexane) to find a system where it is sparingly soluble.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Incubation: Cover the vial with a cap, pierced with a few small holes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.
-
Harvesting: Over several days to weeks, as the solvent evaporates, crystals should form. Carefully harvest the best-looking crystals (those with well-defined faces and no visible defects) using a micromanipulator or a fine needle.
Data Acquisition and Processing
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. Modern diffractometers automate the process of data collection.
Workflow for X-ray Diffraction Data Collection
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Interpreting the Structural Data
The final output is a Crystallographic Information File (CIF), which contains the atomic coordinates, bond lengths, bond angles, and torsion angles. For this compound, key parameters to analyze would include:
-
Planarity of the Benzene Ring: The degree to which the six carbon atoms of the ring lie in a single plane.
-
Torsion Angles of Substituents: The dihedral angles between the plane of the benzene ring and the planes of the nitro and methyl ester groups. Steric hindrance between the ortho-nitro group and the adjacent methyl and ester groups is expected to cause significant twisting.
-
Intermolecular Interactions: Analysis of short contacts between molecules in the crystal lattice, such as C-H···O hydrogen bonds or π-π stacking, which govern the crystal packing.
| Parameter | Expected Value / Feature | Rationale |
| C(ring)-C(ring) Bond Lengths | ~1.39 Å | Typical for an aromatic benzene ring. |
| C(ring)-N Bond Length | ~1.47 Å | Standard length for a C-N single bond adjacent to an aromatic system. |
| N-O Bond Lengths | ~1.22 Å | Characteristic of the delocalized N-O bonds in a nitro group. |
| C(ring)-C(ester) Bond Length | ~1.50 Å | Standard sp²-sp² carbon-carbon single bond length. |
| Ring-NO₂ Torsion Angle | Expected to be significantly > 0° | Steric repulsion between the bulky nitro group and the adjacent methyl group will force the nitro group to twist out of the plane of the benzene ring to relieve strain. |
| Ring-COOCH₃ Torsion Angle | Expected to be significantly > 0° | Similar to the nitro group, steric clash with the ortho-nitro group will cause the methyl ester group to rotate out of the ring plane. |
| Crystal Packing Motif | Likely dominated by weak C-H···O hydrogen bonds involving the nitro and ester oxygen atoms. π-π stacking may be inhibited due to the non-planar nature of the molecule caused by the bulky ortho substituents. | The primary hydrogen bond donors (C-H) and acceptors (O atoms) will likely dictate the packing arrangement in the absence of stronger interactions. Steric hindrance often prevents efficient π-orbital overlap. |
Part 2: Computational Analysis of Molecular Geometry
Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful complement to experimental data. It allows for the analysis of the gas-phase geometry of a single molecule, free from the constraints of the crystal lattice, and can predict various spectroscopic properties.
Geometry Optimization
The first step is to calculate the lowest energy conformation of the molecule. This is achieved by starting with an approximate structure and using an algorithm to systematically adjust the atomic positions until a minimum on the potential energy surface is found.
Protocol for DFT Geometry Optimization
-
Build Initial Structure: Construct the 3D model of this compound using a molecular editor (e.g., Avogadro, GaussView).
-
Select Computational Method: Choose a suitable level of theory and basis set. A common and reliable choice for organic molecules is the B3LYP functional with a 6-31G(d) basis set.
-
Perform Optimization: Run the geometry optimization calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Verify Minimum: Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
Caption: Workflow for Computational Geometry Optimization using DFT.
Comparing Experimental and Theoretical Structures
The optimized gas-phase geometry from DFT can then be compared to the solid-state geometry from SC-XRD. Differences between the two highlight the influence of intermolecular forces in the crystal. For this compound, one would expect the torsion angles of the nitro and ester groups to be slightly different in the crystal structure compared to the gas-phase calculation, as the molecule adjusts its conformation to maximize favorable packing interactions.
Conclusion
The full structural characterization of this compound requires a synergistic approach. Single-crystal X-ray diffraction provides the definitive solid-state structure, revealing the precise molecular conformation and the intricate network of intermolecular interactions that define the crystal lattice. Complementary DFT calculations offer invaluable insight into the intrinsic, gas-phase geometry of the molecule, allowing for a clear distinction between intramolecular steric effects and the influence of the crystalline environment. Together, these methods provide a complete picture of the molecule's three-dimensional nature, which is fundamental to understanding and predicting its physical and chemical behavior.
A Technical Guide to the Solubility of Methyl 3-methyl-2-nitrobenzoate in Common Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of methyl 3-methyl-2-nitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound that govern its solubility. We present a detailed, field-proven experimental protocol for determining solubility, underpinned by the principles of scientific integrity. This guide emphasizes a "like dissolves like" approach, grounded in an understanding of polarity, intermolecular forces, and the structural attributes of both the solute and various common organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and practical methodology to determine its solubility in solvents relevant to their work.
Introduction: Understanding the Importance of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical parameter in chemical and pharmaceutical development. It influences a multitude of processes, including:
-
Reaction Kinetics: The rate and efficiency of a chemical reaction often depend on the ability of the reactants to dissolve and interact in a solvent.
-
Purification: Techniques such as recrystallization are fundamentally reliant on the differential solubility of a compound in a given solvent system at varying temperatures.
-
Formulation: For drug development, the solubility of an API in various excipients and solvent systems is paramount for achieving desired bioavailability and therapeutic efficacy.
-
Analytical Chemistry: The choice of solvent is crucial for preparing samples for various analytical techniques, such as chromatography and spectroscopy.
This compound, a substituted aromatic compound, presents a unique combination of functional groups that dictate its interactions with different solvents. This guide will explore these interactions to provide a predictive framework for its solubility.
Physicochemical Properties of this compound
A thorough understanding of the molecular structure and physical properties of this compound is the cornerstone for predicting its solubility.
-
Molecular Structure: The molecule consists of a benzene ring substituted with a methyl group, a nitro group, and a methyl ester group. The presence of the polar nitro (-NO2) and ester (-COOCH3) groups, combined with the nonpolar benzene ring and methyl group (-CH3), results in a molecule with moderate overall polarity.
-
Melting Point: The melting point of this compound is reported to be in the range of 72-73°C[1]. A relatively high melting point for a small molecule suggests significant crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.
-
Intermolecular Forces: The primary intermolecular forces at play in this compound are:
-
Dipole-dipole interactions: Arising from the polar nitro and ester groups.
-
London dispersion forces: Associated with the aromatic ring and methyl groups.
-
Potential for weak hydrogen bonding: The oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors.
-
The interplay of these forces determines how readily the compound will dissolve in a given solvent.
Predicted Solubility in Common Organic Solvents
Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents. Aromatic nitro compounds are generally soluble in organic solvents[2].
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | Soluble | The hydroxyl group of these solvents can act as a hydrogen bond donor to the oxygen atoms of the nitro and ester groups. The polarity is also compatible. Recrystallization from these solvents has been reported, indicating good solubility at elevated temperatures[3]. |
| Aprotic Polar | Acetone, Acetonitrile | Soluble | These solvents possess significant dipole moments that can engage in dipole-dipole interactions with the polar functional groups of the solute. Acetone is a known recrystallization solvent[3]. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderately Soluble to Soluble | Ethers are less polar than ketones and alcohols but can still act as hydrogen bond acceptors. Solubility is expected to be moderate. |
| Halogenated | Dichloromethane, Chloroform | Soluble | These solvents are of intermediate polarity and are generally good solvents for a wide range of organic compounds. |
| Aromatic | Toluene, Benzene | Moderately Soluble | The aromatic ring of the solute will have favorable π-π stacking interactions with aromatic solvents. |
| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The significant difference in polarity between the solute and these nonpolar solvents will likely result in poor solubility. |
| Water | Insoluble | The presence of the large nonpolar aromatic ring and the lack of strong hydrogen bond donating groups on the solute make it highly unlikely to be soluble in water. Aromatic nitro compounds generally exhibit low water solubility[4][5]. |
Experimental Protocol for Solubility Determination: A Self-Validating System
This protocol provides a robust and reliable method for determining the solubility of this compound in a chosen organic solvent. The methodology is designed to be self-validating by incorporating equilibrium confirmation and accurate quantification.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or incubator shaker
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The "excess" should be sufficient to ensure that a solid phase remains at equilibrium.
-
Add a known volume of the selected solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or incubator shaker set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks to confirm that the concentration in the supernatant is no longer changing. For robust validation, samples can be taken at 24, 48, and 72 hours to confirm that the concentration has plateaued.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with a known volume of a suitable solvent (often the same solvent used for dissolution) to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a pre-validated HPLC or GC method to determine the concentration of this compound. A calibration curve prepared with standards of known concentrations is essential for accurate quantification.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/100 mL or mol/L.
-
To calculate g/100 mL:
-
Solubility = (Concentration from analysis × Dilution factor × Volume of filtered solution) / (Weight of filtered solution / Density of solvent) × 100
-
-
Causality Behind Experimental Choices
-
Use of Excess Solute: Ensures that the solution is truly saturated and at equilibrium.
-
Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.
-
Extended Equilibration Time: Allows the dissolution process to reach a steady state, preventing underestimation of solubility.
-
Filtration: Removes microscopic solid particles that could lead to an overestimation of solubility.
-
Validated Analytical Method: Ensures the accuracy and reliability of the concentration measurement.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
References
A Guide to Theoretical and Computational Investigations of Methyl 3-methyl-2-nitrobenzoate: A Senior Application Scientist's Perspective
Foreword for the Modern Researcher
In the contemporary landscape of chemical and pharmaceutical research, the synergy between empirical experimentation and in-silico analysis has become indispensable. This guide is crafted for researchers, scientists, and drug development professionals who seek to leverage theoretical and computational chemistry to elucidate the molecular characteristics of Methyl 3-methyl-2-nitrobenzoate. Our focus extends beyond mere procedural outlines; we aim to provide a strategic framework, grounded in scientific first principles, to empower you to conduct robust, insightful, and predictive computational studies. We will delve into the "why" behind methodological choices, ensuring that each step is not just a black box but a transparent and justifiable component of a comprehensive analytical workflow.
Introduction to this compound: A Molecule of Interest
This compound, with the molecular formula C₉H₉NO₄, is a nitroaromatic compound that serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a benzene ring substituted with a methyl group, a nitro group, and a methyl ester group, gives rise to a unique electronic and steric environment that dictates its reactivity and potential biological activity. The presence of the electron-withdrawing nitro group and the steric hindrance from the adjacent methyl group significantly influence the molecule's properties.[1]
Theoretical and computational studies offer a powerful lens through which we can explore the intricacies of this molecule at the atomic level. By employing a range of computational techniques, we can predict and understand its geometry, electronic structure, spectroscopic signatures, and reactivity, thereby guiding experimental design and accelerating the discovery process.
Part 1: The Computational Workflow: A Strategic Approach
A successful computational investigation hinges on a well-defined and logical workflow. The following diagram illustrates a robust pipeline for the theoretical and computational analysis of this compound.
Caption: A generalized workflow for the theoretical and computational study of this compound.
Initial Structure Generation and Conformational Analysis
The "Why": The starting point of any computational study is a reasonable 3D structure of the molecule. For a flexible molecule like this compound, which has rotatable bonds (e.g., the C-C bond of the methyl group and the C-O bond of the ester), multiple conformations may exist. Identifying the lowest energy conformer is crucial as it represents the most probable structure at equilibrium and will be the basis for subsequent, more computationally expensive calculations.
Protocol:
-
2D to 3D Conversion: Use a molecule editor such as ChemDraw or MarvinSketch to draw the 2D structure of this compound and convert it to a 3D structure.
-
Initial Optimization: Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7). This step provides a reasonable starting geometry.
-
Conformational Search: Employ a systematic or stochastic conformational search algorithm to explore the potential energy surface and identify low-energy conformers. This can be done using software like Spartan, Gaussian with the Scan keyword, or dedicated conformational search programs.
Quantum Chemical Calculations: The Power of Density Functional Theory (DFT)
The "Why": Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules. It offers a favorable balance between accuracy and computational cost, making it well-suited for calculating the electronic structure and properties of this compound. The choice of the functional and basis set is critical and should be justified based on the properties of interest and literature precedents for similar systems.
Recommended Methodology:
-
Functional: The B3LYP functional is a popular hybrid functional that often provides reliable results for the geometries and vibrational frequencies of organic molecules. For more accurate electronic properties, especially those involving charge transfer, a range-separated functional like ωB97X-D may be more appropriate.
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is a good choice. The ++ indicates the presence of diffuse functions on both heavy atoms and hydrogens, which are important for describing anions and weak interactions. The (d,p) denotes the addition of polarization functions, which are essential for accurately describing bonding.
Step-by-Step Protocol for DFT Calculations (using a generic quantum chemistry package like Gaussian):
-
Geometry Optimization:
-
Input: The Cartesian coordinates of the lowest energy conformer.
-
Keywords: #p B3LYP/6-311++G(d,p) Opt. The Opt keyword requests a geometry optimization to find the minimum energy structure.
-
Rationale: This step precisely calculates the bond lengths, bond angles, and dihedral angles of the molecule in its ground electronic state.
-
-
Frequency Calculation:
-
Input: The optimized geometry from the previous step.
-
Keywords: #p B3LYP/6-311++G(d,p) Freq. The Freq keyword calculates the harmonic vibrational frequencies.
-
Self-Validation: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry should be re-optimized.
-
Output: This calculation provides the predicted infrared (IR) and Raman spectra, as well as thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
-
Electronic Structure Analysis:
-
Input: The optimized geometry.
-
Keywords: #p B3LYP/6-311++G(d,p) Pop=Full. The Pop=Full keyword requests a detailed population analysis.
-
Analysis: From this output, you can obtain crucial information such as:
-
Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's electronic behavior. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hyperconjugation.
-
-
Part 2: Predicted Properties and Their Implications
Molecular Geometry
The optimized geometry of this compound will reveal the spatial arrangement of its atoms. Key parameters to analyze include:
-
Dihedral Angle of the Nitro Group: The dihedral angle between the nitro group and the benzene ring is a critical parameter. Steric hindrance from the adjacent methyl group may cause the nitro group to twist out of the plane of the ring, which will impact the electronic conjugation and, consequently, the molecule's reactivity and spectroscopic properties.
-
Ester Group Conformation: The orientation of the methyl ester group relative to the benzene ring will also be determined.
| Parameter | Predicted Value (Illustrative) | Implication |
| C-N Bond Length | ~1.48 Å | Shorter than a typical C-N single bond, indicating some double bond character due to conjugation. |
| O-N-O Bond Angle | ~125° | Typical for a nitro group. |
| Nitro Group Dihedral Angle | 15-30° | A non-zero dihedral angle suggests steric strain. |
| C=O Bond Length | ~1.21 Å | Characteristic of a carbonyl group in an ester. |
Spectroscopic Signatures
Computational chemistry can predict various spectroscopic properties, which can be directly compared with experimental data for validation.
Infrared (IR) Spectroscopy:
The calculated vibrational frequencies can be used to generate a theoretical IR spectrum. It is standard practice to scale the calculated frequencies by a factor (typically around 0.96-0.98 for B3LYP) to account for anharmonicity and other systematic errors in the calculations.
| Vibrational Mode | Predicted Frequency (Scaled, cm⁻¹) | Experimental Correlation |
| C=O Stretch (Ester) | ~1720-1740 | Strong absorption, characteristic of the ester carbonyl group.[2][3] |
| Asymmetric NO₂ Stretch | ~1520-1560 | Strong absorption, indicative of the nitro group.[2][3] |
| Symmetric NO₂ Stretch | ~1340-1380 | Strong absorption, also characteristic of the nitro group.[2][3] |
| C-H Stretch (Aromatic) | ~3000-3100 | Weaker absorptions. |
| C-H Stretch (Methyl) | ~2850-2960 | Weaker absorptions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While DFT can predict NMR chemical shifts, it is a more computationally intensive task. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The predicted chemical shifts for ¹H and ¹³C can be compared with experimental spectra. For instance, the proton of the methyl group on the ring is expected to have a chemical shift around 2.4 ppm, while the methyl protons of the ester group would be around 3.9 ppm.[4]
Electronic Properties and Reactivity
Frontier Molecular Orbitals (HOMO-LUMO):
Caption: Relationship between HOMO, LUMO, and key reactivity descriptors.
The HOMO is primarily located on the benzene ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO is expected to be localized on the nitro group and the carbonyl carbon of the ester, suggesting these are the primary sites for nucleophilic attack. The HOMO-LUMO energy gap provides a quantitative measure of the molecule's excitability and chemical reactivity. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP):
The MEP map will visually confirm the electronic distribution. The most negative potential (typically colored red) will be concentrated around the oxygen atoms of the nitro and ester groups, indicating their nucleophilic character. The most positive potential (typically colored blue) will be found around the hydrogen atoms of the benzene ring and the methyl groups. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which are crucial in drug-receptor binding.
Part 3: Validation and Future Directions
The theoretical and computational data, while insightful, must be validated against experimental results. The close agreement between predicted and experimental spectroscopic data would lend confidence to the computational model. Any discrepancies can be investigated by refining the computational methodology (e.g., trying different functionals or basis sets) or by re-examining the experimental data.
Once a validated computational model is established, it can be used to explore a wide range of properties and scenarios that may be difficult or costly to investigate experimentally. This includes:
-
Reaction Mechanisms: Studying the mechanism of reactions involving this compound, such as its reduction to the corresponding amine.
-
QSAR/QSPR Studies: Using the calculated molecular descriptors to build quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models to predict the biological activity or physical properties of related compounds.
-
Molecular Docking: If this compound is being investigated as a potential drug candidate, molecular docking studies can be performed to predict its binding affinity and mode of interaction with a target protein.
Conclusion
This guide has provided a comprehensive framework for the theoretical and computational study of this compound. By following a logical workflow, carefully selecting and justifying computational methods, and validating the results against experimental data, researchers can gain deep insights into the molecular properties of this important chemical intermediate. The synergy of in-silico and experimental approaches is paramount for accelerating innovation in chemical synthesis, materials science, and drug discovery.
References
electronic properties of Methyl 3-methyl-2-nitrobenzoate
An In-Depth Technical Guide to the Electronic Properties of Methyl 3-methyl-2-nitrobenzoate: A Keystone Intermediate in Chemical Synthesis
Introduction
This compound is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules. Its strategic importance is most notable in the pharmaceutical and agrochemical industries, where it functions as a key intermediate. For instance, it is instrumental in the synthesis of Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[1] The utility of this molecule is not coincidental; it is a direct consequence of its unique electronic architecture. The interplay between an electron-donating methyl group and two powerful electron-withdrawing groups (nitro and methyl ester) on a benzene ring creates a nuanced electronic landscape that dictates its reactivity and synthetic potential.
This guide provides an in-depth exploration of the . Moving beyond a simple data sheet, we will dissect the molecule's structure, analyze its spectroscopic signature, and delve into the theoretical underpinnings of its electronic character. This analysis is designed for researchers, scientists, and drug development professionals who seek to understand and leverage the chemical behavior of this versatile intermediate.
Part 1: Molecular Architecture and Synthesis
A molecule's properties are fundamentally rooted in its structure. The arrangement of atoms and functional groups in this compound creates significant steric and electronic effects that are crucial to its function.
Structural Features
This compound, with the molecular formula C₉H₉NO₄, possesses a benzene ring substituted with three key functional groups.[2] The ortho positioning of the methyl ester (-COOCH₃) and the nitro (-NO₂) groups, coupled with an adjacent methyl (-CH₃) group, leads to a sterically crowded and electronically polarized system.
-
Nitro Group (-NO₂): A potent electron-withdrawing group that deactivates the aromatic ring towards electrophilic attack through strong resonance (-R) and inductive (-I) effects.
-
Methyl Ester Group (-COOCH₃): Also an electron-withdrawing and deactivating group, primarily through inductive effects and resonance.
-
Methyl Group (-CH₃): An electron-donating group that activates the ring through inductive effects (+I) and hyperconjugation.
This unique substitution pattern is the primary determinant of the molecule's electronic properties.
Caption: Molecular structure of this compound.
Synthesis Protocol: Fischer Esterification
One of the most direct methods for preparing this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid, 3-methyl-2-nitrobenzoic acid. This reaction is a classic example of Fischer esterification.
Experimental Protocol:
-
Reaction Setup: Suspend 3-methyl-2-nitrobenzoic acid (1.0 eq) in methanol (approx. 15 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[3]
-
Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (approx. 1.5 mL per gram of acid) or a catalytic amount of concentrated sulfuric acid dropwise.[3]
-
Reflux: Heat the reaction mixture to reflux and maintain for 16-20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Workup: Upon completion, remove the methanol under reduced pressure. Dissolve the resulting residue in ethyl acetate.
-
Purification: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[3]
-
Isolation: The product, typically a white solid, can be further purified by recrystallization from a suitable solvent like ethanol.[3][4]
Caption: Workflow for the synthesis of this compound.
Part 2: Spectroscopic and Physicochemical Characterization
Spectroscopic analysis provides a window into the molecular structure and electronic environment. The data corroborates the proposed structure and offers quantitative insights into the effects of the substituent groups.
Physicochemical Data Summary
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₄ | [2] |
| Molecular Weight | 195.17 g/mol | [2] |
| Appearance | White to pale yellow solid | [3][5] |
| Melting Point | 72-73 °C | [2] |
| Boiling Point | 286.3 ± 20.0 °C (Predicted) | [2] |
| Density | 1.255 g/cm³ (for 2-methyl isomer) | [6] |
Spectroscopic Signature Analysis
| Technique | Signature | Interpretation | Reference |
| ¹H NMR (CDCl₃) | δ 7.84 (m, 1H), 7.51-7.40 (m, 2H), 3.89 (s, 3H), 2.36 (s, 3H) | The downfield aromatic protons (7.40-7.84 ppm) are deshielded by the electron-withdrawing nitro and ester groups. The sharp singlets at 3.89 and 2.36 ppm correspond to the electronically distinct methyl ester and aromatic methyl protons, respectively. | [3] |
| IR Spectroscopy | ~1735 cm⁻¹ (C=O stretch), ~1550 & 1350 cm⁻¹ (N-O asymmetric/symmetric stretch), ~1200 cm⁻¹ (C-O stretch), ~3000-3100 cm⁻¹ (Aromatic C-H), ~2850-2960 cm⁻¹ (Aliphatic C-H) | Strong absorption from the ester carbonyl is characteristic. Two distinct peaks for the nitro group confirm its presence. C-O ester and C-H stretches are consistent with the structure. | [5][7] |
Part 3: The Core Electronic Landscape
The reactivity and utility of this compound are governed by the sophisticated interplay of inductive and resonance effects, which in turn define its frontier molecular orbitals.
Inductive and Resonance Effects
The electronic nature of the aromatic ring is a composite of the competing effects of its substituents.
-
Electron-Withdrawing Effects: The nitro and ester groups strongly pull electron density from the ring. The nitro group's resonance effect (-R) is particularly powerful, creating regions of significant positive charge (δ+) at the ortho and para positions relative to itself.
-
Electron-Donating Effects: The methyl group pushes electron density into the ring via a +I inductive effect and hyperconjugation, slightly counteracting the deactivating nature of the other two groups.
This push-pull system results in a highly polarized aromatic ring, making it electron-deficient and thus susceptible to certain types of reactions.
Caption: Competing electronic effects in this compound.
Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity
In molecular orbital theory, chemical reactions are often understood as interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile).[8][9]
-
HOMO: The HOMO of this compound is expected to be a π-orbital associated with the aromatic ring. The energy of this HOMO is lowered by the presence of the strong electron-withdrawing groups.
-
LUMO: The LUMO is also a π* antibonding orbital. Crucially, its energy is significantly lowered by the nitro and ester groups. This low-lying LUMO is the key to the molecule's electrophilic character. A low LUMO energy means the molecule is a good electron acceptor.
The small energy gap (ΔE) between the HOMO and LUMO in many reaction partners makes this compound reactive in specific ways:
-
Reduction of the Nitro Group: The low-energy LUMO is heavily localized on the nitro group, making it the primary site for accepting electrons. This facilitates its reduction to an amino group (-NH₂), a foundational transformation in the synthesis of many nitrogen-containing heterocycles used in pharmaceuticals.[10]
-
Nucleophilic Aromatic Substitution (SₙAr): While less common without an ortho/para leaving group, the overall electron-deficient nature of the ring, a consequence of the low-lying LUMO, enhances its susceptibility to attack by potent nucleophiles.
Caption: Conceptual diagram of the Frontier Molecular Orbitals (FMOs).
Part 4: Applications Rooted in Electronic Properties
The specific electronic features of this compound are not merely theoretical curiosities; they are the very reason for its widespread use in multi-step organic synthesis.
-
Pharmaceutical Synthesis: In the synthesis of the anticancer drug Lenalidomide, the related intermediate Methyl 2-methyl-3-nitrobenzoate is used.[6] The nitro group serves as a masked amino group. Its reduction, made favorable by the low LUMO energy, is a key step that allows for the subsequent construction of the final heterocyclic drug scaffold.[6][10] Similarly, this compound is a precursor in complex syntheses where the nitro group is converted to an amine to build new ring systems.[1]
-
Pesticide Intermediate: The molecule is used to produce 2-amino-5-chloro-N,3-dimethylbenzamide, a pesticide intermediate. This transformation also relies on the predictable and efficient reduction of the nitro group.[3]
In essence, the electron-withdrawing groups serve two purposes: they define the reactivity for the initial synthetic steps and, in the case of the nitro group, provide a functional handle that can be transformed into a different reactive group (an amine) under well-established conditions.
Conclusion
This compound is a prime example of how fundamental electronic properties translate directly into synthetic utility. The molecule is engineered with a delicate balance of competing electronic effects that render its aromatic core electron-deficient and its nitro group highly susceptible to reduction. This predictable reactivity, confirmed by spectroscopic analysis, establishes it as a reliable and versatile intermediate. For scientists in drug development and materials science, a thorough understanding of this electronic landscape is not just academic—it is essential for designing efficient synthetic routes and unlocking the potential of this valuable chemical building block.
References
- 1. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 5471-82-9 [chemicalbook.com]
- 4. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]
- 5. spectrabase.com [spectrabase.com]
- 6. innospk.com [innospk.com]
- 7. sciencing.com [sciencing.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. nbinno.com [nbinno.com]
Core Safety & Handling Protocols for Methyl 3-methyl-2-nitrobenzoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling protocols for Methyl 3-methyl-2-nitrobenzoate (CAS No. 5471-82-9). Designed for professionals in research and drug development, this document moves beyond mere procedural lists to instill a deep, causal understanding of the best practices required when working with this chemical intermediate. The protocols herein are structured to be self-validating, ensuring a robust safety framework for all laboratory applications.
Compound Profile and Physicochemical Properties
This compound is an organic compound frequently utilized as a raw material and intermediate in the synthesis of more complex molecules, such as in the development of pesticide ingredients.[1] Understanding its physical and chemical properties is the foundation of its safe handling.
| Property | Value | Source |
| CAS Number | 5471-82-9 | [2] |
| Molecular Formula | C₉H₉NO₄ | [2][3] |
| Molecular Weight | 195.17 g/mol | [2][3] |
| Appearance | White to light yellow solid/crystals | [1][4] |
| Melting Point | 72-73 °C | [3] |
| Boiling Point | 286.3 ± 20.0 °C (Predicted) | [3] |
| Flash Point | 128.4 °C | [3] |
| Solubility | Insoluble in water, soluble in hot ethanol and ethyl acetate.[1][5] |
Hazard Identification and Toxicological Profile
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[2]
-
GHS Hazard Statements:
-
Signal Word: Warning[2]
-
Toxicological Narrative: The toxicological properties of this specific compound have not been exhaustively investigated.[6] However, the identified hazards (irritation) are common for aromatic nitro compounds. The nitro group (-NO₂) is a strong electron-withdrawing group, which can enhance the reactivity of the aromatic ring and its potential to interact with biological macromolecules, leading to irritation. Exposure should be minimized as a matter of prudent practice. To date, no data is available on carcinogenicity, mutagenicity, or reproductive toxicity.[4]
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls and appropriate PPE is critical for mitigating exposure risks.
Engineering Controls
The primary engineering control is to handle the compound in a well-ventilated area.[2][6] For procedures where dust or aerosols may be generated, such as weighing or transfer of the solid, a certified chemical fume hood is mandatory. This is crucial to prevent inhalation of airborne particles, which can cause respiratory irritation.[2][7] An eyewash station and safety shower must be readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the compound's irritant nature.
-
Eye and Face Protection: Chemical safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are required at all times.[2][4][6] The causality is direct: to prevent solid particles or splashes from contacting the eyes, which would cause serious irritation.[2]
-
Skin Protection:
-
Gloves: Handle with chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[2] Use proper glove removal technique, touching only the outer surface of the glove with the other gloved hand, to avoid skin contact.
-
Lab Coat/Clothing: A standard lab coat is sufficient for most procedures. For larger quantities or tasks with a higher risk of spillage, impervious clothing should be considered.[2]
-
-
Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if dust is generated outside of a ventilated enclosure, a NIOSH-approved N95 (US) or P1/P2 type (EU) particle respirator should be used.[8]
Standard Operating Procedure: Safe Laboratory Handling
This protocol outlines the step-by-step methodology for safely weighing and dissolving this compound for use in a chemical reaction.
Objective: To prepare a 0.5 M solution of this compound in ethyl acetate.
Materials:
-
This compound
-
Ethyl acetate (ACS grade)
-
Spatula
-
Weigh boat
-
Volumetric flask with stopper
-
Beaker
-
Magnetic stir bar and stir plate
Protocol:
-
Preparation and PPE Verification:
-
Don all required PPE: safety glasses with side shields, nitrile gloves, and a lab coat.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Confirm the location of the nearest eyewash station and safety shower.
-
-
Weighing the Compound (in a fume hood):
-
Place an analytical balance inside the fume hood.
-
Place a weigh boat on the balance and tare it.
-
Carefully use a clean spatula to transfer the solid this compound from its storage container to the weigh boat. Avoid generating dust by moving slowly and deliberately.
-
Once the desired mass is obtained, securely close the primary storage container.
-
-
Dissolution:
-
Place the volumetric flask containing a magnetic stir bar inside the fume hood on a stir plate.
-
Carefully transfer the weighed solid into the flask. A powder funnel can minimize loss.
-
Add approximately half the required volume of ethyl acetate to the flask.
-
Stopper the flask and begin gentle stirring. The compound is soluble in ethyl acetate, so dissolution should occur readily.[1]
-
Once dissolved, add ethyl acetate to the calibration mark on the volumetric flask.
-
Stopper and invert the flask several times to ensure a homogenous solution.
-
-
Cleanup:
Storage and Incompatibility
Proper storage is essential to maintain the compound's integrity and prevent hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[2][6] The container must be kept tightly closed to prevent atmospheric moisture contamination.[2] Store locked up.[2][7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[6][9]
-
Causality: Nitro compounds can react exothermically with strong bases. Strong oxidizing agents can also lead to vigorous, potentially explosive reactions with organic materials.
-
-
Hazardous Decomposition Products: When heated to decomposition, this compound may emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4][6][10]
Emergency Procedures: Spills and Exposures
Rapid and correct response to an emergency is critical.
Accidental Release (Spill)
-
Evacuate & Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[2]
-
Control: Prevent further spillage if it is safe to do so. Do not let the product enter drains.[2]
-
Cleanup: For a solid spill, gently sweep up the material to avoid creating dust.[2][6] Place the collected material into a suitable, labeled, and closed container for disposal.[2]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Exposure Response
-
Inhalation: Move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[2][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2][6] If skin irritation occurs, get medical advice.[2]
-
Eye Contact: Immediately rinse cautiously with water for several minutes (at least 15 is recommended).[2][6] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek immediate medical attention.[2]
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Seek medical advice.[8] In all cases of exposure, show the Safety Data Sheet to the attending physician.[2]
Caption: Emergency response workflow for an accidental spill.
Disposal Considerations
Chemical waste must be managed in accordance with local, state, and federal regulations.
-
Product: Dispose of surplus and non-recyclable material through a licensed disposal company. Do not allow the product to enter drains or waterways.[2]
-
Contaminated Packaging: Dispose of the container as unused product.[8] It should be sent to an authorized hazardous or special waste collection point.[7]
References
- 1. This compound | 5471-82-9 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. fishersci.com [fishersci.com]
- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. capotchem.com [capotchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Regioselective Synthesis of Methyl 3-methyl-2-nitrobenzoate via Nitration of Methyl 3-methylbenzoate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the nitration of methyl 3-methylbenzoate, a critical transformation for the synthesis of valuable intermediates in pharmaceutical and agrochemical research. The protocol herein is designed to favor the formation of methyl 3-methyl-2-nitrobenzoate, a less common isomer, by carefully controlling reaction parameters. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and offer insights into potential challenges and their solutions. The information presented is grounded in established principles of organic chemistry and supported by authoritative references.
Introduction: The Challenge of Regioselectivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (SEAr) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings.[1] Nitration, the introduction of a nitro group (-NO2), is a classic example of this reaction class and serves as a gateway to a diverse array of chemical transformations. The resulting nitroarenes are versatile intermediates, readily converted to anilines, which are precursors to numerous dyes, pharmaceuticals, and other fine chemicals.[2]
The regiochemical outcome of nitration on a substituted benzene ring is dictated by the electronic nature of the pre-existing substituents. In the case of methyl 3-methylbenzoate, we have two directing groups: a methyl group (-CH3) and a methoxycarbonyl group (-COOCH3). The methyl group is an activating, ortho, para-director, while the methoxycarbonyl group is a deactivating, meta-director.[3][4] This presents a challenge in selectively nitrating a specific position. While nitration of methyl benzoate typically yields the 3-nitro product, the presence of the activating methyl group in methyl 3-methylbenzoate complicates the regioselectivity.[3][4]
This application note details a protocol optimized for the synthesis of this compound, a key building block in the preparation of certain pesticides and other biologically active molecules.[5] Achieving this regioselectivity requires careful control of reaction conditions to favor substitution at the sterically hindered but electronically activated position ortho to the methyl group.
Mechanistic Rationale
The nitration of aromatic compounds proceeds via the formation of a highly electrophilic nitronium ion (NO2+).[6][7][8] This is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly sulfuric acid.[6][7][8]
The reaction mechanism can be summarized in three key steps:
-
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[8][9]
-
Electrophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion.[1][6]
-
Rearomatization: A weak base, such as the bisulfate ion (HSO4-), removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring.[6]
Diagram: Mechanism of Electrophilic Aromatic Nitration
Caption: The reaction pathway for the nitration of methyl 3-methylbenzoate.
Safety Precautions: A Critical Overview
Nitration reactions are inherently hazardous due to the use of highly corrosive and oxidizing strong acids and the exothermic nature of the reaction.[2][10][11] Strict adherence to safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[10][12]
-
Fume Hood: All manipulations involving concentrated acids must be performed in a well-ventilated chemical fume hood.[10][12]
-
Temperature Control: The reaction is highly exothermic. Maintain strict temperature control using an ice bath to prevent runaway reactions and the formation of unwanted byproducts.[2][11]
-
Reagent Handling: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[12][13] Handle with extreme care. When preparing the nitrating mixture, always add the sulfuric acid slowly to the nitric acid, never the reverse, to dissipate the heat generated.
-
Quenching: The reaction mixture should be quenched by slowly pouring it onto crushed ice to dissipate heat and precipitate the product.
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.[10][13] Have appropriate spill containment materials on hand.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Methyl 3-methylbenzoate | Reagent | Major Chemical Supplier | --- |
| Concentrated Nitric Acid (70%) | ACS Reagent | Major Chemical Supplier | Corrosive, Oxidizer |
| Concentrated Sulfuric Acid (98%) | ACS Reagent | Major Chemical Supplier | Corrosive, Dehydrating Agent |
| Acetic Anhydride | Reagent | Major Chemical Supplier | Alternative catalyst[14] |
| Methanol | ACS Reagent | Major Chemical Supplier | Flammable |
| Ethyl Acetate | ACS Reagent | Major Chemical Supplier | Flammable |
| Saturated Sodium Bicarbonate Solution | --- | Prepared in-house | --- |
| Brine (Saturated NaCl solution) | --- | Prepared in-house | --- |
| Anhydrous Sodium Sulfate | Reagent | Major Chemical Supplier | --- |
| Crushed Ice | --- | --- | --- |
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 10 mL of concentrated nitric acid. Cool the flask in an ice-water bath. Slowly, and with constant stirring, add 10 mL of concentrated sulfuric acid. The addition should be dropwise to control the exotherm. Keep the mixture in the ice bath until needed.
-
Reaction Setup: In a separate round-bottom flask, dissolve 5.0 g of methyl 3-methylbenzoate in 10 mL of concentrated sulfuric acid. Cool this mixture to 0-5 °C in an ice-salt bath.
-
Nitration: While maintaining the temperature between 0-5 °C, slowly add the pre-cooled nitrating mixture dropwise to the solution of methyl 3-methylbenzoate over a period of 30-45 minutes. Careful temperature control is crucial at this stage to maximize the yield of the desired 2-nitro isomer.[15]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Carefully pour the reaction mixture onto approximately 100 g of crushed ice in a beaker with gentle stirring. A solid precipitate should form.[3] Allow the ice to melt completely.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product with several portions of cold water until the washings are neutral to pH paper. This removes any residual acid.
Purification
The crude product is purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot methanol.[16]
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold methanol.[15]
-
Dry the crystals in a vacuum oven at a temperature below 50 °C.[16]
Diagram: Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification of this compound.
Characterization of the Product
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| Melting Point | Literature value is approximately 72 °C.[17] A sharp melting point close to this value indicates high purity. |
| ¹H NMR | The proton NMR spectrum should show characteristic signals for the aromatic protons, the methyl ester protons, and the methyl group protons. The integration and splitting patterns will be consistent with the 2-nitro-3-methyl substitution pattern. |
| ¹³C NMR | The carbon NMR will show the expected number of signals for the unique carbon atoms in the molecule. |
| Infrared (IR) Spectroscopy | Strong absorption bands are expected for the carbonyl group of the ester (around 1725 cm⁻¹) and for the symmetric and asymmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹).[18] |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (195.16 g/mol ). |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Loss of product during work-up or purification. - Temperature too high, leading to side reactions. | - Extend reaction time or allow the reaction to warm slightly (e.g., to room temperature) after the initial low-temperature phase. - Ensure minimal use of solvent during recrystallization. - Maintain strict temperature control during the addition of the nitrating mixture. |
| Formation of Multiple Isomers | - Incorrect temperature control. - Inappropriate ratio of reagents. | - Ensure the reaction is maintained at 0-5 °C. - Use the specified stoichiometry. |
| Oily Product that Fails to Solidify | - Presence of impurities, including unreacted starting material or isomeric byproducts. - Insufficient acid in the reaction mixture.[18] | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod. - Purify by column chromatography. - Ensure the correct amount of sulfuric acid is used. |
| Dark-colored Product | - Formation of oxidation byproducts due to excessive temperature. | - Maintain low temperature throughout the reaction. - Use activated charcoal during recrystallization. |
Conclusion
The regioselective nitration of methyl 3-methylbenzoate to yield this compound is a synthetically useful yet challenging transformation. By carefully controlling the reaction temperature and employing a well-defined protocol, researchers can achieve a good yield of the desired product. The safety precautions outlined in this document are of utmost importance and must be followed diligently. The successful synthesis of this key intermediate opens avenues for the development of novel compounds in the pharmaceutical and agrochemical industries.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. vapourtec.com [vapourtec.com]
- 3. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 4. echemi.com [echemi.com]
- 5. This compound | 5471-82-9 [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. youtube.com [youtube.com]
- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. ehs.com [ehs.com]
- 14. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. m.youtube.com [m.youtube.com]
- 17. prepchem.com [prepchem.com]
- 18. southalabama.edu [southalabama.edu]
Application Notes & Protocols: Methyl 3-Methyl-2-Nitrobenzoate as a Versatile Precursor for Heterocyclic Compound Synthesis
Introduction: Strategic Importance in Medicinal Chemistry
Nitrogen-containing heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1] Their prevalence underscores the continuous need for versatile and efficient synthetic methodologies. Within the arsenal of organic synthesis, substituted nitroaromatics serve as exceptionally valuable building blocks, primarily due to the nitro group's ability to be readily transformed into a nucleophilic amino group, unlocking a myriad of cyclization strategies.[2][3]
This application note focuses on Methyl 3-methyl-2-nitrobenzoate , a strategically functionalized precursor for the synthesis of valuable heterocyclic scaffolds. Its structure is uniquely primed for intramolecular and intermolecular cyclization reactions. The ortho positioning of the nitro group and the methyl group is the key feature; upon reduction of the nitro group to an amine, these two adjacent functionalities can participate in ring-forming reactions to construct bicyclic systems like quinolones and their analogues. Furthermore, the methyl ester provides an additional site for modification or can act as a directing group.
This guide provides an in-depth exploration of the core synthetic strategies involving this compound, complete with detailed experimental protocols and the scientific rationale behind the methodological choices, aimed at researchers and professionals in drug development and chemical synthesis.
The Core Synthetic Transformation: Reductive Cyclization
The cornerstone of utilizing this compound is the selective reduction of the nitro group to an amine.[4] This transformation converts the electron-withdrawing nitro group into a strongly electron-donating and nucleophilic amino group, fundamentally altering the molecule's reactivity and paving the way for cyclization.
The resulting intermediate, methyl 2-amino-3-methylbenzoate , is a valuable, yet often unisolated, precursor that can be immediately subjected to cyclization conditions. The choice of reducing agent is critical and depends on the desired chemoselectivity and reaction scale. Common methods include catalytic hydrogenation (e.g., Pd/C, PtO₂) or metal-acid systems (e.g., Fe/AcOH, SnCl₂/HCl).[4][5][6] Iron in acetic acid is a classic, cost-effective, and robust method for this purpose.[5]
Caption: General workflow for heterocyclic synthesis from this compound.
Application I: Synthesis of 4-Methyl-2(1H)-quinolone Scaffolds
The quinolone motif is a privileged scaffold in medicinal chemistry, found in numerous antibacterial and anticancer agents. A highly efficient route to this core from this compound involves a one-pot reductive cyclization followed by condensation, conceptually similar to a Friedländer annulation.[7] The process begins with the reduction of the nitro group, followed by an intramolecular cyclization to form a lactam ring.
Caption: Proposed pathway for the synthesis of a quinolone derivative.
Protocol 1: One-Pot Reductive Cyclization to 4-Methyl-2(1H)-quinolone
This protocol describes a robust method using iron powder in acetic acid, a classic and effective system for nitro group reduction leading to cyclization.[5]
Materials and Reagents:
-
This compound (1.0 equiv)
-
Iron powder (<100 mesh, 4.0-5.0 equiv)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Celite or filter aid
-
Standard laboratory glassware, reflux condenser, magnetic stirrer, and heating mantle
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 equiv).
-
Solvent Addition: Add glacial acetic acid (approx. 10-15 mL per gram of starting material). Stir the mixture to dissolve the starting material.
-
Addition of Iron: To the stirring solution at room temperature, add iron powder (4.0-5.0 equiv) portion-wise over 15-20 minutes. The addition is exothermic; if the temperature rises significantly, an ice bath can be used to maintain control.
-
Heating and Reaction Monitoring: After the addition is complete, heat the reaction mixture to 90-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up - Filtration: Allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with additional ethyl acetate.
-
Work-up - Neutralization: Transfer the filtrate to a separatory funnel. Carefully add saturated sodium bicarbonate solution portion-wise to neutralize the acetic acid. Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently. Continue addition until effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~8).
-
Work-up - Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure 4-methyl-2(1H)-quinolone.
Application II: Synthesis of Methyl 3-Formyl-2-Nitrobenzoate
The methyl group of the precursor can be selectively functionalized to an aldehyde, creating a new, highly valuable intermediate. This transformation opens the door to a different set of heterocyclic syntheses where the aldehyde can act as an electrophile. A patented method describes a two-step process involving radical chlorination followed by hydrolysis.[8]
Caption: Two-step synthesis of an aldehyde intermediate as described in patent CN110407704B.[8]
Protocol 2: Synthesis of Methyl 3-Formyl-2-Nitrobenzoate (Adapted from CN110407704B)
This protocol outlines the conversion of the benzylic methyl group to an aldehyde. The resulting product, methyl 3-formyl-2-nitrobenzoate, is a direct precursor for Friedländer-type quinoline syntheses by reacting it with compounds containing an α-methylene group.[5][7]
Materials and Reagents:
-
This compound (1.0 equiv)
-
Chlorine (Cl₂) gas or an alternative chlorinating agent (e.g., NCS with a radical initiator)
-
Solvent (e.g., Dichloromethane or Dichloroethane)[8]
-
Zinc Chloride (ZnCl₂)[8]
-
Phase Transfer Catalyst (PTC), e.g., Tetrabutylammonium bromide[8]
-
Aqueous buffer or base to control pH
Step-by-Step Methodology:
Part A: Dichlorination of the Methyl Group [8]
-
Reaction Setup: Dissolve this compound in a suitable solvent like dichloromethane in a flask equipped for gas inlet and outlet (if using Cl₂ gas) and a light source for radical initiation.
-
Chlorination: Initiate the reaction by bubbling chlorine gas (molar ratio of 1:2 to 1:4 relative to the substrate) through the solution, often with photo-initiation (UV lamp).[8] Alternatively, use N-chlorosuccinimide (NCS) and a radical initiator like AIBN or benzoyl peroxide.
-
Monitoring: Monitor the reaction by GC-MS or TLC until the formation of the dichloromethyl intermediate is maximized.
-
Work-up: Once complete, quench any excess chlorinating agent, wash the organic layer with water and brine, dry over anhydrous sulfate, and concentrate to obtain the crude 3-(dichloromethyl)-2-nitrobenzoate intermediate. This is often used directly in the next step.
Part B: Hydrolysis to the Aldehyde [8]
-
Reaction Setup: To the crude dichloromethyl intermediate, add an aqueous solution of zinc chloride (0.1 to 0.5 equiv) and a phase transfer catalyst (0.01 to 0.1 equiv).[8]
-
Hydrolysis: Heat the biphasic mixture with vigorous stirring. It is crucial to maintain the pH of the reaction system between 6 and 8 to prevent hydrolysis of the methyl ester group.[8]
-
Monitoring and Work-up: Monitor the formation of the aldehyde by TLC or GC-MS. Once the reaction is complete, cool the mixture, separate the organic layer, and extract the aqueous layer with a suitable solvent.
-
Purification: Combine the organic layers, wash, dry, and concentrate. Purify the resulting methyl 3-formyl-2-nitrobenzoate by column chromatography or recrystallization.
Summary of Products and Intermediates
The following table summarizes the key compounds discussed in this application note.
| Compound Name | Structure | Molecular Formula | Role | Potential Characterization Data |
| This compound | C₉H₉NO₄ | Starting Precursor | m.p.: 62-65 °C. IR (cm⁻¹): ~1730 (C=O), ~1530, 1350 (NO₂). | |
| Methyl 2-Amino-3-Methylbenzoate | C₉H₁₁NO₂ | Key Intermediate | Often generated in situ. IR (cm⁻¹): ~3400-3300 (NH₂), ~1700 (C=O). | |
| 4-Methyl-2(1H)-quinolone | C₁₀H₉NO | Final Product | m.p.: 223-225 °C. IR (cm⁻¹): ~3100-2900 (N-H), ~1660 (Amide C=O). | |
| Methyl 3-Formyl-2-Nitrobenzoate | C₉H₇NO₅ | Functionalized Intermediate | Precursor for further cyclizations. IR (cm⁻¹): ~1730 (Ester C=O), ~1700 (Aldehyde C=O), ~1530, 1350 (NO₂). |
Conclusion
This compound stands out as a highly adaptable and strategic precursor in heterocyclic synthesis. The ortho-arrangement of its functional groups allows for direct access to important scaffolds like quinolones via reductive cyclization pathways. Furthermore, the selective functionalization of its methyl group provides an alternative entry point to a different class of intermediates, thereby expanding its synthetic utility. The protocols detailed herein offer robust and scalable methods for researchers to leverage this versatile building block in the pursuit of novel bioactive molecules and complex organic structures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. imedpub.com [imedpub.com]
- 3. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. iipseries.org [iipseries.org]
- 8. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester - Google Patents [patents.google.com]
Application of Methyl 3-methyl-2-nitrobenzoate in the Synthesis of Modern Agrochemicals
Introduction: The Strategic Importance of Substituted Nitroaromatics in Agrochemical Innovation
Methyl 3-methyl-2-nitrobenzoate, a seemingly unassuming nitroaromatic compound, holds a position of strategic importance in the landscape of modern agrochemical synthesis. Its true value is realized in its role as a versatile and economically significant starting material for the construction of complex, high-value insecticidal active ingredients. The precise arrangement of the methyl, nitro, and methyl ester functionalities on the benzene ring provides a latent chemical reactivity that can be selectively unlocked to build the core scaffolds of cutting-edge crop protection agents.
This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the practical application of this compound in agrochemical synthesis. We will move beyond a mere recitation of synthetic steps to explore the underlying chemical principles, the rationale behind procedural choices, and provide detailed, field-proven protocols. Our central focus will be the multi-step synthesis of a key intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide, which is a cornerstone in the industrial production of the blockbuster insecticide, Chlorantraniliprole (Rynaxypyr®).[1][2][3]
Core Application: A Gateway to the Anthranilamide Class of Insecticides
The primary application of this compound in the agrochemical sector is as a precursor to the anthranilamide class of insecticides.[1] These compounds, most notably Chlorantraniliprole and Cyantraniliprole, are renowned for their novel mode of action, targeting insect ryanodine receptors, which leads to impaired muscle regulation and ultimately, paralysis and death of the target pest.[4] This unique mechanism of action makes them highly effective against a broad spectrum of lepidopteran pests and provides a valuable tool for resistance management.
The synthesis of Chlorantraniliprole is a convergent process, relying on the coupling of two key intermediates:
-
2-amino-5-chloro-N,3-dimethylbenzamide
-
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
This compound is the foundational building block for the first of these two critical intermediates. The synthetic journey from this starting material to the final agrochemical is a testament to the elegance and precision of modern organic synthesis.
Synthetic Workflow: From Nitrobenzoate to a Key Benzamide Intermediate
The transformation of this compound into 2-amino-5-chloro-N,3-dimethylbenzamide is a well-established, multi-step process that involves a sequence of amidation, nitro group reduction, and chlorination. Each step must be carefully controlled to ensure high yields and purity of the subsequent intermediate, as this has a direct impact on the efficiency and cost-effectiveness of the overall synthesis of the final active ingredient.
Below, we present a detailed, step-by-step protocol for this synthetic sequence, complete with insights into the critical parameters and the rationale for their selection.
Experimental Protocols
Part 1: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide from this compound
This synthesis is a three-step process, beginning with the amidation of the starting material, followed by the reduction of the nitro group, and concluding with the chlorination of the aromatic ring.
Causality of Experimental Choices: This initial step converts the methyl ester of the starting material into a secondary amide using methylamine. The choice of a lower alcohol, such as methanol, as the solvent is crucial as it readily dissolves both the starting ester and the methylamine solution, facilitating a homogeneous reaction. The reaction is heated to drive the amidation to completion. An excess of methylamine is used to ensure the complete consumption of the ester.
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add a solution of methylamine (27-32% in methanol, 4.0-5.0 eq).[2]
-
With stirring, heat the reaction mixture to 60-65°C and maintain this temperature for 8 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess methylamine.
-
The crude product, 3-methyl-2-nitro-N-methylbenzamide, can be purified by recrystallization from 95% ethanol to yield a white, crystalline solid.[2]
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Reagent | Methylamine (27-32% in Methanol) | [2] |
| Solvent | Methanol | [2] |
| Temperature | 60-65°C | [2] |
| Reaction Time | 8 hours | [2] |
| Typical Yield | 90-95% | [2] |
Causality of Experimental Choices: The reduction of the nitro group to a primary amine is a critical step. While various reducing agents can be employed, a common and cost-effective method in industrial settings is the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. This heterogeneous reaction is typically carried out in water or a mixture of water and an organic solvent. The acid serves to activate the iron surface and act as a proton source. The reaction is heated to increase the rate of reduction.
Protocol:
-
In a round-bottom flask fitted with a mechanical stirrer and a reflux condenser, suspend 3-methyl-2-nitro-N-methylbenzamide (1.0 eq) in water.
-
Add iron powder (3.0-4.0 eq) to the suspension.
-
Add a catalytic amount of a suitable acid, such as acetic acid or hydrochloric acid.
-
Heat the reaction mixture to 70-75°C with vigorous stirring for 4-6 hours.[2]
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron and iron oxides.
-
Wash the filter cake with a suitable organic solvent (e.g., ethyl acetate).
-
The filtrate is then made basic with an aqueous solution of sodium hydroxide to precipitate any remaining iron salts and to ensure the product is in its free amine form.
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-3-methyl-N-methylbenzamide.
| Parameter | Value | Reference |
| Starting Material | 3-methyl-2-nitro-N-methylbenzamide | |
| Reagent | Iron Powder, Acid (e.g., Acetic Acid) | [2] |
| Solvent | Water | [2] |
| Temperature | 70-75°C | [2] |
| Reaction Time | 4-6 hours | [2] |
| Typical Yield | >90% |
Causality of Experimental Choices: The final step is the regioselective chlorination of the aromatic ring. Sulfuryl chloride (SO₂Cl₂) is an effective chlorinating agent for this transformation. The reaction is typically carried out in an inert organic solvent, such as acetonitrile. The temperature is carefully controlled to prevent side reactions and ensure the desired regioselectivity (chlorination at the 5-position).
Protocol:
-
Dissolve 2-amino-3-methyl-N-methylbenzamide (1.0 eq) in an inert organic solvent, such as acetonitrile, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[2]
-
Cool the solution in an ice bath.
-
Slowly add sulfuryl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature between 0-5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. The reaction temperature can be raised to 55-60°C to ensure completion.[2]
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Neutralize the mixture with an aqueous solution of a base (e.g., sodium bicarbonate or sodium hydroxide).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford pure 2-amino-5-chloro-N,3-dimethylbenzamide.
| Parameter | Value | Reference |
| Starting Material | 2-amino-3-methyl-N-methylbenzamide | |
| Reagent | Sulfuryl Chloride (SO₂Cl₂) | [2] |
| Solvent | Acetonitrile | [2] |
| Temperature | 0-5°C initially, then 55-60°C | [2] |
| Reaction Time | 2-3 hours | [2] |
| Typical Yield | 80-90% | [2] |
Visualizing the Synthetic Pathway
To provide a clear overview of the synthetic logic, the following diagrams illustrate the key transformations.
Caption: Synthetic route from this compound to 2-amino-5-chloro-N,3-dimethylbenzamide.
Caption: Convergent synthesis of Chlorantraniliprole from key intermediates.
Conclusion: A Cornerstone of Modern Agrochemical Production
This compound stands as a testament to the pivotal role of well-designed chemical building blocks in the agrochemical industry. Its efficient and scalable conversion to 2-amino-5-chloro-N,3-dimethylbenzamide provides a robust and economical route to the anthranilamide class of insecticides. The protocols and insights provided in this application note are intended to empower researchers and development professionals to leverage this versatile intermediate in their own synthetic endeavors, contributing to the ongoing innovation in crop protection technologies. A thorough understanding of the reaction mechanisms and the rationale behind the experimental conditions is paramount to achieving high yields, purity, and ultimately, the successful development of novel agrochemical solutions.
References
Application Notes & Protocols: The Strategic Role of Substituted Methyl Nitrobenzoates in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Importance of the Nitrobenzoate Scaffold
In the landscape of pharmaceutical synthesis, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and economic viability of the entire process. Methyl 3-methyl-2-nitrobenzoate and its isomers, such as Methyl 2-methyl-3-nitrobenzoate (CAS: 59382-59-1), represent a class of deceptively simple molecules that serve as highly strategic building blocks.[1][2] Their utility stems from a combination of three key functional groups on a stable aromatic core:
-
The Nitro Group: This powerful electron-withdrawing group is the cornerstone of the molecule's strategic value. It is readily and selectively reducible to a primary amine (-NH2), a nucleophilic functional group that is fundamental to the construction of a vast array of nitrogen-containing heterocycles and other complex structures found in active pharmaceutical ingredients (APIs).
-
The Methyl Ester Group: The ester provides a stable, yet modifiable, handle. It can be hydrolyzed to a carboxylic acid for amide couplings or other transformations, or it can be carried through multiple synthetic steps unchanged.
-
The Benzylic Methyl Group: This group is not merely a spectator. Its protons are activated for reactions such as radical halogenation, providing a crucial point of connection for building out more complex molecular frameworks.[3][4]
This application note will explore the pivotal role of this scaffold, focusing on its application in the synthesis of major therapeutic agents, including the anticancer drugs Nintedanib and Lenalidomide. We will provide detailed protocols and mechanistic insights to guide researchers in leveraging these versatile intermediates.
Core Chemical Transformations: Unlocking Synthetic Potential
The journey from a simple nitrobenzoate to a complex API is driven by a few powerful and well-understood chemical transformations. Understanding the "why" behind these reactions is key to their successful implementation.
Synthesis of the Starting Material: Electrophilic Nitration
The nitrobenzoate scaffold is typically synthesized via electrophilic aromatic substitution. A mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring of a methyl benzoate precursor.[2][5] The reaction is highly exothermic and requires careful temperature control to ensure safety and selectivity.[2]
Caption: Generation and electrophilic attack of the nitronium ion.
The Keystone Reaction: Nitro Group Reduction
The conversion of the nitro group to an amine is the most critical step in unlocking the synthetic potential of these intermediates. This transformation converts an electron-withdrawing group into a versatile electron-donating, nucleophilic amine. Several methods are employed, with the choice depending on substrate compatibility, scale, and cost.
-
Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) with hydrogen gas is a clean and high-yielding method, often providing the amino product with minimal purification.[6]
-
Metal/Acid Reduction: A classic and cost-effective method involves using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as acetic acid (AcOH) or hydrochloric acid (HCl).[6][7] This is particularly robust for large-scale industrial production.
Caption: Common methods for the reduction of an aromatic nitro group.
Application Case Study 1: Synthesis of Nintedanib
Nintedanib is a potent triple angiokinase inhibitor used for the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[8] Its synthesis relies on the construction of a core indolinone structure, a process enabled by a substituted methyl nitrobenzoate intermediate. While various patents describe slightly different starting materials, the core strategy of nitro-group reduction followed by intramolecular cyclization is conserved.[9][10]
Synthetic Workflow Overview
The synthesis begins with a substituted nitrobenzoate which undergoes a series of condensation and substitution reactions to build the necessary side chain. The crucial step involves the reduction of the nitro group, which spontaneously or with heating, cyclizes to form the indolinone ring system at the heart of Nintedanib.[9][10]
Caption: High-level workflow for the synthesis of Nintedanib.
Protocol: Reductive Cyclization to Form the Nintedanib Core
This protocol is representative of the key transformation described in the patent literature for Nintedanib synthesis.[9] It illustrates the power of using a nitro group as a masked amine for subsequent cyclization.
| Reagent/Parameter | Quantity/Value | Notes |
| Precursor (V) | 5 mmol (1.0 eq) | (Z)-4-{[2-(N-methyl-2-(4-methylpiperazin-1-yl)acetamidoaniline)benzylidene] R acetate-2-yl}-3-nitrobenzoate |
| Acetic Anhydride | 50 mL | Solvent and reactant |
| Iron Powder (Fe) | 15 mmol (3.0 eq) | Reducing agent |
| Reaction Temperature | 55-60 °C | For reduction step |
| Reaction Time (Reduction) | 4 hours | Monitor by HPLC/TLC |
| Cyclization Temperature | 110-115 °C | After filtration |
| Reaction Time (Cyclization) | 5-6 hours | Drives intramolecular condensation |
Step-by-Step Methodology:
-
To a reaction flask, add the nitro-precursor (V) (5 mmol) and acetic anhydride (50 mL).
-
Stir the mixture and begin adding iron powder (15 mmol) portion-wise, maintaining the temperature below 60 °C.
-
Once the addition is complete, raise the temperature to 55-60 °C and stir for 4 hours.[9]
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the iron salts.
-
Transfer the filtrate to a clean flask and heat to 110-115 °C for 5-6 hours to induce cyclization.[9]
-
After cooling, the product can be isolated by concentrating the organic layer under reduced pressure and purified by recrystallization.
Application Case Study 2: Synthesis of Lenalidomide
Lenalidomide is an immunomodulatory drug used to treat multiple myeloma.[2] Its synthesis provides a classic example of leveraging both the nitro group and the benzylic methyl group of Methyl 2-methyl-3-nitrobenzoate .[3][4]
Synthetic Workflow Overview
The synthesis begins with the radical bromination of the benzylic methyl group. This introduces a reactive handle for subsequent nucleophilic substitution. The resulting brominated intermediate is then coupled with the piperidine-2,6-dione moiety. Finally, the nitro group is reduced to the corresponding amine, which spontaneously cyclizes to form the isoindolinone core of Lenalidomide.[3]
Caption: Synthetic pathway for Lenalidomide from Methyl 2-methyl-3-nitrobenzoate.
Protocol: Benzylic Bromination of Methyl 2-methyl-3-nitrobenzoate
This protocol details the critical first step in the synthesis of Lenalidomide, activating the methyl group for further functionalization.[3][4]
| Reagent/Parameter | Quantity/Value | Notes |
| Methyl 2-methyl-3-nitrobenzoate | 0.38 mol (1.0 eq) | Starting Material |
| Acetonitrile | 375 mL | Solvent |
| N-Bromo succinimide (NBS) | 0.46 mol (1.2 eq) | Brominating agent |
| Azobisisobutyronitrile (AIBN) | 0.04 mol (0.1 eq) | Radical initiator |
| Reaction Temperature | 55-60 °C | To initiate radical formation |
| Reaction Time | 12 hours | Monitor by HPLC/TLC |
Step-by-Step Methodology:
-
Charge a suitable reaction flask with Methyl 2-methyl-3-nitrobenzoate (0.38 mol) and acetonitrile (375 mL).
-
Add N-bromo succinimide (0.46 mol) followed by the radical initiator AIBN (0.04 mol) to the mixture.[3]
-
Heat the reaction mixture to 55-60 °C and maintain for 12 hours under stirring.
-
Monitor the progress of the reaction by TLC and HPLC.
-
Upon completion, concentrate the acetonitrile (~80%) under vacuum.
-
Add water (375 mL) to the crude mixture to precipitate the product and stir at room temperature for 30 minutes.
-
Filter the solid product, wash with water, and dry. The resulting Methyl 2-(bromomethyl)-3-nitrobenzoate can be carried forward to the next step.[3]
Conclusion
This compound and its isomers are not merely commodity chemicals; they are sophisticated and versatile intermediates that provide a strategic advantage in pharmaceutical synthesis. The ability to selectively unmask a reactive amine from a stable nitro group, combined with other functional handles for molecular elaboration, makes this scaffold indispensable for the construction of complex APIs like Nintedanib and Lenalidomide. The protocols and workflows detailed herein demonstrate the practical application of these principles, providing a foundation for researchers and drug development professionals to innovate further.
References
- 1. Methyl 3-nitro-2-methylbenzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. innospk.com [innospk.com]
- 3. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. aiinmr.com [aiinmr.com]
- 6. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate | MDPI [mdpi.com]
- 8. Nintedanib synthesis - chemicalbook [chemicalbook.com]
- 9. WO2016037514A1 - Preparation method of nintedanib - Google Patents [patents.google.com]
- 10. US9856215B2 - Preparation method of Nintedanib - Google Patents [patents.google.com]
reduction of the nitro group in Methyl 3-methyl-2-nitrobenzoate
An Application Guide to the Synthetic Reduction of Methyl 3-methyl-2-nitrobenzoate
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Nitro Group Reduction
The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis. These aromatic amines are not merely derivatives; they are pivotal building blocks and key intermediates for a vast array of high-value materials, including active pharmaceutical ingredients (APIs), agrochemicals, and specialized dyes.[1] The specific reduction of this compound to Methyl 2-amino-3-methylbenzoate provides a precursor that is particularly valuable in the synthesis of complex heterocyclic molecules and specialized pharmaceutical intermediates.[2]
This technical guide provides an in-depth analysis and detailed protocols for two distinct and robust methods for the reduction of this compound. The selection of a reduction methodology is a critical decision driven by factors such as substrate compatibility, available equipment, scale, and safety considerations. Here, we present a high-efficiency catalytic hydrogenation protocol, often considered the industry standard for its clean conversion, and a classic, highly reliable metal-mediated reduction using stannous chloride, which offers excellent bench-top accessibility. Each protocol is designed to be a self-validating system, complete with mechanistic insights, safety imperatives, and detailed procedural steps to ensure reproducible and successful outcomes for researchers and drug development professionals.
Methodology 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is frequently the preferred industrial and laboratory method for nitro group reduction due to its high efficiency, excellent chemoselectivity under optimized conditions, and atom economy.[3][4] The heterogeneous nature of the Palladium on Carbon (Pd/C) catalyst simplifies product isolation, as the catalyst can be removed by simple filtration. This method, however, necessitates stringent safety protocols due to the use of flammable hydrogen gas and a pyrophoric catalyst.[5][6]
Reaction Mechanism
The reduction proceeds via a well-established mechanism on the surface of the palladium catalyst. Molecular hydrogen (H₂) is adsorbed onto the palladium surface and dissociates into reactive hydrogen atoms. The nitroaromatic compound also coordinates to the catalyst surface, allowing for a stepwise transfer of hydrogen atoms to the nitro group. The reaction progresses through nitroso and hydroxylamine intermediates before the final amine product is formed and desorbed from the catalyst surface.[4]
Workflow for Catalytic Hydrogenation
Caption: Experimental workflow for catalytic hydrogenation.
Safety Imperatives for Hydrogenation
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[7] A robust system check for leaks using an inert gas (nitrogen) is mandatory before introducing hydrogen.[8]
-
Pyrophoric Catalyst: Palladium on carbon, especially after use when it is saturated with hydrogen and finely divided, is pyrophoric and can ignite upon contact with air.[6][9] The catalyst must be handled under an inert atmosphere and should never be allowed to dry during filtration. The wet filter cake should be immediately quenched with water and disposed of in a dedicated, clearly labeled waste container.[9]
-
Exothermicity: Nitro group reductions are often exothermic. For larger-scale reactions, temperature monitoring and a cooling bath should be readily available to prevent a runaway reaction.[4][5]
Detailed Experimental Protocol
-
Vessel Preparation: To a three-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Catalyst Charging: Under a gentle stream of nitrogen, carefully add 5% Palladium on Carbon (5-10 mol % Pd).
-
Solvent Addition: Add a suitable solvent such as methanol or ethanol. The volume should be sufficient to ensure good stirring (typically a 0.1-0.2 M solution).
-
System Purging (Oxygen Removal): Equip the flask with a gas inlet adapter connected to a nitrogen/vacuum manifold and stoppers for the other necks. Evacuate the flask gently and backfill with nitrogen. Repeat this cycle at least three times to ensure the atmosphere is inert.[8]
-
Hydrogen Introduction: Replace the nitrogen atmosphere with hydrogen. Evacuate the flask and backfill with hydrogen from a balloon or a regulated cylinder. Repeat this cycle three times.[4]
-
Reaction: Stir the mixture vigorously at room temperature. For less reactive substrates, the temperature can be moderately increased (e.g., to 40-50°C).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Reaction Quench: Once complete, carefully purge the hydrogen from the system by evacuating and backfilling with nitrogen three times.[8]
-
Catalyst Removal: Dilute the reaction mixture with additional solvent and filter it through a pad of Celite® to remove the Pd/C catalyst. Crucial: Ensure the filter cake does not run dry. Wash the filter cake with a small amount of solvent to recover all the product.[4]
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude Methyl 2-amino-3-methylbenzoate.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Methodology 2: Stannous Chloride (SnCl₂) Reduction
Reduction using tin(II) chloride is a classic, effective, and operationally simple method that does not require specialized high-pressure equipment.[3] It is particularly useful for small to medium-scale synthesis and is known for its mildness, often tolerating other functional groups that might be sensitive to catalytic hydrogenation.[10] The primary drawback is the work-up, which can be complicated by the formation of tin hydroxides.[10][11]
Reaction Mechanism
In an acidic medium, tin(II) chloride acts as a stoichiometric reducing agent. The reaction proceeds through a series of single-electron transfers from Sn²⁺ (which is oxidized to Sn⁴⁺) to the nitro group. The oxygen atoms of the nitro group are protonated by the acid (typically HCl) and are ultimately lost as water. The reaction passes through nitroso and hydroxylamine intermediates before yielding the final anilinium salt.[12] A final basic work-up is required to deprotonate the anilinium salt and precipitate the tin byproducts, liberating the free amine.[12]
Mechanism of SnCl₂ Reduction
Caption: General mechanism for the reduction of a nitroarene using SnCl₂.
Safety Precautions
-
Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive and volatile. It must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]
-
Exothermic Reaction: The reaction can be exothermic, especially during the initial addition of reagents. Use of an ice bath for cooling is recommended.[10]
-
Work-up: The neutralization step with a strong base (e.g., NaOH) is highly exothermic and requires slow, careful addition with cooling.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) to the solution.[13]
-
Acidification: If not using concentrated HCl as a co-solvent, add concentrated hydrochloric acid dropwise while stirring. The reaction mixture may become warm.
-
Reaction: Heat the mixture to reflux (or stir at room temperature, depending on the substrate's reactivity) and monitor the progress by TLC until the starting material is consumed.
-
Cooling & Quenching: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.
-
Basification (Work-up): Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a more concentrated solution of sodium hydroxide (e.g., 50% aq. NaOH) until the solution is strongly basic (pH > 10).[11] A thick, white precipitate of tin(IV) hydroxide will form. Continue adding base until the tin salts begin to redissolve as stannates, which helps break up emulsions.[11]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x). The tin salts can sometimes cause emulsions; allowing the mixture to stand or adding brine can help with phase separation.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation & Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization to yield pure Methyl 2-amino-3-methylbenzoate.
Data Presentation: Comparative Overview
| Parameter | Catalytic Hydrogenation (Pd/C) | Stannous Chloride (SnCl₂) Reduction |
| Principle | Heterogeneous Catalysis | Stoichiometric Metal Reduction |
| Hydrogen Source | H₂ Gas or Transfer Reagent[1] | In situ from SnCl₂/HCl |
| Typical Yield | >90% | 70-95%[13] |
| Key Advantage | High efficiency, clean, easy product isolation | Operational simplicity, no special equipment |
| Key Disadvantage | Requires H₂ handling, pyrophoric catalyst | Stoichiometric metal waste, complex work-up |
| Safety Focus | Flammable gas, pyrophoric solids[6] | Corrosive acid, exothermic neutralization |
Characterization of Methyl 2-amino-3-methylbenzoate
The final product should be characterized to confirm its identity and purity.
-
¹H NMR Spectroscopy: Based on analogous structures, the expected proton NMR shifts (in CDCl₃) would be approximately:
-
Mass Spectrometry: To confirm the molecular weight (C₉H₁₁NO₂, MW: 165.19 g/mol ).
-
Melting Point: For comparison with literature values if available.
Conclusion
The is a critical transformation for accessing valuable amine intermediates. Both catalytic hydrogenation with Pd/C and metal-mediated reduction with SnCl₂ are highly effective methods. The choice between them depends largely on the available laboratory infrastructure and safety considerations. Catalytic hydrogenation offers superior efficiency and a cleaner process, making it ideal for larger-scale operations, provided the necessary safety equipment is in place.[5] Conversely, the SnCl₂ method provides a reliable and accessible alternative for bench-scale synthesis without the need for a dedicated hydrogenation apparatus.[10] By following the detailed protocols and safety guidelines presented, researchers can confidently and safely achieve the desired chemical transformation.
References
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 5471-82-9 [chemicalbook.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. weihaicm.com [weihaicm.com]
- 8. njhjchem.com [njhjchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. orgosolver.com [orgosolver.com]
- 13. scispace.com [scispace.com]
The Strategic Utility of Methyl 3-Methyl-2-nitrobenzoate in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired biological activities. Methyl 3-methyl-2-nitrobenzoate, a substituted aromatic nitro compound, has emerged as a highly valuable and versatile building block. Its unique arrangement of a nitro group, a methyl ester, and a methyl group on the benzene ring provides a rich chemical scaffold for the synthesis of a diverse array of bioactive heterocyclic compounds. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its key transformations, to empower researchers and drug development professionals in their quest for novel therapeutics.
The core utility of this compound lies in the latent reactivity of its functional groups. The nitro group, a strong electron-withdrawing moiety, can be readily reduced to an amine, which then serves as a nucleophilic handle for a variety of cyclization reactions. The methyl ester provides a site for modification or can participate in cyclization cascades. Furthermore, the methyl group can be functionalized to introduce additional points of diversity. This combination of reactive sites makes this compound a powerful precursor for the synthesis of privileged scaffolds in medicinal chemistry, including benzodiazepines, quinazolinones, and indole derivatives, which are known to exhibit a wide range of pharmacological activities.
Key Synthetic Transformations and Applications
The journey from this compound to a bioactive molecule typically involves a series of strategic chemical transformations. The following sections detail the most critical reactions and their applications, providing both the scientific rationale and step-by-step protocols.
Reduction of the Nitro Group: Gateway to Bioactive Amines
The cornerstone of utilizing this compound is the reduction of its nitro group to form methyl 2-amino-3-methylbenzoate. This transformation is pivotal as it unmasks a primary amine that is ortho to the methyl ester, a perfect arrangement for subsequent intramolecular cyclization reactions. The resulting anthranilate derivative is a key intermediate in the synthesis of numerous heterocyclic systems.
Causality Behind Experimental Choices: The choice of reducing agent is critical to ensure the selective reduction of the nitro group without affecting the methyl ester functionality. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed method due to its high efficiency and clean reaction profile. The catalyst facilitates the addition of hydrogen across the nitro group at a much faster rate than the hydrogenation of the ester. The choice of solvent and reaction conditions (temperature and pressure) can be optimized to achieve high yields and purity.
This protocol describes the reduction of this compound to methyl 2-amino-3-methylbenzoate using palladium on carbon as a catalyst.[1]
Materials:
-
This compound
-
5% Palladium on Carbon (Pd/C)
-
Acetonitrile (or Methanol/Ethanol)
-
Hydrogen gas
-
High-pressure reaction vessel (e.g., Parr hydrogenator)
-
Celite®
Procedure:
-
In a high-pressure reaction vessel, combine this compound (1 equivalent) and 5% Pd/C (typically 1-2 mol%).
-
Add a suitable solvent such as acetonitrile, methanol, or ethanol to dissolve the starting material.
-
Seal the reaction vessel and purge with nitrogen gas to remove any air.
-
Introduce hydrogen gas to the desired pressure (e.g., 65-100 psi).
-
Heat the reaction mixture to a specified temperature (e.g., 70°C) with vigorous stirring.
-
Monitor the reaction progress by techniques such as TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas.
-
Purge the vessel with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-amino-3-methylbenzoate.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Product | Methyl 2-amino-3-methylbenzoate | [1] |
| Catalyst | 5% Pd/C | [1] |
| Solvent | Acetonitrile | [1] |
| Temperature | 70°C | [1] |
| Pressure | 65-100 psi | [1] |
| Typical Yield | ~97.5% | [1] |
Synthesis of Benzodiazepine Scaffolds
Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry. Methyl 2-amino-3-methylbenzoate is an excellent precursor for the synthesis of substituted benzodiazepines. The general strategy involves the reaction of the amino benzoate with an α-amino acid derivative, followed by cyclization.
Logical Relationship Diagram:
Caption: Synthetic pathway to benzodiazepines.
This protocol outlines a general multi-step synthesis of a 1,4-benzodiazepin-2-one derivative starting from methyl 2-amino-3-methylbenzoate.
Materials:
-
Methyl 2-amino-3-methylbenzoate
-
N-protected α-amino acid (e.g., Fmoc-glycine)
-
Coupling agent (e.g., HATU, HOBt, EDC)
-
Base (e.g., DIPEA)
-
Deprotecting agent (e.g., piperidine for Fmoc)
-
Solvent (e.g., DMF, DCM)
-
Acid or base for cyclization catalysis (e.g., acetic acid or a non-nucleophilic base)
Procedure:
-
Amide Coupling: Dissolve methyl 2-amino-3-methylbenzoate (1 equivalent), N-protected α-amino acid (1.1 equivalents), HATU (1.2 equivalents), and HOBt (1.2 equivalents) in DMF. Add DIPEA (2.5 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Deprotection: Dissolve the purified amide in a suitable solvent (e.g., DCM for Boc, DMF for Fmoc). Add the appropriate deprotecting agent (e.g., trifluoroacetic acid for Boc, 20% piperidine in DMF for Fmoc). Stir at room temperature until the deprotection is complete.
-
Cyclization: After removing the deprotecting agent, dissolve the resulting amine in a high-boiling point solvent (e.g., toluene or xylene) with a catalytic amount of acid (e.g., acetic acid). Heat the mixture to reflux with a Dean-Stark trap to remove methanol and drive the cyclization.
-
Purification: Cool the reaction mixture and concentrate under reduced pressure. Purify the crude benzodiazepine derivative by column chromatography or recrystallization.
Synthesis of an Intermediate for Agrochemicals
Beyond pharmaceuticals, this compound also finds application in the agrochemical industry. The derivative, methyl 2-amino-3-methylbenzoate, is a key intermediate in the synthesis of 2-chlorosulfonyl-3-methylbenzoic acid methyl ester, which is a precursor to the herbicide Fluazifop-P-butyl.[1]
Experimental Workflow Diagram:
Caption: Synthesis of an agrochemical intermediate.
This protocol describes the conversion of methyl 2-amino-3-methylbenzoate to 2-chlorosulfonyl-3-methylbenzoic acid methyl ester via a Sandmeyer-type reaction.[1]
Materials:
-
Methyl 2-amino-3-methylbenzoate
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Acetic acid
-
Sulfur dioxide (SO₂)
-
Copper(I) chloride (CuCl)
Procedure:
-
Diazotization: Dissolve methyl 2-amino-3-methylbenzoate in a mixture of acetic acid and concentrated hydrochloric acid. Cool the solution to between -10°C and 5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
Sulfonyl Chloride Formation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid, catalyzed by a small amount of copper(I) chloride.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution, maintaining the temperature between 10°C and 25°C. Vigorous gas evolution (nitrogen) will be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours until the gas evolution ceases.
-
Work-up: Pour the reaction mixture into ice-water. The product will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system.
Conclusion: A Building Block of Strategic Importance
This compound is a testament to the power of strategic molecular design in organic synthesis. Its readily transformable functional groups provide a reliable and efficient entry point to a wide range of complex and biologically relevant heterocyclic scaffolds. The protocols detailed in this guide offer a starting point for researchers to explore the full potential of this versatile building block in their drug discovery and development programs. As the demand for novel therapeutics continues to grow, the importance of such well-defined and adaptable starting materials in the synthetic chemist's toolbox cannot be overstated.
References
palladium-catalyzed reactions using Methyl 3-methyl-2-nitrobenzoate derivatives
An In-Depth Guide to Palladium-Catalyzed Reactions Using Methyl 3-methyl-2-nitrobenzoate Derivatives
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the discovery and development of novel pharmaceuticals, agrochemicals, and materials. This compound (CAS 5471-82-9) and its derivatives represent a class of uniquely substituted building blocks whose synthetic potential is unlocked through the power of palladium-catalyzed cross-coupling reactions.[1][2] The substitution pattern—featuring a sterically demanding meta-methyl group adjacent to a strongly electron-withdrawing ortho-nitro group—presents both challenges and opportunities for chemists.[1][3][4] The nitro group significantly influences the electronic properties of the aromatic ring, while the methyl group imposes steric constraints that must be carefully managed during catalyst selection and reaction optimization.
This guide provides an in-depth exploration of key palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, applied to halogenated derivatives of this compound. We will delve into the causality behind experimental choices, provide field-proven protocols, and discuss the subsequent functionalization of the nitro group, offering a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage these powerful synthetic tools.
The Core Substrate: Properties of this compound
This compound serves as a crucial starting material for more complex, functionalized derivatives used in cross-coupling reactions.[2] It is typically synthesized via the esterification of 3-methyl-2-nitrobenzoic acid or through the nitration of methyl 3-methylbenzoate. Its primary role in the context of this guide is as a precursor to halogenated analogues that can participate directly in palladium-catalyzed transformations.
| Property | Value |
| CAS Number | 5471-82-9[2] |
| Molecular Formula | C₉H₉NO₄ |
| Molecular Weight | 195.17 g/mol [1] |
| Synonyms | Methyl 3-nitro-o-toluate, 3-Methyl-2-nitrobenzoic acid methyl ester[1] |
| Primary Application | Intermediate for pharmaceuticals and agrochemicals[2] |
Part 1: Palladium-Catalyzed Carbon-Carbon Bond Formation
The creation of C-C bonds is the cornerstone of complex molecule synthesis. Palladium catalysis offers an unparalleled toolkit for this purpose. Here, we focus on the Suzuki-Miyaura and Heck reactions, using a representative halogenated substrate: Methyl 5-bromo-3-methyl-2-nitrobenzoate .
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust method for coupling organoboron compounds with organic halides, valued for its mild conditions and high functional group tolerance.[5][6][7] When applied to sterically encumbered substrates like Methyl 5-bromo-3-methyl-2-nitrobenzoate, the choice of ligand is critical to overcome the steric hindrance near the reaction center and promote efficient catalytic turnover.[3][4][8]
-
Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often required. These ligands stabilize the Pd(0) active species and facilitate the oxidative addition step with the sterically hindered aryl bromide.[9][10] Using a pre-formed catalyst like Pd(PPh₃)₄ can also be effective for less demanding couplings.[5]
-
Base: A moderately strong base such as K₃PO₄ or Cs₂CO₃ is essential. The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step—the transfer of the organic group from boron to palladium.[6]
-
Solvent System: A two-phase system, typically an organic solvent like toluene or 1,4-dioxane with water, is used to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base and boronate intermediate.[10][11]
References
- 1. innospk.com [innospk.com]
- 2. This compound | 5471-82-9 [chemicalbook.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of Methyl 3-methyl-2-nitrobenzoate
Welcome to the technical support center for the synthesis of Methyl 3-methyl-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this regioselective nitration. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of your synthesis.
Understanding the Core Challenge: Competing Directing Effects
The primary difficulty in synthesizing this compound lies in achieving the desired regioselectivity during the electrophilic aromatic substitution (nitration) of the starting material, Methyl 3-methylbenzoate. The two substituents on the benzene ring, the methyl group (-CH₃) and the methyl ester group (-COOCH₃), exert conflicting directing effects on the incoming electrophile (the nitronium ion, NO₂⁺).
-
The Methyl Group (-CH₃): This is an electron-donating group (EDG) which activates the benzene ring towards electrophilic attack.[1][2] It directs incoming electrophiles to the ortho and para positions relative to itself.[1][2][3]
-
The Methyl Ester Group (-COOCH₃): This is an electron-withdrawing group (EWG) that deactivates the ring.[4][5] It directs incoming electrophiles to the meta position.[4][6]
The desired product, this compound, requires the nitro group to be placed at the C-2 position. This position is ortho to the activating methyl group and meta to the deactivating ester group. However, other isomers are also electronically favored, leading to a potential mixture of products.
Visualizing the Directing Effects
Caption: Competing directing effects on Methyl 3-methylbenzoate.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
Low Yield of the Desired 2-Nitro Isomer
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Nitrating Agent | The standard mixed acid nitration (HNO₃/H₂SO₄) is highly reactive and can lead to a mixture of isomers and over-nitration.[7] | Consider using a milder nitrating agent. A mixture of nitric acid and acetic anhydride can improve selectivity for the 2-nitro isomer by forming acetyl nitrate, a less aggressive electrophile.[8] |
| Inadequate Temperature Control | Nitration is a highly exothermic reaction. Elevated temperatures can favor the formation of thermodynamically more stable isomers and increase the rate of side reactions.[9] | Maintain a low reaction temperature, typically between 0-10°C, throughout the addition of the nitrating agent.[9][10] |
| Steric Hindrance | The C-2 position is sterically hindered by the adjacent methyl and ester groups. This can disfavor the approach of the nitronium ion.[11][12] | While challenging to overcome directly, using a less bulky nitrating agent or a catalyst that can facilitate ortho-substitution may help. Zeolite catalysts have been shown to influence regioselectivity in nitrations.[13][14] |
| Incorrect Stoichiometry | An excess of the nitrating agent can lead to the formation of dinitro products. | Use a stoichiometric amount of the nitrating agent relative to the substrate to minimize over-reaction. |
Formation of Multiple Isomers
| Potential Cause | Explanation | Recommended Solution |
| Conflicting Directing Effects | As previously discussed, the methyl and ester groups direct to different positions, leading to a mixture of 2-nitro, 4-nitro, and 6-nitro isomers. | Optimize reaction conditions to favor kinetic control, which may favor the desired 2-nitro isomer. This often involves lower temperatures and shorter reaction times.[15] |
| Reaction Conditions Favoring Thermodynamic Products | Higher temperatures and longer reaction times can lead to an equilibrium mixture of isomers, which may not favor the desired product. | Employ conditions that favor the kinetically controlled product. This typically involves low temperatures and careful monitoring of the reaction progress. |
| Inefficient Purification | The isomers of methyl methyl-nitrobenzoate can have similar physical properties, making separation by standard techniques like recrystallization challenging. | Utilize column chromatography for purification. A step-gradient elution with a solvent system like hexane and ethyl acetate can effectively separate the isomers. |
Workflow for Troubleshooting Isomer Formation
References
- 1. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 2. savemyexams.com [savemyexams.com]
- 3. Nitration Of Toluene-Mechanism And Examples [themasterchemistry.com]
- 4. quora.com [quora.com]
- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 8. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Justify why the ortho/para ratio in nitration of toluene is not 1:1... [askfilo.com]
- 12. youtube.com [youtube.com]
- 13. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
byproducts formed during the synthesis of Methyl 3-methyl-2-nitrobenzoate
Technical Support Center: Synthesis of Methyl 3-methyl-2-nitrobenzoate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic procedure. Our goal is to provide you with in-depth, field-proven insights to help you optimize your reaction, troubleshoot issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding byproduct formation during the synthesis of this compound.
Q1: What are the primary byproducts I should expect during the synthesis of this compound?
The most common byproducts are positional isomers formed during the nitration step.[1] Whether you nitrate 3-methylbenzoic acid and then esterify, or esterify first and then nitrate, the directing effects of the methyl (-CH₃) and the carboxyl/ester (-COOH/-COOCH₃) groups on the aromatic ring will lead to a mixture of isomers.
The primary isomeric byproducts are:
-
Methyl 3-methyl-4-nitrobenzoate
-
Methyl 3-methyl-6-nitrobenzoate (also known as Methyl 5-methyl-2-nitrobenzoate)[1][2]
You may also encounter small amounts of dinitrobenzoate compounds, nitrophenol impurities, and unreacted starting material.[3]
Q2: Why do these specific isomeric byproducts form?
The formation of these isomers is a direct result of the principles of electrophilic aromatic substitution. The two directing groups on the starting material (3-methylbenzoic acid or its methyl ester) have competing influences on where the incoming nitro group (-NO₂) will attach.
-
The methyl group (-CH₃) is an ortho, para-director.
-
The carboxylic acid (-COOH) or ester (-COOCH₃) group is a meta-director.
This creates a regioselectivity challenge. The nitration of 3-methylbenzoic acid, for instance, results in the nitro group adding to positions 2, 4, or 6, leading to the corresponding isomeric products.[1] The desired 2-nitro product is formed, but so are the 4-nitro and 6-nitro isomers.
Q3: How can I minimize the formation of these byproducts and improve the selectivity for the desired product?
Controlling the reaction conditions is critical for maximizing the yield of this compound.
-
Temperature Control: The nitration reaction is highly exothermic. Maintaining a low temperature (typically between -30°C and 15°C) is crucial.[1][4] Higher temperatures can lead to an increase in side reactions and the formation of unwanted byproducts, including dinitro compounds.[4][5]
-
Controlled Addition of Nitrating Agent: The nitrating mixture (concentrated nitric and sulfuric acids) should be added very slowly to the reaction flask.[4][6] A slow, controlled addition helps to manage the exothermic nature of the reaction and maintain the optimal temperature range.
-
Purity of Starting Materials: Using high-purity starting materials, such as methyl benzoate that dissolves in sulfuric acid without coloration, can improve yields by about 10%.[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Byproduct Formation: Reaction conditions favoring the formation of isomers. 3. Loss During Work-up/Purification: Product loss during filtration or recrystallization. | 1. Ensure the reaction is stirred for the recommended time after the addition of the nitrating agent.[5] 2. Strictly control the temperature, keeping it below 15°C, and add the nitrating mixture slowly.[4][5] 3. During recrystallization, use the minimum amount of hot solvent required to dissolve the crude product to maximize crystal recovery upon cooling.[7] |
| Difficulty Purifying the Product (Oily Solid or Incorrect Melting Point) | 1. Presence of Isomeric Impurities: The isomeric byproducts have similar physical properties, making separation difficult. 2. Residual Solvent or Water: Incomplete drying of the product. | 1. The most effective purification method is recrystallization. Ethanol or a methanol/water mixture are commonly used solvents.[1][8] The desired 2-nitro isomer can be selectively crystallized out.[1] 2. After filtration, wash the crystals with ice-cold water to remove acid residue, followed by a small amount of ice-cold methanol or ethanol to remove more soluble impurities.[5][6][7] Dry the final product thoroughly, ideally in a vacuum oven at a temperature below 50°C.[7][8] |
| Reaction Appears Uncontrolled (Excessive Heat/Gas) | 1. Rapid Addition of Nitrating Agent: Adding the nitrating mixture too quickly causes a rapid, uncontrolled exothermic reaction. 2. Inadequate Cooling: The ice bath is not effectively cooling the reaction flask. | 1. Add the nitrating mixture dropwise over a period of at least 15 minutes.[4] 2. Ensure the reaction flask is sufficiently immersed in the ice-water bath and that the mixture is being stirred efficiently to ensure even heat distribution. |
Experimental Protocols
Protocol 1: Synthesis of this compound (via Nitration of Methyl 3-methylbenzoate)
This protocol is adapted from standard nitration procedures for benzoate esters.[5][8]
-
Preparation: In a flask equipped with a magnetic stirrer, add methyl 3-methylbenzoate. Cool the flask in an ice-water bath.
-
Acid Addition: Slowly add concentrated sulfuric acid while stirring, maintaining the temperature below 15°C.
-
Nitrating Mixture: In a separate, dry test tube, carefully prepare the nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid. Cool this mixture in the ice bath.
-
Nitration: Using a dropping pipette, add the cold nitrating mixture to the stirred methyl 3-methylbenzoate solution very slowly, ensuring the temperature of the reaction mixture does not exceed 15°C. This addition should take approximately 15-20 minutes.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes, then allow it to stand at room temperature for another 15 minutes.
-
Quenching: Carefully pour the reaction mixture onto crushed ice in a beaker. The crude product will precipitate as a solid.
-
Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the crude solid with ice-cold water to remove residual acid.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid to a conical flask. Add a small amount of distilled water and heat the mixture. The product will likely appear as an oily substance.[8]
-
Dissolution: While the mixture is warm, add hot ethanol (or methanol) dropwise until the oily product just dissolves.[7][8] It is crucial to use the minimum amount of hot solvent necessary.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize the crystallization of the pure product.
-
Final Isolation: Collect the purified crystals by vacuum filtration. Wash them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals, for example, in a low-temperature oven (below 50°C) overnight, to obtain the pure this compound.[7]
Visualizations
Byproduct Formation Pathway
Caption: Nitration of Methyl 3-methylbenzoate yields the desired product and isomeric byproducts.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. 3-Methyl-2-nitrobenzoic Acid | High Purity [benchchem.com]
- 2. CN108218710B - Comprehensive utilization method of m-methylbenzoic acid nitration solid waste - Google Patents [patents.google.com]
- 3. US4506089A - Preparation of methyl m-nitrobenzoate - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. youtube.com [youtube.com]
- 8. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
Technical Support Center: Purification of Methyl 3-methyl-2-nitrobenzoate by Recrystallization
Welcome to the technical support guide for the purification of crude Methyl 3-methyl-2-nitrobenzoate. This document provides a comprehensive, experience-driven approach to achieving high purity of this compound through recrystallization. It is designed for researchers, chemists, and drug development professionals who require a robust and reliable purification protocol.
Overview & Principles
This compound is a solid at room temperature with a reported melting point between 72-73°C.[1][2] Recrystallization is an effective purification technique that leverages differences in solubility between the target compound and its impurities in a given solvent at different temperatures.
The core principle is to dissolve the crude solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Impurities, which are present in lower concentrations, ideally remain in the "mother liquor" (the solution).
The Ideal Recrystallization Solvent for this compound should:
-
Completely dissolve the compound when hot.
-
Result in very low solubility for the compound when cold.
-
Either not dissolve impurities at all or keep them fully dissolved even at low temperatures.
-
Be chemically inert with the compound.
-
Be sufficiently volatile for easy removal from the purified crystals.
Pre-Recrystallization Analysis & Preparation
Before beginning, a thorough understanding of the starting material is critical for a successful outcome.
Anticipating Common Impurities
The synthesis of this compound typically involves the esterification of 3-methyl-2-nitrobenzoic acid. Therefore, common impurities may include:
-
Unreacted Starting Material: 3-methyl-2-nitrobenzoic acid.[3] This acidic impurity can often be removed with a pre-purification wash.
-
Side-Reaction Products: Isomeric nitrobenzoates or products from over-nitration if the synthesis involved a nitration step.
-
Residual Solvents & Reagents: Catalysts (e.g., sulfuric acid) or solvents used in the preceding reaction.
Scientist's Note: A simple pre-recrystallization step can significantly improve purity. If the presence of the acidic starting material, 3-methyl-2-nitrobenzoic acid, is suspected, consider dissolving the crude product in a suitable organic solvent like ethyl acetate, washing it with a saturated sodium bicarbonate (NaHCO₃) solution, then with brine, and drying the organic layer before proceeding. This removes the bulk of acidic impurities that might otherwise co-precipitate.[4]
Safety First
-
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[5]
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][6]
-
Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.[5][6]
Detailed Experimental Protocol
This protocol is a robust starting point. Minor adjustments may be necessary based on the specific impurity profile of your crude material.
Solvent Selection
Based on the ester functionality and aromatic nature of the compound, alcohols are excellent candidates. Methanol and Ethanol are highly recommended. Methanol, in particular, has been noted for its effectiveness in dissolving the compound when hot while showing low solubility when cold.[2][7][8] A mixed solvent system, such as ethanol/water, can also be effective.[9]
| Solvent System | Boiling Point (°C) | Suitability & Rationale |
| Methanol (MeOH) | 64.7 | Highly Recommended. Good solvency when hot, poor when cold. Effective for removing many common organic impurities. |
| Ethanol (EtOH) | 78.4 | Recommended. Similar properties to methanol, slightly less volatile. A good alternative if methanol is not available.[10] |
| Isopropanol (IPA) | 82.6 | Viable Alternative. May require slightly more solvent compared to methanol or ethanol. |
| Ethanol/Water | Variable | Useful if the compound is too soluble in pure hot ethanol. Water acts as an anti-solvent.[9] |
Step-by-Step Recrystallization Workflow
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (a 50 mL flask is suitable for this scale).
-
Add a magnetic stir bar.
-
In a separate beaker, heat your chosen solvent (e.g., Methanol) to its boiling point on a hot plate.
-
Add the hot solvent to the Erlenmeyer flask containing the crude solid in small portions, with continuous stirring and heating. Add just enough hot solvent to fully dissolve the solid. This is a critical step to ensure a high yield.[11]
-
Scientist's Note: Adding too much solvent is the most common mistake, leading to poor recovery.[12] If the solution is colored, this is the stage to add a small amount of activated charcoal to adsorb colored impurities. Heat for a few minutes, then proceed to hot filtration.
-
-
Hot Filtration (If Necessary):
-
If the hot solution contains insoluble impurities (like dust or charcoal), perform a hot filtration.
-
Pre-heat a funnel (with fluted filter paper) and a clean receiving Erlenmeyer flask on the hot plate to prevent premature crystallization in the funnel.
-
Quickly pour the hot solution through the pre-heated setup.
-
-
Crystallization:
-
Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop insulated with a few paper towels or a cork ring.
-
Scientist's Note: Slow cooling is paramount. Rapid cooling traps impurities and leads to the formation of small, impure crystals.[13][14] An ideal crystallization should show initial crystal formation within 5-20 minutes.[13]
-
-
Inducing Crystallization (If Necessary):
-
If no crystals form after the solution has reached room temperature, it may be supersaturated.
-
Try scratching the inside of the flask just below the solvent line with a glass rod. This creates nucleation sites.[12][13]
-
Alternatively, add a "seed crystal" (a tiny speck of the crude starting material).[13]
-
-
Maximizing Yield:
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor.[8]
-
Scientist's Note: Using room temperature or warm solvent for washing will dissolve a significant portion of your purified product, drastically reducing the yield.
-
-
Drying:
-
Allow the crystals to dry on the filter funnel by drawing air through them for several minutes.
-
Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight. This can be done in a desiccator or a low-temperature oven (set well below the 72-73°C melting point, e.g., 50°C).[15]
-
-
Purity Assessment:
-
Measure the melting point of the dried crystals. A pure compound should exhibit a sharp melting range (typically < 2°C) that corresponds to the literature value.
-
Compare the melting point of the purified product to the crude material. A successful recrystallization will result in a higher and narrower melting point range.
-
Visual Workflow & Logic Diagrams
Recrystallization Workflow
Caption: Standard workflow for recrystallization.
Troubleshooting: "Oiling Out"
Caption: Decision-making process for when the product oils out.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My compound won't crystallize, even after cooling in an ice bath. What should I do?
-
Probable Cause: You have likely used too much solvent, and the solution is not saturated enough for crystals to form.[12]
-
Solution:
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Do this in a fume hood. Periodically remove it from the heat, let it cool, and see if crystals form. Repeat until you are successful.[13]
-
Induce Crystallization: Try scratching the inner wall of the flask with a glass rod at the solvent's surface or adding a seed crystal.[12][13]
-
Q2: The product "oiled out" into a liquid layer instead of forming solid crystals. How can I fix this?
-
Probable Cause: This often happens when a saturated solution cools too quickly or when the melting point of the solid is below the boiling point of the solvent, causing it to melt before it dissolves. High impurity levels can also lower the melting point, contributing to this issue.[12]
-
Solution:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation point.
-
Allow the solution to cool much more slowly. You can insulate the flask by wrapping it in glass wool or leaving it on a hotplate that has been turned off.[12]
-
If the problem persists, consider a different solvent or solvent system with a lower boiling point.
-
Q3: My final product has a low yield. What went wrong?
-
Probable Cause: Several factors can lead to low recovery:
-
Using a large excess of solvent during the dissolution step.[11]
-
Washing the final crystals with solvent that was not ice-cold.
-
Premature crystallization during a hot filtration step.
-
Incomplete crystallization (not allowing enough time or not using an ice bath).
-
-
Solution: Review each step of your procedure. For the next attempt, focus on using the absolute minimum amount of hot solvent for dissolution and ensure your wash solvent is thoroughly chilled.
Q4: The color of my crude material did not improve after recrystallization. Why?
-
Probable Cause: The colored impurity has similar solubility characteristics to your target compound in the chosen solvent. Alternatively, the impurity is present in a very high concentration.
-
Solution:
-
Use Activated Charcoal: Repeat the recrystallization, but after dissolving the crude solid in the hot solvent, add a small amount (a spatula tip) of activated charcoal. Keep the solution hot and swirl for a few minutes. The charcoal will adsorb many colored impurities.
-
Perform Hot Filtration: You must perform a hot filtration after the charcoal treatment to remove the charcoal particles before allowing the solution to cool.
-
Try a Different Solvent: A different solvent may leave the colored impurity behind or keep it dissolved in the mother liquor more effectively.
-
Q5: How do I know if my product is pure?
-
Primary Indicator: The most common and accessible method is melting point analysis. A pure compound will have a narrow melting point range (1-2°C) that matches the literature value (72-73°C for this compound).[1][2] An impure compound typically melts over a broader and depressed temperature range.
-
Secondary Methods: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can provide more definitive proof of purity by showing the absence of detectable impurities.
References
- 1. chembk.com [chembk.com]
- 2. This compound CAS#: 5471-82-9 [amp.chemicalbook.com]
- 3. CAS 5471-82-9 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 4. This compound | 5471-82-9 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. fishersci.com [fishersci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. southalabama.edu [southalabama.edu]
- 9. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Optimizing Nitrating Agents for the Synthesis of Methyl 3-methyl-2-nitrobenzoate
Welcome to the technical support center for the synthesis of Methyl 3-methyl-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of nitrating agents for this specific synthesis. Our goal is to equip you with the expertise to navigate challenges and enhance the efficiency and safety of your experiments.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the nitration of methyl 3-methylbenzoate. The question-and-answer format is intended to provide direct and actionable solutions.
Issue 1: Low Yield of the Desired Product, this compound
Question: My reaction is resulting in a low yield of the target 2-nitro isomer. What are the likely causes and how can I improve it?
Answer: A low yield of this compound is a common issue and can often be attributed to several factors, primarily related to the choice of nitrating agent and reaction conditions.
-
Suboptimal Nitrating Agent: The classic mixed acid system (concentrated nitric acid and sulfuric acid) is a strong nitrating agent.[1][2] While effective, it can sometimes lead to over-nitration or the formation of undesired isomers. The methyl and ester groups on the starting material have competing directing effects, which makes regioselectivity a key challenge.
-
Reaction Temperature: Nitration is a highly exothermic reaction.[3][4] Poor temperature control can lead to the formation of byproducts and a decrease in the desired isomer. It is crucial to maintain a low temperature, typically between 0-10°C, during the addition of the nitrating agent.[5][6]
-
Incomplete Reaction: Insufficient reaction time can lead to a low conversion of the starting material. After the initial cooled addition, allowing the reaction to stir at room temperature for a designated period (e.g., 15-30 minutes) can help drive the reaction to completion.[4][7]
-
Hydrolysis of the Ester: The presence of excess water in the reaction mixture can lead to the hydrolysis of the methyl ester group. Using concentrated acids helps to minimize the water content.[8]
Optimization Strategies:
-
Alternative Nitrating Agents: Consider using a milder nitrating agent. A mixture of nitric acid and acetic anhydride is a viable alternative to the traditional mixed acid.[9][10] This system can improve the selectivity for the desired 2-nitro isomer and often results in a cleaner reaction profile.[9]
-
Strict Temperature Control: Employ an ice-salt bath to maintain a consistently low temperature during the addition of the nitrating agent.[5] Monitor the internal temperature of the reaction flask closely.
-
Controlled Addition: Add the nitrating agent dropwise to the solution of methyl 3-methylbenzoate.[5][11] This slow addition helps to manage the exotherm and maintain a low temperature.
-
Moisture Control: Ensure all glassware is thoroughly dried before use to prevent unwanted hydrolysis.
Issue 2: Formation of Multiple Isomers
Question: I am observing the formation of multiple nitro isomers, particularly the 4-nitro and 6-nitro derivatives, in my product mixture. How can I improve the regioselectivity for the 2-nitro position?
Answer: The formation of multiple isomers is a direct consequence of the directing effects of the substituents on the aromatic ring. The methyl group is an ortho-, para-director, while the methyl ester group is a meta-director. This competition can lead to a mixture of products.
-
Steric Hindrance: The ortho-position to the methyl group (the 2-position) is sterically hindered. This can favor nitration at the less hindered para-position (the 4-position).
-
Electronic Effects: The electron-donating nature of the methyl group activates the ring, while the electron-withdrawing nature of the ester group deactivates it.[7] The interplay of these electronic effects influences the position of electrophilic attack by the nitronium ion (NO2+).[11][12]
Strategies to Enhance Regioselectivity:
-
Choice of Nitrating Agent: As mentioned previously, using a different nitrating agent can significantly influence the isomer distribution. Nitric acid in acetic anhydride is known to provide better selectivity in some cases.[9]
-
Solvent Effects: The choice of solvent can also play a role. While sulfuric acid is the standard, exploring other inert solvents in combination with alternative nitrating agents may be beneficial.
-
Temperature Optimization: Lowering the reaction temperature can sometimes increase the selectivity for the sterically hindered product by favoring the kinetically controlled pathway.
Issue 3: Runaway Reaction or Exotherm
Question: My reaction is difficult to control and the temperature is rising rapidly. What are the safety risks and how can I prevent this?
Answer: A runaway reaction is a significant safety hazard in nitration procedures due to the highly exothermic nature of the reaction.[3][13] This can lead to the rapid production of toxic nitrogen dioxide gas and potentially an explosion.[3]
Safety Protocols and Prevention:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[3][14]
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of toxic fumes.[3][14]
-
Slow and Controlled Addition: Add the nitrating agent very slowly (dropwise) to the substrate solution.[5]
-
Efficient Cooling: Use a properly prepared ice-salt bath and ensure the reaction flask is adequately submerged.
-
Scale of Reaction: When optimizing, it is prudent to work on a small scale to minimize the risk associated with a potential exotherm.
Issue 4: Oily Product Instead of a Solid Precipitate
Question: After quenching the reaction with ice, my product is an oil instead of a solid. Why is this happening and how can I isolate my product?
Answer: The formation of an oily product can be due to several factors:
-
Impurities: The presence of unreacted starting material or isomeric byproducts can lower the melting point of the product mixture, causing it to appear as an oil.
-
Incomplete Precipitation: Insufficient cooling during the quenching step may not be enough to induce crystallization.
Solutions:
-
Purification: The oily product will likely need to be purified. Column chromatography is an effective method for separating the desired isomer from impurities.
-
Recrystallization: If the oil solidifies upon standing or cooling further, recrystallization from a suitable solvent system (e.g., ethanol/water) can be used for purification.[7]
-
Effective Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring to ensure rapid and efficient cooling, which promotes solidification.[7]
II. Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in the mixed acid nitration?
A1: Sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO2+).[1][11] Second, it acts as a dehydrating agent, removing the water that is formed as a byproduct of the reaction, which helps to drive the equilibrium towards the products.[1]
Q2: Are there "greener" alternatives to traditional nitrating agents?
A2: Yes, research is ongoing to develop more environmentally friendly nitration methods. Some alternatives include using solid acid catalysts or employing nitrogen dioxide with an oxygen-activated inorganic catalyst to avoid the use of strong acids like nitric and sulfuric acid.[15] Another approach is the use of ionic liquids as both the solvent and catalyst.[16]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product.
Q4: What is the expected melting point of pure this compound?
A4: The reported melting point of this compound is 72°C.[17] A lower and broader melting point range of your product is indicative of the presence of impurities.[8]
Q5: What are the key safety precautions I should take before starting a nitration reaction?
A5: Nitration reactions are potentially hazardous.[4] Key safety precautions include:
-
Conducting a thorough risk assessment.[3]
-
Working in a properly functioning fume hood.[14]
-
Wearing appropriate personal protective equipment (PPE).[14][18]
-
Having an emergency plan in place and ensuring easy access to a safety shower and eyewash station.[3][18]
-
Keeping the reaction scale small during initial experiments.
III. Optimized Experimental Protocol
This protocol outlines a step-by-step methodology for the synthesis of this compound using a mixed acid nitrating agent, with an emphasis on safety and optimization.
Materials and Reagents:
-
Methyl 3-methylbenzoate
-
Concentrated Nitric Acid (65-70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
-
Ethanol (for recrystallization)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ethyl Acetate
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a clean, dry conical flask, carefully add a calculated volume of concentrated nitric acid.
-
Cool the flask in an ice-salt bath.
-
Slowly, and with constant swirling, add an equal volume of concentrated sulfuric acid to the nitric acid. Caution: This process is exothermic. Maintain the temperature below 10°C.[5]
-
Keep the nitrating mixture in the ice bath until ready for use.
-
-
Nitration Reaction:
-
In a separate round-bottom flask equipped with a magnetic stirrer and a thermometer, add methyl 3-methylbenzoate.
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of methyl 3-methylbenzoate over a period of 15-20 minutes.
-
Carefully monitor the internal temperature and maintain it between 0-10°C throughout the addition.[5]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 15 minutes to ensure the reaction goes to completion.[7]
-
-
Work-up and Isolation:
-
Pour the reaction mixture slowly onto a generous amount of crushed ice in a beaker with vigorous stirring.[7] A solid precipitate should form.
-
Allow the ice to melt completely.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with several portions of cold deionized water.
-
To neutralize any remaining acid, wash the product with a cold, dilute solution of sodium bicarbonate. Be cautious of CO2 evolution.[5]
-
Finally, wash with brine.[19]
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[7]
-
Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them thoroughly.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product using spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy to confirm its identity and purity.
-
IV. Visualizations
Reaction Mechanism
Caption: Mechanism of electrophilic aromatic nitration.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield.
V. References
-
ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Nitration reaction safety - YouTube. (2024, June 7). Retrieved from --INVALID-LINK--
-
Guggenheim, T. L. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. Retrieved from --INVALID-LINK--
-
Chemcess. (n.d.). Nitration Of Aromatic Compounds. Retrieved from --INVALID-LINK--
-
Echemi. (2023, October 24). Nitration of Methyl Benzoate | Process and Applications. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate. Retrieved from --INVALID-LINK--
-
University of Washington. (n.d.). Nitric Acid Safety. Retrieved from --INVALID-LINK--
-
Mei, W., Yao, S., Yu, M., & Yao, R. (n.d.). Nitration of methyl 3-methylbenzoate with Preformed Acetyl Nitrate. ResearchGate. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Preparation of Methyl 2-nitro-3-methylbenzoate. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate | Resource. Retrieved from --INVALID-LINK--
-
Web Pages. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Nitration. Retrieved from --INVALID-LINK--
-
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from --INVALID-LINK--
-
Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester. Retrieved from --INVALID-LINK--
-
Proprep. (n.d.). Outline the mechanism of methyl benzoate nitration, emphasizing the regioselectivity of the nitratio.... Retrieved from --INVALID-LINK--
-
Save My Exams. (n.d.). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved from --INVALID-LINK--
-
Web Pages. (n.d.). 7. Nitration of Methyl Benzoate. Retrieved from --INVALID-LINK--
-
Ridd, J. H., & Taylor, R. (1965). Nitration and aromatic reactivity. Cambridge University Press.
-
ChemicalBook. (2024, December 16). What is the nitration process of Methyl benzoate?. Retrieved from --INVALID-LINK--
-
FranklyChemistry. (2016, January 30). Aromatic 3a. Nitration of methylbenzoate [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from --INVALID-LINK--
-
Proprep. (n.d.). Describe the nitration process of methyl benzoate and discuss the regioselectivity of the reaction.. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US6291726B1 - Process for nitration of aromatic compounds using a non-acid type nitration process. Retrieved from --INVALID-LINK--
-
Jasperse, C. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Nitration of Methyl Benzoate. Retrieved from --INVALID-LINK--
-
Jasperse, C. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from --INVALID-LINK--
-
Quora. (n.d.). How can you determine the nitration of methyl benzoate?. Retrieved from --INVALID-LINK--
-
University of Wisconsin-Madison. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from --INVALID-LINK--
-
Ouargla University. (n.d.). Nitration of Aromatic Compounds: Preparation of methyl-m-nitrobenzoate. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US3221062A - Nitration process. Retrieved from --INVALID-LINK--
-
Dr. Richard Musgrave. (2020, February 13). Nitration Lab [Video]. YouTube. Retrieved from --INVALID-LINK--
References
- 1. chemcess.com [chemcess.com]
- 2. rushim.ru [rushim.ru]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the nitration process of Methyl benzoate?_Chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. savemyexams.com [savemyexams.com]
- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. quora.com [quora.com]
- 13. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 14. ehs.washington.edu [ehs.washington.edu]
- 15. US6291726B1 - Process for nitration of aromatic compounds using a non-acid type nitration process - Google Patents [patents.google.com]
- 16. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]
- 17. prepchem.com [prepchem.com]
- 18. ehs.com [ehs.com]
- 19. This compound | 5471-82-9 [chemicalbook.com]
Technical Support Center: Temperature Control in the Nitration of Methyl 3-methylbenzoate
As a Senior Application Scientist, I've designed this technical support guide to address the specific challenges you may encounter when controlling the temperature during the nitration of methyl 3-methylbenzoate. This reaction, while fundamental, requires precise control to ensure high yield, purity, and, most importantly, safety. This guide moves beyond simple protocols to explain the causality behind each step, providing you with the robust knowledge needed to troubleshoot and optimize your experiments.
This guide is structured to provide immediate solutions to common problems and answer foundational questions about the reaction's thermodynamics and kinetics.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: My reaction resulted in a very low yield of the desired product. How is this related to temperature?
Answer: A low yield is one of the most common issues and is frequently tied to improper temperature control. The problem can arise from the temperature being either too high or too low.
-
Scenario A: Temperature Was Too High (e.g., > 15-20°C). Nitration is a highly exothermic reaction.[1] If the heat generated is not efficiently dissipated, the increased temperature can lead to several yield-reducing side reactions:
-
Dinitration: Higher temperatures provide the necessary activation energy to add a second nitro group to the ring, consuming your desired mono-nitrated product.[2][3]
-
Oxidation: Concentrated nitric acid is a strong oxidizing agent, especially at elevated temperatures. This can lead to the degradation of the aromatic ring, often resulting in the formation of dark, tarry byproducts.[4][5]
-
Hydrolysis: Elevated temperatures in the presence of water (even trace amounts in the acids) can promote the hydrolysis of the methyl ester group, forming the corresponding carboxylic acid, which complicates purification.[6]
-
-
Scenario B: Temperature Was Too Low (e.g., << 0°C). While counterintuitive, an excessively low temperature can also reduce yield. If the reaction is too cold, the rate of nitration can slow dramatically. If you continue to add the nitrating mixture at a steady rate, unreacted nitrating agent can accumulate.[7] A subsequent, minor fluctuation in temperature can then cause a rapid, delayed exotherm, leading to a runaway reaction and the formation of the byproducts mentioned above.[7]
Preventative Measures:
-
Maintain a strict internal reaction temperature, ideally between 0°C and 15°C, throughout the addition of the nitrating mixture.[8][9]
-
Use a slow, dropwise addition rate (e.g., over 15-20 minutes) to allow the cooling system to keep pace with heat generation.[8][10]
-
Ensure vigorous and consistent stirring to prevent localized "hot spots" where reactants can concentrate and overheat.[7][11]
Question 2: My final product is an oily substance instead of the expected solid crystals. What went wrong?
Answer: The desired product, methyl 3-methyl-4-nitrobenzoate, should be a solid at room temperature.[12] Observing an oil after quenching and workup typically indicates the presence of significant impurities that are causing a melting point depression.
-
Primary Cause: The most likely cause is the formation of isomeric byproducts due to poor temperature control. The nitration of methyl 3-methylbenzoate can theoretically produce several isomers. While the combination of the methyl (ortho, para-directing) and methyl ester (meta-directing) groups favors specific positions, higher temperatures can overcome the activation energy barriers for less-favored isomers.[2] This results in a mixture of products that is difficult to crystallize.
-
Other Potential Causes:
-
Unreacted Starting Material: Incomplete reaction can leave residual methyl 3-methylbenzoate (a liquid) in your product.
-
Dinitrated Products: These are often oily or have different crystallization properties.
-
Solution:
-
Confirm Impurities: Use Thin Layer Chromatography (TLC) to compare your product to the starting material. The presence of multiple spots confirms an impure mixture.[4]
-
Purification: The most effective way to purify the crude product is through recrystallization. A mixture of ethanol and water is commonly used.[10][13] The desired product is soluble in hot ethanol but insoluble in water. By dissolving the crude oil in a minimum amount of hot ethanol and then slowly adding water or cooling, the pure crystals should precipitate, leaving impurities in the solution.[10]
-
Optimize Future Reactions: For subsequent attempts, strictly adhere to the recommended temperature range (0-15°C) to prevent the formation of these impurities in the first place.[8]
Question 3: I observed a rapid, uncontrolled temperature spike during the addition of the nitrating mixture. What are the immediate safety actions and long-term preventative strategies?
Answer: This is a thermal runaway, the most dangerous situation in a nitration reaction. It occurs when the rate of heat generation exceeds the rate of heat removal.[1]
Immediate Safety Actions:
-
Stop Addition Immediately: Cease adding the nitrating mixture.
-
Enhance Cooling: If possible and safe, add more ice or a colder medium (e.g., an ice-salt bath) to the external cooling bath.
-
Alert Others: Inform your lab supervisor and nearby colleagues of the situation.
-
Prepare for Emergency Quench (Last Resort): As a final measure, the reaction can be quenched by pouring it slowly and cautiously onto a large volume of crushed ice.[7] Caution: This is hazardous as the dilution of concentrated sulfuric acid is itself highly exothermic and can cause splashing. This should only be performed with appropriate personal protective equipment (face shield, blast shield) and as dictated by your lab's established emergency protocols.[7][14]
Root Causes & Preventative Measures:
-
Cause: Rapid addition of the nitrating agent.[7]
-
Prevention: Use a dropping funnel for controlled, dropwise addition and monitor the internal thermometer constantly. Never pour the nitrating mixture in all at once.
-
-
Cause: Inadequate cooling.
-
Prevention: Ensure your reaction flask is sufficiently immersed in a well-stirred ice-water or ice-salt bath. A simple beaker of ice is often insufficient for larger scales.
-
-
Cause: Poor agitation.[7]
-
Prevention: Use a magnetic stirrer with a properly sized stir bar or, ideally, an overhead mechanical stirrer to ensure the entire reaction mass is homogenous and heat is evenly distributed.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature range for this specific nitration and why is it so critical? A1: The generally accepted temperature range for the nitration of methyl benzoate and its derivatives is between 0°C and 15°C.[6][8] Several sources recommend keeping the temperature below 6°C or 15°C.[8][10] This range is a critical balance: it is low enough to prevent significant formation of dinitrated byproducts and oxidation but warm enough to allow the reaction to proceed at a reasonable rate, preventing the dangerous accumulation of unreacted reagents.[2][7]
Q2: How does temperature affect the regioselectivity of the nitration on methyl 3-methylbenzoate? A2: Temperature is a key parameter in controlling regioselectivity.[1] The substrate has two directing groups:
-
-CH₃ (methyl): An activating, ortho, para-director.
-
-COOCH₃ (methyl ester): A deactivating, meta-director.
The positions ortho and para to the methyl group are activated, while the positions ortho and para to the ester group are deactivated. The final product distribution depends on the interplay of these electronic effects. Lower temperatures favor the kinetically controlled product, which is typically the isomer formed via the lowest energy transition state. As the temperature increases, more energy is available to overcome higher activation energy barriers, leading to a mixture of thermodynamically favored products and other isomers.[1] Strict temperature control is therefore essential to maximize the yield of the desired isomer.
Q3: What are the risks of preparing the nitrating mixture (H₂SO₄/HNO₃) without pre-cooling the acids? A3: Mixing concentrated sulfuric acid and nitric acid is a highly exothermic process. This is due to the protonation of nitric acid by the stronger sulfuric acid to form the nitronium ion (NO₂⁺), the active electrophile.[3][15] Preparing this mixture without cooling can cause it to heat rapidly, potentially boiling and releasing highly toxic and corrosive fumes of nitrogen oxides (NOx).[14][16] Always prepare the nitrating mixture by slowly adding one acid to the other while cooling in an ice bath.[10]
Data Presentation & Protocols
Table 1: Troubleshooting Summary
| Observed Problem | Primary Cause (Temperature-Related) | Recommended Solution & Prevention |
| Low Yield | Temperature too high (>15°C), causing dinitration/oxidation.[2][4] | Maintain strict 0-15°C control. Use slow, dropwise addition of nitrating mixture.[8] |
| Oily Product | Formation of multiple isomers and byproducts due to high temperature. | Purify via recrystallization (Ethanol/Water).[10] For future runs, ensure temperature does not exceed 15°C. |
| Runaway Reaction | Rapid addition of nitrating agent; inefficient cooling/stirring.[7] | Stop addition, enhance cooling. Prevent by ensuring slow addition and vigorous stirring. |
| Dark/Tarry Mixture | Oxidation of the aromatic ring at elevated temperatures.[4][5] | Keep the reaction temperature below 15°C at all times. Ensure the nitrating mixture is added below the surface of the reaction mixture if possible. |
Table 2: Properties of Potential Products & Starting Material
| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) |
| Methyl 3-methylbenzoate (Starting Material) | C₉H₁₀O₂ | 150.17 | Liquid at RT |
| Methyl 3-methyl-4-nitrobenzoate (Primary Product) | C₉H₉NO₄ | 195.17 | 77-87°C [12] |
| Methyl 4-methyl-3-nitrobenzoate (Isomer) | C₉H₉NO₄ | 195.17 | 65-68°C |
Experimental Workflow & Diagrams
Detailed Experimental Protocol: Temperature-Controlled Nitration
Safety Precautions: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents.[10][14] Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Perform the entire procedure in a certified chemical fume hood.[14]
1. Preparation of the Nitrating Mixture: a. In a clean, dry 50 mL flask, place 4 mL of concentrated nitric acid. b. Place the flask in an ice-water bath and allow it to cool for 10-15 minutes. c. Very slowly, using a Pasteur pipette, add 4 mL of concentrated sulfuric acid to the nitric acid. Swirl the flask gently in the ice bath during the addition. d. Keep this nitrating mixture in the ice bath until ready for use.[10]
2. Preparation of the Substrate Solution: a. Weigh approximately 6.0 g of methyl 3-methylbenzoate into a 125 mL Erlenmeyer flask. b. Place the flask in an ice-salt bath to cool it more effectively. c. Slowly add 12 mL of concentrated sulfuric acid to the methyl 3-methylbenzoate while swirling. Ensure the flask remains cold.[8]
3. The Nitration Reaction: a. Place a calibrated thermometer into the substrate solution, ensuring the bulb is submerged. b. Using a clean glass Pasteur pipette, begin adding the cold nitrating mixture dropwise to the stirred substrate solution.[8] c. CRITICAL STEP: Monitor the internal temperature continuously. Adjust the addition rate to maintain the temperature between 5°C and 15°C. This step should take approximately 15-20 minutes.[9] d. After the addition is complete, allow the mixture to stir in the ice bath for an additional 15 minutes. e. Remove the flask from the ice bath and let it stand at room temperature for 15 minutes to ensure the reaction goes to completion.[10]
4. Quenching and Isolation: a. In a 400 mL beaker, prepare a slurry of approximately 50 g of crushed ice and some cold water. b. Slowly and carefully pour the reaction mixture onto the stirred ice slurry.[7][10] A precipitate should form. c. Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel. d. Wash the crude product in the funnel with several portions of cold water until the filtrate is neutral to pH paper. This removes residual acid.[17]
5. Purification (Recrystallization): a. Transfer the crude solid to a clean flask. b. Add a minimum amount of hot ethanol to dissolve the solid.[13] c. If the solid does not fully dissolve, add more hot ethanol dropwise until a clear solution is obtained. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and allow them to air dry.
6. Product Analysis: a. Determine the final mass and calculate the percent yield. b. Measure the melting point of the dry crystals and compare it to the literature value (~77-87°C) to assess purity.[12]
Diagrams
Caption: Experimental workflow for the nitration of methyl 3-methylbenzoate.
Caption: Troubleshooting decision tree for common nitration issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. stmarys-ca.edu [stmarys-ca.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ochem.weebly.com [ochem.weebly.com]
- 9. unwisdom.org [unwisdom.org]
- 10. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 11. icheme.org [icheme.org]
- 12. Methyl 3-methyl-4-nitrobenzoate, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. quora.com [quora.com]
- 17. benchchem.com [benchchem.com]
avoiding polysubstitution in the synthesis of Methyl 3-methyl-2-nitrobenzoate
Welcome to the technical support hub for the synthesis of Methyl 3-methyl-2-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights to help you navigate the nuances of this synthesis, with a particular focus on avoiding polysubstitution and controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound via nitration of methyl 3-methylbenzoate?
The main challenge lies in controlling the regioselectivity of the electrophilic aromatic substitution reaction. The starting material, methyl 3-methylbenzoate, has two substituents with conflicting directing effects: an ortho-, para-directing methyl group (an activating group) and a meta-directing methyl ester group (a deactivating group).[1][2] Achieving selective mononitration at the C-2 position, ortho to the methyl group and meta to the ester, requires careful control of reaction conditions to prevent the formation of other isomers and polysubstituted byproducts.
Q2: Why is low temperature crucial for this reaction?
Low temperature is critical for several reasons. Firstly, nitration is a highly exothermic reaction.[3] Maintaining a low temperature helps to control the reaction rate and prevent a runaway reaction. Secondly, lower temperatures enhance the selectivity of the reaction. At higher temperatures, the activating energy barrier for the formation of less favored isomers and dinitrated products is more easily overcome, leading to a mixture of products.[4][5] Specifically, to prevent dinitration, keeping the temperature below 15°C is often recommended.[4]
Q3: What are the expected major byproducts in this synthesis?
The primary byproducts are other positional isomers of the mononitrated product and dinitrated species. Due to the directing effects of the methyl and ester groups, you can expect the formation of:
-
Methyl 3-methyl-4-nitrobenzoate: Nitration at the para position to the methyl group.
-
Methyl 3-methyl-6-nitrobenzoate: Nitration at the other ortho position to the methyl group.
-
Methyl 3,5-dinitro-2-methylbenzoate: A potential dinitration product if the reaction conditions are too harsh.[6]
The formation of these byproducts is influenced by both electronic and steric factors.
Troubleshooting Guide
Problem 1: My reaction yields a mixture of isomers, not predominantly the desired 2-nitro product.
-
Cause: The directing effects of the methyl and ester groups are competitive. While the methyl group directs ortho- and para-, the ester group directs meta-. The desired 2-nitro product is ortho to the methyl group and meta to the ester. However, nitration can also occur at the 4- and 6-positions.
-
Solution:
-
Strict Temperature Control: Ensure the reaction temperature is maintained at or below 0-5°C during the addition of the nitrating mixture. This will favor the kinetically controlled product.
-
Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise over an extended period. This keeps the concentration of the highly reactive nitronium ion low at any given moment, promoting selective reaction at the most activated site.[7][8]
-
Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, consider alternative nitrating agents that may offer higher regioselectivity, although this may require more specialized procedures.
-
Problem 2: I am observing significant amounts of dinitrated product in my final mixture.
-
Cause: The initial mononitrated product is still susceptible to further nitration, especially under forcing conditions. The presence of the activating methyl group can promote a second nitration.
-
Solution:
-
Reduce Reaction Temperature: This is the most critical factor. Dinitration has a higher activation energy, and lower temperatures will significantly disfavor this subsequent reaction.[4]
-
Limit the Amount of Nitrating Agent: Use a stoichiometric amount or only a slight excess of nitric acid. A large excess of the nitrating agent will drive the reaction towards polysubstitution.
-
Reduce Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction promptly to prevent further nitration of the product.
-
Problem 3: The purification of the desired product by recrystallization is inefficient.
-
Cause: The various isomers and dinitrated byproducts may have similar polarities and solubilities, making separation by simple recrystallization challenging.
-
Solution:
-
Solvent System Optimization: Experiment with different solvent systems for recrystallization. A mixture of solvents, such as ethanol and water, can sometimes provide better separation.[9]
-
Column Chromatography: For high-purity material, column chromatography is the most effective method for separating isomers. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) can effectively separate the desired product from its byproducts.
-
Initial Wash: Before recrystallization, washing the crude solid with a small amount of cold methanol can help remove some of the more soluble impurities.[5][7]
-
Experimental Protocol: Synthesis of this compound
This protocol is based on established procedures for the nitration of substituted benzoates, adapted for the specific regiochemical and polysubstitution challenges of this synthesis.[4][5][9]
Materials:
-
Methyl 3-methylbenzoate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Methanol
-
Ethanol
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Büchner funnel and flask
-
Recrystallization apparatus
Procedure:
-
Preparation of the Substrate Solution:
-
In a round-bottom flask equipped with a magnetic stir bar, add methyl 3-methylbenzoate.
-
Place the flask in an ice bath and allow it to cool to 0-5°C.
-
Slowly add concentrated sulfuric acid to the cooled methyl 3-methylbenzoate with continuous stirring. Maintain the temperature below 10°C during this addition.
-
-
Preparation of the Nitrating Mixture:
-
In a separate flask or beaker, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid.
-
Cool this mixture in an ice bath to 0-5°C.
-
-
Nitration Reaction:
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of methyl 3-methylbenzoate in sulfuric acid over a period of 30-60 minutes.
-
It is critical to maintain the internal reaction temperature at or below 5°C throughout the addition.[9]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker with stirring.
-
The crude product should precipitate as a solid.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with several portions of cold deionized water to remove residual acid.
-
A final wash with a small amount of ice-cold methanol can help remove some impurities.[7]
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[9]
-
Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Reaction Temperature | 0-5°C | Maximizes regioselectivity, minimizes dinitration.[4] |
| Addition of Nitrating Mix | Slow, dropwise over 30-60 min | Controls exotherm, maintains low [NO₂⁺].[8] |
| Nitrating Agent | HNO₃ in H₂SO₄ | Standard, effective nitrating agent. |
| Work-up | Quench on ice | Precipitates the organic product and dilutes the acid.[9] |
| Purification | Recrystallization (Ethanol/Water) | Removes impurities; solvent choice is key.[9] |
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the synthesis, highlighting the desired product and potential byproducts.
Caption: Reaction pathway for the nitration of methyl 3-methylbenzoate.
References
- 1. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 3. echemi.com [echemi.com]
- 4. ochem.weebly.com [ochem.weebly.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. quora.com [quora.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. southalabama.edu [southalabama.edu]
- 9. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
Technical Support Center: Synthesis of Methyl 3-methyl-2-nitrobenzoate
Welcome to the technical support center for the synthesis of Methyl 3-methyl-2-nitrobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield, improve purity, and troubleshoot effectively. Our approach is grounded in mechanistic principles and validated experimental data to ensure you can proceed with confidence.
This compound is a key building block in medicinal chemistry and organic synthesis, often used as a precursor for complex heterocyclic systems.[1][2] However, its synthesis can be challenging due to issues with regioselectivity and reaction control. This guide provides in-depth solutions to common problems encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two principal and well-documented routes for the synthesis of this compound:
-
Route A: Electrophilic Nitration of Methyl 3-methylbenzoate. This is a direct approach where the aromatic ring is nitrated. The main challenge is controlling the position of the incoming nitro group, as multiple isomers can be formed.[1][3]
-
Route B: Fischer Esterification of 3-methyl-2-nitrobenzoic acid. This route involves the acid-catalyzed esterification of the corresponding carboxylic acid with methanol. The primary challenge here is driving the reversible reaction to completion.[2][4][5]
Q2: Which synthetic route is preferable?
The choice of route depends on the availability of starting materials and the specific challenges you are equipped to handle.
-
Route A (Nitration) is often preferred if high-purity Methyl 3-methylbenzoate is readily available. It is a more direct, one-step process. However, it requires careful control of reaction conditions to maximize the yield of the desired 2-nitro isomer and simplify purification.
-
Route B (Esterification) is advantageous if you start with 3-methyl-2-nitrobenzoic acid. This method avoids the issue of isomeric byproducts from nitration, generally leading to a cleaner product that is easier to purify.[2]
Q3: Why is temperature control so critical during the nitration of Methyl 3-methylbenzoate?
Temperature control is paramount for two main reasons:
-
Selectivity: The nitration of toluene derivatives is highly sensitive to temperature.[6][7] Lower temperatures (typically -10°C to 10°C) favor the formation of the desired ortho-nitro isomer (2-nitro) over other isomers.[1] At higher temperatures, the reaction becomes less selective, and the proportion of unwanted byproducts, such as the 4-nitro and 6-nitro isomers, increases significantly.[8]
-
Safety and Side Reactions: Nitration is a highly exothermic reaction.[9][10] Poor temperature control can lead to a runaway reaction, increasing the risk of forming dinitrated products and other degradation compounds, which complicates purification and lowers the yield.[8][10]
Troubleshooting Guide 1: Synthesis via Nitration of Methyl 3-methylbenzoate
This route is a classic example of electrophilic aromatic substitution. The methyl group is an activating, ortho-, para- directing group, while the methyl ester is a deactivating, meta- directing group. The position of nitration is a result of the interplay between these two substituents. The desired product is the result of nitration at the C2 position, ortho to the methyl group.
Workflow for Nitration of Methyl 3-methylbenzoate
Caption: General workflow for the nitration of Methyl 3-methylbenzoate.
Q&A: Nitration Pathway
Problem 1: Low Yield of the Desired Product
Q: My overall yield is consistently below 40%. What are the likely causes and how can I improve it?
A: Low yield in this reaction is a common issue stemming from several factors. Let's break down the potential causes:
-
Poor Temperature Control: As discussed, if the temperature rises above the optimal range (e.g., 5-15°C), side reactions and the formation of multiple isomers will increase, consuming your starting material and reducing the yield of the desired product.[8]
-
Incorrect Reagent Stoichiometry: Using an incorrect ratio of nitric acid to the starting ester can lead to either incomplete reaction or over-nitration.
-
Solution: Carefully calculate the molar equivalents. A slight excess of nitric acid is typical, but a large excess can promote dinitration. Refer to established protocols which often use a ratio of about 1:1.25 (ester:nitric acid).[8]
-
-
Sub-optimal Nitrating Agent: The classic H₂SO₄/HNO₃ mixture is effective but can be aggressive.
-
Losses During Work-up and Purification: The product has some solubility in common organic solvents used for washing and recrystallization.
-
Solution: During work-up, wash the crude solid with ice-cold water to minimize dissolution.[13] For recrystallization, use the minimum amount of hot solvent (e.g., ethanol or methanol) required to dissolve the solid and cool the solution slowly, followed by cooling in an ice bath to maximize crystal recovery.[13][14]
-
Problem 2: Product is an Oil or a Gel and Fails to Solidify
Q: After pouring the reaction mixture onto ice, I obtained a sticky oil or gel instead of a solid precipitate. What went wrong?
A: This is a frustrating but common problem, often pointing to one of two issues:
-
High Impurity Levels: The presence of significant amounts of isomeric byproducts (e.g., methyl 3-methyl-4-nitrobenzoate) can act as an impurity, causing melting point depression and preventing the desired product from crystallizing effectively. This is often a result of poor temperature control during nitration.[8]
-
Solution: Re-evaluate your temperature control. If you have an oily product, you can attempt to purify it via column chromatography, although this is less ideal for large-scale work. Alternatively, try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if available.
-
-
Hydrolysis of the Ester Group: The strongly acidic conditions, especially if the reaction is allowed to proceed for too long or at elevated temperatures, can cause hydrolysis of the methyl ester back to the carboxylic acid (3-methyl-2-nitrobenzoic acid). This carboxylic acid impurity can interfere with crystallization.[15]
-
Solution: Adhere strictly to the recommended reaction time (e.g., 15 minutes at room temperature after the addition is complete).[11][13] To check for hydrolysis, you can take a small sample of the crude product, dissolve it in a suitable solvent, and test the pH with litmus paper. If acidic, a wash with a cold, dilute sodium bicarbonate solution during work-up can remove the carboxylic acid impurity.[2]
-
Problem 3: Difficulty in Separating Isomeric Byproducts
Q: My NMR analysis shows a mixture of isomers. How can I effectively purify the target this compound?
A: The primary byproduct is often the 3-methyl-4-nitro isomer.[1] Separating these isomers is key to obtaining a pure product.
-
Recrystallization: This is the most common and effective method. The different isomers often have slightly different solubilities in a given solvent.
-
Solution: Ethanol is a frequently recommended solvent for recrystallization.[1] The desired 2-nitro isomer is often less soluble than the other isomers in cold ethanol, allowing for its selective crystallization. You may need to perform multiple recrystallizations to achieve high purity. A mixed solvent system, such as ethanol-water, can also be effective.[11][13]
-
-
Column Chromatography: If recrystallization fails to provide the desired purity, silica gel column chromatography is a reliable alternative.
-
Solution: Use a non-polar eluent system, such as a hexane/ethyl acetate mixture, and gradually increase the polarity. Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.[16]
-
Troubleshooting Guide 2: Synthesis via Fischer Esterification
This route is a classic equilibrium-controlled reaction. To achieve a high yield, the equilibrium must be shifted towards the product side.[17][18]
Workflow for Fischer Esterification of 3-methyl-2-nitrobenzoic acid
Caption: General workflow for the Fischer Esterification of 3-methyl-2-nitrobenzoic acid.
Q&A: Esterification Pathway
Problem 1: Incomplete Conversion to the Ester
Q: My reaction stalls, and I'm left with a significant amount of starting carboxylic acid. How can I drive the reaction to completion?
A: This is the central challenge of Fischer esterification. According to Le Chatelier's principle, you must address the equilibrium.[17][18]
-
Use a Large Excess of Alcohol: The most straightforward method to shift the equilibrium is to use one of the reactants in a large excess.
-
Removal of Water: Water is a product of the reaction. Removing it as it forms will drive the reaction forward.
-
Solution: While more complex, a Dean-Stark apparatus can be used with an azeotrope-forming solvent like toluene to sequester the water produced. However, for a low-boiling alcohol like methanol, this is less practical. The primary method remains using excess alcohol.
-
-
Ensure Anhydrous Conditions: Any water present at the start of the reaction will inhibit it.
-
Solution: Ensure your 3-methyl-2-nitrobenzoic acid starting material is completely dry.[5] Use anhydrous methanol and a strong acid catalyst like concentrated sulfuric acid.
-
Problem 2: Low Isolated Yield After Work-up
Q: The reaction seems to go to completion, but my final isolated yield is poor. Where am I losing my product?
A: Product loss often occurs during the aqueous work-up phase.
-
Product Solubility: this compound has some solubility in aqueous layers, especially when mixed with methanol from the reaction.
-
Solution: After neutralizing the acid catalyst and removing unreacted carboxylic acid with a bicarbonate wash, ensure you perform multiple extractions (e.g., 3x) with a suitable organic solvent like ethyl acetate or dichloromethane to recover all the product from the aqueous phase.[2] Combine the organic layers for drying and concentration.
-
-
Incomplete Neutralization/Extraction: If the unreacted carboxylic acid is not fully removed, it will contaminate the final product.
Protocols & Data Summary
Protocol 1: Nitration of Methyl 3-methylbenzoate
-
In a round-bottom flask, dissolve Methyl 3-methylbenzoate (1.0 eq) in concentrated sulfuric acid (approx. 3-4 volumes) and cool the mixture in an ice-salt bath to 0-5°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1-1.2 eq) to concentrated sulfuric acid (1 volume) while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of the ester over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.[8][13]
-
After the addition is complete, stir the mixture for an additional 15 minutes at low temperature, then allow it to stand at room temperature for 15 minutes.[11]
-
Slowly pour the reaction mixture over a beaker of crushed ice with vigorous stirring.
-
Isolate the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.[13]
-
Purify the crude product by recrystallization from a minimal amount of hot ethanol or methanol.[1][14]
-
Dry the purified crystals under vacuum to obtain this compound.
Protocol 2: Esterification of 3-methyl-2-nitrobenzoic acid
-
In a round-bottom flask equipped with a reflux condenser, suspend 3-methyl-2-nitrobenzoic acid (1.0 eq) in methanol (10-15 volumes).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or acetyl chloride.[2][5]
-
Heat the mixture to reflux and maintain reflux for 4-20 hours, monitoring the reaction progress by TLC until the starting acid is consumed.[2][4]
-
Cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous NaHCO₃ solution, water, and brine.[2]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.[2] The product is often of high purity and may not require further purification.
Table 1: Comparison of Synthetic Parameters
| Parameter | Route A: Nitration | Route B: Esterification |
| Primary Substrate | Methyl 3-methylbenzoate | 3-methyl-2-nitrobenzoic acid |
| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | Methanol, Conc. H₂SO₄ (cat.) |
| Critical Condition | Strict temperature control (-10 to 10°C) | Driving equilibrium (excess MeOH, reflux) |
| Typical Reaction Time | 1-2 hours | 4-24 hours |
| Primary Challenge | Controlling regioselectivity, isomer separation | Driving reaction to completion |
| Typical Yield | 50-75% (after purification) | 85-95% |
| Reference | [8],[20] | [2],[4] |
References
- 1. 3-Methyl-2-nitrobenzoic Acid | High Purity [benchchem.com]
- 2. This compound | 5471-82-9 [chemicalbook.com]
- 3. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. cerritos.edu [cerritos.edu]
- 7. Nitration Of Toluene-Mechanism And Examples [themasterchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. What is the nitration process of Methyl benzoate?_Chemicalbook [chemicalbook.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. savemyexams.com [savemyexams.com]
- 12. benchchem.com [benchchem.com]
- 13. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 14. youtube.com [youtube.com]
- 15. reddit.com [reddit.com]
- 16. southalabama.edu [southalabama.edu]
- 17. studylib.net [studylib.net]
- 18. personal.tcu.edu [personal.tcu.edu]
- 19. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 20. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Scale-Up Synthesis of Methyl 3-methyl-2-nitrobenzoate
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and process chemists involved in the scale-up synthesis of Methyl 3-methyl-2-nitrobenzoate. It addresses common challenges through a troubleshooting framework and frequently asked questions, grounded in established chemical principles and safety protocols.
Introduction to the Synthesis
This compound is a key intermediate in the synthesis of various fine chemicals, including agrochemicals and pharmaceuticals.[1] Its synthesis is most commonly achieved via two primary routes:
-
Route A: Electrophilic Nitration of Methyl 3-methylbenzoate. This is a direct and atom-economical approach but presents significant challenges related to regioselectivity and thermal safety during scale-up.
-
Route B: Esterification of 3-methyl-2-nitrobenzoic Acid. This route offers perfect regioselectivity as the nitro group is already in place, but may involve handling a more expensive starting material or an additional synthesis step.[1][2]
This guide focuses primarily on the challenges associated with Route A , as its exothermic nature and potential for by-product formation are the most critical hurdles in a process scale-up environment.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges when scaling up the nitration of methyl 3-methylbenzoate? The three primary challenges are:
-
Thermal Management: Nitration is a highly exothermic reaction, and the risk of a thermal runaway increases significantly at scale due to the reduced surface-area-to-volume ratio, which hampers efficient heat dissipation.[3][5]
-
Regioselectivity: The directing effects of the methyl and ester groups on the aromatic ring are not perfectly aligned for the desired product. This leads to the formation of the isomeric by-product, methyl 3-methyl-4-nitrobenzoate, which can be difficult to separate.[6]
-
Process Safety: Handling large quantities of highly corrosive and oxidizing mixed acids (concentrated nitric and sulfuric acid) requires stringent safety protocols and specialized equipment.[7][8]
Q2: Why is strict temperature control so crucial for this reaction? Maintaining a low temperature (typically between -5°C and 15°C) during the addition of the nitrating agent is critical for several reasons.[9] Firstly, it keeps the rate of heat generation manageable, preventing a dangerous thermal runaway.[4] Secondly, it improves regioselectivity, favoring the formation of the desired 2-nitro isomer over the 4-nitro and other by-products.[6] Finally, it minimizes the risk of over-nitration, which can produce dinitro compounds that are often less stable and more hazardous.[3]
Q3: What is the typical work-up and purification strategy at scale? The standard work-up involves quenching the reaction mixture by carefully pouring it onto a mixture of ice and water.[8] This precipitates the crude solid product, which is then isolated by filtration.[10] The primary method for purification is recrystallization from a suitable solvent, most commonly methanol or ethanol, which effectively separates the desired this compound from isomeric impurities.[6][9][11]
Q4: Are there alternatives to the standard sulfuric acid/nitric acid nitrating mixture? Yes, alternative methods have been developed to improve safety and selectivity. One notable example is the use of acetic anhydride with nitric acid.[11] This system can offer milder reaction conditions, potentially higher selectivity, and a significant reduction in acidic waste, which is a major advantage for industrial-scale production.[11]
Process Workflow and Synthesis Pathway
The following diagram outlines the typical workflow for the synthesis of this compound via the nitration route.
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis.
Problem 1: The reaction is experiencing an uncontrolled exotherm or thermal runaway.
-
Root Cause Analysis: This is the most critical safety issue in nitration scale-up.[7] The rate of heat generation has exceeded the cooling capacity of the reactor. This is often due to too rapid addition of the nitrating agent, insufficient cooling, or poor mixing leading to localized "hot spots."[3] On a larger scale, the lower surface-area-to-volume ratio inherently reduces heat transfer efficiency.[3]
-
Recommended Actions:
-
Immediate Action: Stop the addition of the nitrating agent immediately. Ensure maximum cooling is applied. If a quench vessel is part of the setup, prepare for an emergency quench.
-
Process Re-evaluation: Before the next run, perform reaction calorimetry (e.g., using an RC1 calorimeter) to quantify the heat of reaction (ΔH) and determine the Maximum Temperature of the Synthesis Reaction (MTSR).[5][12] This data is essential for safe process design.
-
Scale-Up Protocol Adjustment: Implement a semi-batch process where the nitrating agent is added at a controlled rate strictly dictated by the reactor's ability to remove heat. The addition rate should be linked to the temperature of the reaction mass.
-
Engineering Controls: Ensure the reactor is adequately sized for the batch and has a sufficiently powerful cooling system. Verify that the agitator provides vigorous mixing to ensure homogenous temperature distribution.
-
Problem 2: The yield of the desired 2-nitro isomer is low, with high levels of the 3-methyl-4-nitrobenzoate by-product.
-
Root Cause Analysis: Poor regioselectivity is almost always linked to elevated reaction temperatures.[6] Even small, localized temperature spikes due to inadequate mixing can significantly increase the formation of the undesired 4-nitro isomer.[11]
-
Recommended Actions:
-
Temperature Profile Review: Verify that the internal reaction temperature was maintained below 10-15°C throughout the entire addition phase.[9] Use a calibrated temperature probe placed directly in the reaction medium.
-
Mixing Efficiency: Increase the agitation speed to improve heat and mass transfer. On a large scale, the choice of impeller design (e.g., pitched-blade turbine) is critical.
-
Alternative Reagents: Consider the HNO3/acetic anhydride system, which has been reported to improve selectivity and reduce waste.[11]
-
Addition Strategy: Adding the methyl 3-methylbenzoate solution to the nitrating mixture (reverse addition) can sometimes alter selectivity, but this must be carefully evaluated for safety first.
-
Table 1: Comparison of Nitrating Systems
| Parameter | Conventional (H₂SO₄/HNO₃) | Alternative (Acetic Anhydride/HNO₃) |
|---|---|---|
| Catalyst/Medium | Sulfuric Acid | Acetic Anhydride |
| Typical Temp. | 0 - 15°C[9] | 0 - 50°C[11] |
| Selectivity | Moderate to Good | Potentially Higher[11] |
| Waste Stream | Large amount of acidic wastewater | Less acidic wastewater; acetic acid by-product[11] |
| Safety Concern | Highly corrosive, strong exotherm[8] | Milder conditions, but acetic anhydride is flammable |
Problem 3: The isolated crude product is an oil or a sticky gel instead of a filterable solid.
-
Root Cause Analysis: The failure of the product to solidify upon quenching is typically due to a high concentration of impurities that depress the freezing point.[13]
-
Potential Impurities:
-
Recommended Actions:
-
Analytical Confirmation: Use TLC or HPLC to analyze the crude material. Compare it against standards for the starting material, the desired product, and, if available, the 4-nitro isomer. An IR spectrum can quickly confirm hydrolysis by showing a broad O-H stretch characteristic of a carboxylic acid.[14]
-
Work-Up Modification: If the product is oily, attempt an extraction with a suitable solvent (e.g., ethyl acetate), followed by washing the organic layer with water and sodium bicarbonate solution to remove acids.[1] Evaporation of the solvent may then yield a solid.
-
Process Optimization: Address the root cause based on the analytical results. If the reaction was incomplete, increase the hold time or the amount of nitrating agent. If selectivity was poor, revisit the temperature control and mixing protocols as described in Problem 2.
-
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common scale-up issues.
Key Experimental Protocols
Protocol 1: Scale-Up Nitration of Methyl 3-methylbenzoate (Illustrative) Disclaimer: This protocol is for informational purposes. All scale-up activities must be preceded by a thorough safety assessment and hazard analysis, including reaction calorimetry.[7][12]
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a cooling system, and a controlled-addition pump for the nitrating agent.
-
Charge: Charge the reactor with methyl 3-methylbenzoate (1.0 eq).
-
Cooling: Cool the reactor contents to 0-5°C with vigorous stirring.
-
Nitrating Mixture: In a separate, cooled vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1-1.3 eq) to concentrated sulfuric acid (2.0-3.0 eq) while maintaining the temperature below 10°C.[8][9]
-
Addition: Add the cold nitrating mixture to the reactor via the pump over 2-4 hours. The addition rate must be controlled to ensure the internal temperature of the reactor does not exceed 10°C.
-
Reaction Hold: Once the addition is complete, stir the mixture at 5-10°C for an additional 1-2 hours, monitoring for completion by HPLC.
-
Quench: In a separate quench vessel, prepare a mixture of crushed ice and water. Slowly transfer the reaction mixture into the quench vessel with strong agitation, keeping the quench temperature below 20°C.
-
Isolation: Filter the precipitated solid and wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).
-
Drying: Dry the crude product under vacuum at a temperature not exceeding 50°C.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place the crude, dry solid in a suitable reactor. Add a volume of methanol approximately equal in weight to the crude product.[9]
-
Dissolution: Heat the mixture with stirring to reflux until all the solid dissolves. If necessary, add a minimal amount of additional hot methanol to achieve complete dissolution.
-
Cooling & Crystallization: Slowly cool the solution to room temperature, then further cool to 0-5°C in an ice bath to maximize crystal formation.
-
Isolation: Filter the purified crystals and wash the cake with a small amount of ice-cold methanol.
-
Drying: Dry the final product under vacuum at <50°C to a constant weight. The expected melting point of pure this compound is ~72°C.[2]
References
- 1. This compound | 5471-82-9 [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 3-Methyl-2-nitrobenzoic Acid | High Purity [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. southalabama.edu [southalabama.edu]
- 14. reddit.com [reddit.com]
Technical Support Center: Work-up and Purification of Methyl 3-methyl-2-nitrobenzoate
Welcome to the technical support center for the synthesis of Methyl 3-methyl-2-nitrobenzoate. This guide provides in-depth, field-tested advice for the critical work-up and purification stages of this synthesis. It is designed for researchers, chemists, and drug development professionals to navigate common challenges and ensure high-purity outcomes.
The synthesis of this compound is typically achieved via the electrophilic nitration of methyl 3-methylbenzoate. While the reaction itself is straightforward, the success of the synthesis hinges on a meticulous work-up procedure to isolate the desired product from a complex mixture of strong acids, unreacted starting materials, and potential isomeric byproducts.
Standard Experimental Work-up Protocol
This protocol outlines the standard procedure for quenching the reaction and isolating the crude product.
Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Concentrated nitric and sulfuric acids are extremely corrosive and oxidizing.[1][2] Perform all steps in a certified chemical fume hood.
Procedure:
-
Preparation of Quenching Medium: Prepare a beaker with a substantial amount of crushed ice (typically 5-10 times the volume of the reaction mixture). This large volume of ice is critical for dissipating the significant heat generated when quenching the strong acid mixture.[1][3]
-
Quenching the Reaction: Once the reaction is deemed complete by TLC analysis, slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.[1][4] The product, being insoluble in the aqueous acidic solution, should precipitate as a solid or an oil.[1][4]
-
Isolation of Crude Product:
-
If a solid precipitates: Allow all the ice to melt, then collect the solid product by vacuum filtration using a Büchner funnel.[1][2]
-
If an oil separates: If the product comes out as an oil, proceed with a liquid-liquid extraction using a suitable organic solvent like ethyl acetate or dichloromethane.
-
-
Washing the Crude Product/Organic Layer:
-
Wash the collected solid (or organic extract) thoroughly with cold deionized water to remove the bulk of the residual acids.[5][6]
-
Next, wash with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Add the bicarbonate solution slowly and cautiously, as it will react with residual acid to produce carbon dioxide gas (effervescence). Continue washing until the effervescence ceases, indicating that all strong acid has been neutralized.
-
Perform a final wash with brine (saturated aqueous NaCl) to aid in the removal of water from the organic phase (if extracting) and facilitate separation.
-
-
Drying and Concentration: Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.
Workflow for Post-Nitration Work-up
This diagram illustrates the standard decision-making process during the initial work-up phase.
Caption: Standard work-up procedure decision tree.
Troubleshooting Guide
This section addresses specific problems that may arise during the work-up and purification process.
Q1: My yield is significantly lower than expected. What are the most common causes?
A1: Low yields can stem from several factors, from reaction conditions to work-up procedures.[7][8]
-
Incomplete Reaction: The reaction may not have gone to completion. Always monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before quenching.[7][8]
-
Improper Temperature Control: Nitration reactions are highly exothermic. If the temperature rises uncontrollably, it can lead to the decomposition of the product and the formation of byproducts, appearing as a dark brown or black reaction mixture.[7][8] Maintaining the recommended temperature is crucial.[7]
-
Product Loss During Work-up: Significant product loss can occur during washing and extraction steps.[3]
-
Hydrolysis: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially if exposed to strong base (like NaOH) or heated under acidic/basic aqueous conditions.[9] Using a mild base like sodium bicarbonate for neutralization is critical.
-
Emulsion Formation: During extraction, an emulsion can form between the organic and aqueous layers, trapping the product. To break an emulsion, try adding brine or passing the mixture through a pad of Celite.
-
Incomplete Extraction: Ensure you perform multiple extractions with the organic solvent to maximize the recovery of the product from the aqueous layer.
-
Q2: My TLC plate shows multiple spots after the work-up. What are they and how do I get rid of them?
A2: The presence of multiple spots on a TLC plate is a common issue in this synthesis and typically indicates a mixture of the starting material, the desired product, and isomeric byproducts.
-
Understanding Isomer Formation: The nitration of methyl 3-methylbenzoate is complex. The methyl group is an ortho, para-director, while the methyl ester group is a meta-director. This conflicting directivity leads to a mixture of isomers. The primary product is this compound, but you can also form Methyl 3-methyl-4-nitrobenzoate, Methyl 5-methyl-2-nitrobenzoate, and others.
-
Solution - Purification: Separating these closely related isomers almost always requires column chromatography.[10] A typical solvent system would be a gradient of ethyl acetate in hexanes or petroleum ether. The optimal solvent system should be determined by running several TLCs with different solvent ratios.[8][10]
Q3: The product came out as a persistent oil and won't solidify or crystallize. What should I do?
A3: This is often due to the presence of impurities, particularly other isomers, which disrupt the crystal lattice formation.
-
Confirm Purity: First, run a TLC or crude ¹H NMR to assess the purity. If significant impurities are present, purification by column chromatography is the best approach.[10]
-
Induce Crystallization: If the product is relatively pure but oily, you can try to induce crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystal: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the oil.
-
Solvent Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., cold hexanes). Stir the mixture; the impurities may dissolve while the pure product crystallizes out.
-
Troubleshooting Flowchart: Low Product Purity
This diagram provides a logical path for diagnosing and solving issues related to product impurity.
Caption: Troubleshooting flowchart for low product purity.
Frequently Asked Questions (FAQs)
Q: Why is it critical to pour the reaction mixture onto ice, rather than adding water to the reaction?
A: Adding water directly to the concentrated acid mixture is extremely dangerous. The dilution of concentrated sulfuric acid is a highly exothermic process that can cause the solution to boil and splash violently.[3] By pouring the acid mixture onto a large excess of ice, the heat is rapidly and safely absorbed by the phase change of the ice melting.
Q: What is the purpose of the sodium bicarbonate wash? Why not use a stronger base like sodium hydroxide?
A: The sodium bicarbonate (NaHCO₃) wash is essential for neutralizing any remaining catalytic sulfuric acid and excess nitric acid.[3] NaHCO₃ is a weak base, which is strong enough to neutralize strong acids but generally not strong enough to cause significant hydrolysis of the methyl ester product. A strong base like sodium hydroxide (NaOH) would rapidly hydrolyze the ester to the corresponding carboxylate salt, drastically reducing the yield of the desired product.[9]
Q: How can I confirm the identity and purity of my final product?
A: Several analytical techniques are used:
-
Melting Point: A pure crystalline solid will have a sharp melting point. The literature melting point for this compound is 72°C.[11] A broad or depressed melting point range indicates impurities.
-
Thin Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate.
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the most definitive method for structural confirmation. The spectrum should show distinct signals corresponding to the aromatic protons, the methyl ester protons, and the aromatic methyl protons, with the correct integration and splitting patterns.[12]
-
IR (Infrared) Spectroscopy: Look for characteristic peaks for the C=O stretch of the ester (~1715 cm⁻¹) and the asymmetric/symmetric stretches of the nitro group (~1520 and 1350 cm⁻¹).[13]
-
Data Summary Table
| Parameter | Expected Value/Observation |
| Product Name | This compound |
| Molecular Formula | C₉H₉NO₄ |
| Molecular Weight | 195.17 g/mol |
| Appearance | White to pale yellow solid |
| Melting Point | 72 °C[11] |
| Typical Yield | 75-85% (post-purification) |
| IR Peaks (cm⁻¹) | ~1715 (C=O), ~1520 (NO₂, asym), ~1350 (NO₂, sym)[13] |
| ¹H NMR Signals (CDCl₃) | δ ~7.8 (m, 1H), ~7.4 (m, 2H), 3.89 (s, 3H), 2.36 (s, 3H)[12] |
References
- 1. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 2. savemyexams.com [savemyexams.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. quora.com [quora.com]
- 11. prepchem.com [prepchem.com]
- 12. This compound | 5471-82-9 [chemicalbook.com]
- 13. echemi.com [echemi.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of Methyl 3-methyl-2-nitrobenzoate
For professionals in chemical synthesis and drug development, the unambiguous characterization of chemical entities is a cornerstone of scientific rigor and product integrity. Methyl 3-methyl-2-nitrobenzoate (CAS No. 5471-82-9), a key intermediate in various synthetic pathways, requires precise analytical verification to ensure its identity, purity, and quality. This guide provides an in-depth comparison of the primary analytical techniques for its characterization, offering field-proven insights into experimental choices and data interpretation.
Introduction to this compound
This compound is an organic compound featuring a benzene ring substituted with a methyl group, a nitro group, and a methyl ester group. Its molecular formula is C₉H₉NO₄ and it has a molecular weight of 195.17 g/mol .[1][2] The relative positions of these functional groups dictate its reactivity and its utility as a precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Given that isomers can possess vastly different chemical and biological properties, employing a suite of orthogonal analytical methods is not just recommended; it is imperative.
This guide will explore Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) as primary tools for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.
Causality Behind Experimental Choices
For this compound, both ¹H and ¹³C NMR are essential. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR reveals the electronic environment of each carbon atom. The choice of a deuterated solvent, typically Chloroform-d (CDCl₃), is critical to avoid large solvent signals that would obscure the analyte's peaks. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.
Expected ¹H NMR Spectral Data (Illustrative)
Based on the structure, the ¹H NMR spectrum is expected to show four distinct signals:
-
Aromatic Protons (3H): The three protons on the benzene ring will appear as multiplets or distinct doublets and triplets in the downfield region (typically δ 7.0-8.5 ppm). Their specific splitting patterns are dictated by their coupling with neighboring protons.
-
Methyl Ester Protons (3H): A sharp singlet around δ 3.9 ppm, characteristic of a methyl group attached to an ester oxygen.
-
Aromatic Methyl Protons (3H): A singlet around δ 2.3-2.5 ppm, corresponding to the methyl group directly attached to the benzene ring.
Expected ¹³C NMR Spectral Data (Illustrative)
The proton-decoupled ¹³C NMR spectrum should display nine unique carbon signals, confirming the absence of molecular symmetry:
-
Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal, typically around δ 165 ppm.
-
Aromatic Carbons (6C): Six distinct signals in the δ 120-150 ppm range. The carbon bearing the nitro group (C2) will be significantly deshielded.
-
Methyl Ester Carbon: The methyl carbon of the ester group will appear upfield, around δ 52 ppm.
-
Aromatic Methyl Carbon: The methyl group on the ring will have a signal around δ 15-20 ppm.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in an NMR tube.
-
Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Subsequently, acquire a proton-decoupled ¹³C spectrum.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals.
-
Analysis: Integrate the ¹H signals to determine proton ratios. Analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to the molecular structure.
Visualization: NMR Workflow
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation at specific frequencies that correspond to the vibrations of chemical bonds.
Causality Behind Experimental Choices
Attenuated Total Reflectance (ATR) is the preferred sampling technique for a solid powder like this compound. It requires minimal sample preparation and provides high-quality spectra. The key is to identify the characteristic stretching and bending frequencies for the ester and nitro groups, which serve as a molecular fingerprint.
Expected IR Absorption Bands
The IR spectrum provides clear evidence for the key functional groups.[3]
-
C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹. This is one of the most prominent peaks in the spectrum.
-
N-O Asymmetric & Symmetric Stretch (Nitro): Two distinct, strong absorptions are expected: one for the asymmetric stretch around 1520-1560 cm⁻¹ and another for the symmetric stretch around 1340-1380 cm⁻¹.[4][5]
-
C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region.
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl groups) appear just below 3000 cm⁻¹.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | ~3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch | ~2980-2850 | Medium-Weak |
| Ester C=O Stretch | ~1730 | Strong |
| Aromatic C=C Bending | ~1600, ~1475 | Medium |
| Nitro N-O Asymm. Stretch | ~1530 | Strong |
| Nitro N-O Symm. Stretch | ~1350 | Strong |
| Ester C-O Stretch | ~1280 | Strong |
Experimental Protocol: ATR-IR Analysis
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the major absorption peaks and correlate them with the expected functional groups.
Visualization: IR Workflow
Caption: Workflow for functional group analysis via ATR-IR.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Causality Behind Experimental Choices
High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is the gold standard. ESI is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion. HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition (molecular formula) of the compound, distinguishing it from isomers or impurities with the same nominal mass.
Expected Mass Spectrum Data
-
Molecular Ion Peak: The molecular weight of C₉H₉NO₄ is 195.17 g/mol .[1] In ESI-MS, the compound is likely to be observed as a protonated molecule [M+H]⁺ at m/z 196.0604 or as a sodium adduct [M+Na]⁺ at m/z 218.0424.
-
Fragmentation Pattern: While ESI is soft, some fragmentation may occur. Common fragmentation pathways for this type of molecule include the loss of the methoxy group (-OCH₃, 31 Da) or the nitro group (-NO₂, 46 Da).
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Directly infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings: Set the mass spectrometer to scan a relevant m/z range (e.g., 50-500) in positive ion mode.
-
Data Acquisition: Acquire the mass spectrum. For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.
-
Analysis: Identify the molecular ion peak and compare its exact mass to the theoretical mass calculated for the formula C₉H₉NO₄.
Visualization: MS Workflow
Caption: Workflow for molecular weight confirmation by MS.
Chromatographic Methods: Assessing Purity
Chromatography is used to separate a mixture into its individual components. For a synthesized compound, it is the definitive method for determining purity and quantifying impurities.
Causality Behind Experimental Choices
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust method for purity analysis of moderately polar organic compounds like this compound.[6] A C18 column is used as the stationary phase, which separates components based on their hydrophobicity. A mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol) is used to elute the compounds. UV detection is effective because the aromatic nitro-compound has a strong UV chromophore.[7]
Experimental Protocol: RP-HPLC Purity Analysis
-
Instrumentation: An HPLC system with a UV detector, pump, autosampler, and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: Prepare a mobile phase, for example, 60:40 (v/v) acetonitrile:water. Filter and degas the mobile phase before use.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Create a dilution for analysis (e.g., 0.1 mg/mL).
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance)
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks.
Visualization: HPLC Workflow
Caption: Workflow for purity assessment via RP-HPLC.
Comparative Analysis of Methods
No single technique provides all the necessary information. The strength of a characterization package lies in the synergistic and orthogonal nature of the data from multiple methods.
| Method | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Definitive molecular structure, connectivity, stereochemistry | Unparalleled structural detail | Relatively low sensitivity, requires higher sample amount, expensive |
| IR Spectroscopy | Presence of specific functional groups | Fast, non-destructive, inexpensive | Provides no information on molecular connectivity or purity |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation patterns | Extremely high sensitivity, confirms molecular formula | Isomers are often indistinguishable, provides limited structural information alone |
| HPLC | Purity, quantification of impurities, retention time | Highly accurate for purity, robust, can be automated | Provides no structural information, method development can be time-consuming |
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. NMR serves as the primary tool for absolute structural confirmation. IR spectroscopy provides a rapid and inexpensive check for the correct functional groups, acting as a first-pass quality control measure. High-resolution mass spectrometry definitively confirms the molecular formula, ruling out compounds with different elemental compositions. Finally, HPLC is the workhorse for assessing chemical purity, ensuring the material is free from significant impurities, starting materials, or side-products. By integrating the data from these orthogonal methods, researchers and drug development professionals can establish a complete, trustworthy, and scientifically sound profile of this important chemical intermediate.
References
A Senior Application Scientist's Comparative Guide to HPLC and GC-MS for Purity Analysis of Methyl 3-methyl-2-nitrobenzoate
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Purity in Chemical Synthesis
Methyl 3-methyl-2-nitrobenzoate is a substituted aromatic ester with potential applications as an intermediate in the synthesis of more complex molecules. In any synthetic pathway, particularly those destined for pharmaceutical or high-technology applications, the purity of each intermediate is paramount. Even trace impurities can lead to undesirable side reactions, lower yields of the final product, and introduce toxicological risks. Therefore, robust and reliable analytical methods are essential for quantifying the purity of this compound and identifying any process-related impurities or degradation products.
This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We will delve into the theoretical underpinnings of each technique, provide detailed, field-tested experimental protocols, and offer insights into data interpretation. The objective is to equip the practicing scientist with the knowledge to make informed decisions about which method, or combination of methods, is best suited for their specific analytical challenge.
Overview of Core Analytical Techniques: HPLC vs. GC-MS
At a fundamental level, both HPLC and GC are separation techniques that resolve a mixture into its individual components. The primary distinction lies in the mobile phase used to transport the sample through a stationary phase. HPLC utilizes a liquid mobile phase, making it ideal for a wide range of compounds, including those that are non-volatile or thermally sensitive.[1] In contrast, GC employs an inert gas as the mobile phase, which requires that the analyte be volatile and thermally stable enough to be vaporized without decomposition.
For a moderately sized molecule like this compound (MW: 195.17 g/mol ), both techniques are viable options.[2][3][4] The choice between them often depends on the specific information required, the nature of potential impurities, and available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Partitioning of volatile analytes between a gaseous mobile phase and a liquid/solid stationary phase. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile molecules. | Volatile and thermally stable compounds. |
| Detection | Commonly UV-Vis, but also fluorescence, refractive index, and mass spectrometry (LC-MS). | Primarily Mass Spectrometry, providing structural information. |
| Information | Primarily quantitative (purity). Structural information requires a mass spectrometer detector. | Both quantitative and qualitative (structural identification). |
| Sample Prep | Dissolution in a suitable solvent. | Dissolution in a volatile solvent; derivatization may be needed for non-volatile compounds. |
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
Reverse-Phase HPLC (RP-HPLC) is the most common mode of liquid chromatography, and it is exceptionally well-suited for the analysis of moderately polar compounds like this compound.[5]
Principle of Separation in RP-HPLC
In RP-HPLC, the stationary phase is non-polar (e.g., silica particles chemically modified with C18 alkyl chains), while the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[5] The separation is driven by hydrophobic interactions; non-polar analytes are more strongly retained by the stationary phase and thus elute later, while more polar analytes have a greater affinity for the mobile phase and elute earlier.
Method Development & Causality
-
Column Selection: A C18 column is the workhorse of RP-HPLC and provides an excellent starting point. The hydrophobicity of the C18 chains will offer good retention for the aromatic ring and methyl ester group of the analyte.
-
Mobile Phase: A mixture of water and acetonitrile is chosen for its UV transparency and good solvating properties.[6][7] A small amount of acid, like phosphoric or formic acid, is often added to suppress the ionization of any residual silanol groups on the silica-based stationary phase, which helps to produce sharp, symmetrical peaks.[5][8]
-
Detection: The nitroaromatic structure of this compound contains a chromophore that absorbs UV light. A detection wavelength of 254 nm is a common choice for aromatic compounds and is likely to provide a strong signal.[9]
-
Isocratic vs. Gradient Elution: For a purity assessment where impurities may have a wide range of polarities, a gradient elution (where the mobile phase composition is changed over time) is often preferred to ensure that all components are eluted in a reasonable time with good peak shape.
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric Acid (ACS grade or higher)
-
This compound reference standard and sample.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile.
-
Prepare the analytical sample at a concentration of approximately 1.0 mg/mL in acetonitrile.
-
-
System Suitability: Before sample analysis, inject the reference standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is between 0.8 and 1.5, and the theoretical plates are > 2000. These criteria are based on general pharmacopeial guidelines.[10][11][12][13]
-
Analysis and Purity Calculation:
-
Inject the sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Hypothetical Data Presentation
| Peak | Retention Time (min) | Area | % Area |
| 1 | 3.5 | 15000 | 0.3 |
| 2 (Main) | 6.8 | 4950000 | 99.0 |
| 3 | 8.2 | 35000 | 0.7 |
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Identification
GC-MS is a powerful hybrid technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. This combination not only quantifies the purity of a sample but also provides structural information that is invaluable for identifying unknown impurities.
Principle of Separation and Detection
An analyte must be volatile to be analyzed by GC. This compound, with a predicted boiling point of around 286°C, is amenable to GC analysis.[14][15] The sample is injected into a heated inlet, where it is vaporized and swept onto the column by an inert carrier gas (e.g., helium). Separation occurs as the analytes partition between the carrier gas and a thin film of stationary phase coated on the inside of a long, narrow capillary column. Compounds with lower boiling points and weaker interactions with the stationary phase travel faster and elute first.
As components elute from the column, they enter the mass spectrometer's ion source. In the most common mode, Electron Ionization (EI), high-energy electrons bombard the molecules, causing them to ionize and fragment in a reproducible manner. The mass analyzer then separates these fragments based on their mass-to-charge ratio (m/z), creating a mass spectrum that serves as a molecular fingerprint.
Method Development & Causality
-
Column Selection: A non-polar "5-type" column (e.g., 5% phenyl-methylpolysiloxane) is a robust, general-purpose column suitable for a wide range of semi-volatile compounds, including aromatic esters.
-
Temperature Programming: Isothermal (constant temperature) operation is rarely effective for mixtures. A temperature program, or ramp, is used to ensure that both volatile and less-volatile compounds elute as sharp peaks in a reasonable timeframe.[16][17][18] The program starts at a low temperature to resolve early-eluting compounds and gradually increases to elute higher-boiling components.[19][20]
-
Injector Temperature: The injector must be hot enough to ensure complete and rapid vaporization of the sample without causing thermal degradation. A temperature of 250°C is a safe starting point.
-
MS Parameters: Standard EI at 70 eV is used because it produces extensive, reproducible fragmentation, leading to rich mass spectra that can be readily compared to spectral libraries like NIST.
Detailed Experimental Protocol: GC-MS
-
Instrumentation: A GC system equipped with a split/splitless injector, coupled to a mass spectrometer (e.g., a single quadrupole).
-
Chemicals and Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Helium (99.999% purity)
-
This compound reference standard and sample.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split, with a ratio of 20:1.
-
Injection Volume: 1 µL.
-
Oven Program: Initial temperature 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in ethyl acetate.
-
Prepare the analytical sample at a concentration of approximately 1.0 mg/mL in ethyl acetate.
-
-
Analysis and Data Interpretation:
-
Inject the sample solution.
-
The resulting Total Ion Chromatogram (TIC) is analogous to an HPLC chromatogram. Purity can be estimated using the area percent method.
-
Obtain the mass spectrum for each peak. Confirm the identity of the main peak by comparing its mass spectrum to a reference spectrum or library (e.g., NIST). Key expected fragments for the parent compound would include the molecular ion (M+) at m/z 195, and fragments corresponding to the loss of a methoxy group ([M-31]+ at m/z 164) or a nitro group ([M-46]+ at m/z 149).
-
For any impurity peaks, perform a library search to tentatively identify the structure.
-
Hypothetical Data Presentation
| Peak | Retention Time (min) | Area % | Tentative ID (from MS Library) | Key Fragments (m/z) |
| 1 | 10.5 | 0.5 | 3-Methyl-2-nitrobenzoic acid | 181, 164, 135 |
| 2 (Main) | 12.2 | 99.3 | This compound | 195, 164, 149, 118 |
| 3 | 13.1 | 0.2 | Isomer of main compound | 195, 164, 149 |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS purity analysis and impurity identification.
Comparative Analysis and Synergistic Application
The choice between HPLC and GC-MS is not always a matter of one being superior to the other; rather, it's about selecting the right tool for the job.
| Parameter | HPLC-UV | GC-MS | Rationale |
| Quantitative Accuracy | Excellent | Good | HPLC generally offers better injection precision, leading to higher quantitative accuracy. |
| Impurity Identification | Poor (without MS) | Excellent | MS provides structural data essential for identifying unknown peaks. |
| Thermally Labile Impurities | Yes | No | HPLC operates at near-ambient temperatures, protecting sensitive compounds. |
| Volatile Impurities | Poor | Excellent | GC is specifically designed to separate volatile compounds like residual solvents. |
| Method Validation | Well-established | Well-established | Both techniques have robust validation guidelines from bodies like the ICH.[21][22][23] |
| Operational Simplicity | Moderate | Moderate | Both require skilled operators, but modern systems are highly automated. |
A Synergistic Approach
For comprehensive characterization, HPLC and GC-MS are best used as complementary techniques.
-
HPLC-UV is the preferred method for routine quality control and accurate purity determination due to its precision and robustness.
-
GC-MS is the ideal tool for identifying volatile impurities (e.g., residual solvents from the synthesis) and for providing structural confirmation of the main component and any unknown, thermally stable impurities.
This integrated approach ensures that a complete purity profile of this compound is established, covering both volatile and non-volatile, as well as thermally stable and labile species.
Decision-Making Workflow
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
Both HPLC and GC-MS are powerful and essential techniques for assessing the purity of this compound. HPLC-UV stands out for its high precision in quantitative analysis, making it the method of choice for routine purity assays and quality control. GC-MS, with its unparalleled ability to provide structural information, is indispensable for the identification of volatile and thermally stable impurities, as well as for the definitive confirmation of the analyte's identity.
A comprehensive understanding of the purity profile of a synthetic intermediate like this compound is best achieved by leveraging the strengths of both techniques. By employing HPLC for accurate quantification and GC-MS for impurity identification, researchers and drug development professionals can ensure the quality and consistency of their materials, which is a foundational requirement for successful research and development.
References
- 1. <621> CHROMATOGRAPHY [drugfuture.com]
- 2. Methyl 2-methyl-3-nitrobenzoate | C9H9NO4 | CID 601165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 3-nitro-2-methylbenzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. scbt.com [scbt.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Separation of 3-Methyl-2-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. usp.org [usp.org]
- 11. Chromatography [usp.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. chembk.com [chembk.com]
- 15. This compound CAS#: 5471-82-9 [amp.chemicalbook.com]
- 16. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. academic.oup.com [academic.oup.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 22. fda.gov [fda.gov]
- 23. starodub.nl [starodub.nl]
A Comparative Guide to the Synthesis of Methyl 3-methyl-2-nitrobenzoate: Assessing and Controlling Regioselectivity
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specifically substituted aromatic compounds is a cornerstone of organic chemistry, particularly in the development of pharmaceutical and agrochemical intermediates. Methyl 3-methyl-2-nitrobenzoate is a valuable building block, notably used in the synthesis of pesticides.[1] However, its preparation presents a classic regioselectivity challenge due to the competing directing effects of the substituents on the aromatic ring. This guide provides an in-depth comparison of two primary synthetic strategies, offering experimental protocols and data to inform the selection of the most efficient and selective method.
Part 1: The Regioselectivity Challenge: Understanding the Directing Effects
The core difficulty in synthesizing this compound lies in controlling the position of the incoming nitro group during electrophilic aromatic substitution (EAS). The starting material, methyl 3-methylbenzoate, possesses two distinct substituents whose electronic effects direct the electrophile to different positions.
-
The Methyl Group (-CH₃): An activating, ortho, para-director. Through a combination of a positive inductive effect (+I) and hyperconjugation, the methyl group donates electron density to the benzene ring, particularly at the ortho (positions 2 and 4) and para (position 6) positions.[2][3][4] This makes these sites more nucleophilic and thus more susceptible to attack by the electrophilic nitronium ion (NO₂⁺).
-
The Methoxycarbonyl Group (-COOCH₃): A deactivating, meta-director. This ester group is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects.[5][6] It pulls electron density out of the ring, making it less reactive overall. The deactivation is most pronounced at the ortho and para positions, leaving the meta (position 5) as the least deactivated and therefore the preferred site for electrophilic attack relative to the ester.
When both groups are present, they exert a conflicting influence, leading to a mixture of isomeric products upon nitration. The challenge is to favor substitution at the 2-position, which is ortho to the activating methyl group but also ortho to the deactivating ester group.
Caption: Competing directing effects on the methyl 3-methylbenzoate ring.
Part 2: Comparative Analysis of Synthetic Strategies
We will evaluate two distinct approaches: the direct nitration of methyl 3-methylbenzoate and a two-step sequence involving the nitration of 3-methylbenzoic acid followed by esterification.
Strategy 1: Direct Nitration of Methyl 3-methylbenzoate
This approach is the most straightforward, involving a single synthetic step. However, it directly confronts the regioselectivity problem. A common method employs a nitrating mixture of nitric acid and an activating agent like acetic anhydride, which is a milder alternative to the traditional, highly corrosive concentrated sulfuric acid.[7]
Experimental Protocol: Nitration with HNO₃/Acetic Anhydride [7]
-
Preparation of Nitrating Agent: In a 100 mL round-bottom flask under ice-bath conditions, slowly add 3.8 mL (0.04 mol) of acetic anhydride to 2.7 mL of 65% nitric acid (0.04 mol). Allow the mixture to react for 30 minutes.
-
Substrate Addition: In a separate vessel, mix 3.0 g (0.02 mol) of methyl 3-methylbenzoate with 3.8 mL of acetic anhydride.
-
Nitration Reaction: Slowly add the substrate mixture dropwise to the pre-formed nitrating agent, maintaining the temperature under ice-bath conditions.
-
Reaction Completion & Workup: After the addition is complete, warm the reaction to 40-50°C for 15 minutes. Remove acetic anhydride and acetic acid under reduced pressure.
-
Isolation: Pour the concentrated residue into ice water. An oily or solid product will precipitate. Extract the product with ethyl acetate, wash the organic layer, and concentrate to yield the product mixture.
-
Purification: The desired this compound must be separated from the primary byproduct, Methyl 3-methyl-4-nitrobenzoate, typically via recrystallization from ethanol.
Strategy 2: Nitration of 3-methylbenzoic Acid followed by Esterification
This two-step strategy circumvents the regioselectivity issue by altering the directing groups. By nitrating 3-methylbenzoic acid first, the directing groups become the methyl (-CH₃) and the carboxylic acid (-COOH). The carboxylic acid group is also a meta-director. Crucially, the position ortho to the methyl group (position 2) is also meta to the carboxylic acid group. This alignment means the directing effects are cooperative, strongly favoring the formation of 2-nitro-3-methylbenzoic acid.
Caption: Workflow for the two-step synthesis of this compound.
Experimental Protocol: Two-Step Synthesis
Step 1: Nitration of 3-Methylbenzoic Acid [8]
-
Reaction Setup: Cool 500g of 98% concentrated nitric acid in a 1000 mL four-necked flask to -20°C with mechanical stirring.
-
Substrate Addition: Slowly add powdered 3-methylbenzoic acid to the cold nitric acid, maintaining the temperature between -30°C and -15°C.
-
Reaction & Isolation: After the reaction is complete (monitored by HPLC, typically ~35 minutes), add water to the reaction mixture. The product, 2-nitro-3-methylbenzoic acid, will precipitate.
-
Purification: Filter the solid product and wash with cold water to obtain a high-purity solid.
Step 2: Fischer Esterification [1]
-
Reaction Setup: Suspend 13.45 g (74.25 mmol) of 3-methyl-2-nitrobenzoic acid in 200 mL of methanol at 0°C.
-
Catalyst Addition: Slowly add 20 mL of acetyl chloride dropwise to the suspension.
-
Reaction: Heat the mixture to reflux and stir for 20 hours.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in 800 mL of ethyl acetate.
-
Purification: Wash the organic phase sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure to afford the final product as a white solid.
Part 3: Data-Driven Performance Comparison
The choice of synthetic route should be guided by quantitative metrics, including yield, selectivity, and operational simplicity.
| Metric | Strategy 1: Direct Nitration | Strategy 2: Two-Step Synthesis | Analysis |
| Regioselectivity | Poor (approx. 66%) [7] | Excellent (approx. 79.8% for nitration step) [8] | Strategy 2 provides significantly higher selectivity for the desired isomer, minimizing byproduct formation. |
| Overall Yield | 93.85% (crude mixture)[7] | ~71% (calculated from reported yields of 79.8% and 85%)[1][8] | While the crude yield of Strategy 1 is higher, the isolated yield of the pure 2-nitro isomer after purification will be substantially lower. The overall yield of pure product from Strategy 2 is likely superior. |
| Number of Steps | 1 | 2 | Strategy 1 is procedurally shorter, which can be an advantage if a mixture of isomers is acceptable. |
| Purification | Challenging: Requires careful separation of isomers (e.g., fractional recrystallization). | Simpler: The nitration step yields a high-purity solid, and the esterification is typically a clean reaction. | The high selectivity of Strategy 2 greatly simplifies the purification process, a critical factor for scalability and cost. |
| Reaction Conditions | Mild to moderate temperatures (0°C to 50°C).[7] | Nitration at very low temperatures (-30°C to -15°C); Esterification requires reflux.[1][8] | Strategy 2's nitration step requires more stringent temperature control, which may be a consideration for equipment availability. |
| Environmental Impact | Uses acetic anhydride, which is preferable to large amounts of sulfuric acid. | Nitration uses only nitric acid, reducing acid waste. Esterification uses methanol and a catalytic amount of acid chloride. | Strategy 2 can be considered "greener" as it avoids a stoichiometric strong acid catalyst in the key selectivity-determining step.[9] |
Conclusion and Recommendation
For researchers, scientists, and drug development professionals requiring high-purity this compound, the evidence strongly favors Strategy 2: Nitration of 3-methylbenzoic Acid followed by Esterification .
While the direct nitration of methyl 3-methylbenzoate appears more concise, its poor regioselectivity is a significant drawback. The resulting mixture of isomers necessitates difficult and often inefficient purification, leading to a lower effective yield of the desired product and increasing production costs.
The two-step synthesis, by strategically nitrating the carboxylic acid precursor, leverages cooperative directing effects to achieve high regioselectivity. This "design for selectivity" approach yields a much cleaner crude product, simplifying purification and ultimately providing a more efficient and reliable route to the target molecule. The environmental benefits of avoiding large quantities of sulfuric acid further strengthen the recommendation for this method in both laboratory and industrial settings.
References
- 1. This compound | 5471-82-9 [chemicalbook.com]
- 2. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. quora.com [quora.com]
- 4. The o/p-directing effect of methyl group in electrophilic substitution re.. [askfilo.com]
- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 6. echemi.com [echemi.com]
- 7. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]
- 8. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Validation of Synthesized Methyl 3-methyl-2-nitrobenzoate
Introduction: The Imperative of Structural Certainty
In the landscape of pharmaceutical and materials science research, intermediates like Methyl 3-methyl-2-nitrobenzoate are foundational building blocks. It serves as a key precursor for synthesizing various target molecules, including pesticide intermediates and active pharmaceutical ingredients.[1] The integrity of any multi-step synthesis hinges on the confirmed identity and purity of its intermediates. An error in structural assignment at an early stage can have cascading and costly consequences, invalidating downstream results and wasting valuable resources.
This guide provides a comprehensive comparison of analytical methodologies for the robust structural validation of this compound. We move beyond a simple listing of techniques to explain the causality behind experimental choices, presenting a self-validating workflow that ensures the highest degree of confidence in your synthesized material. This document is intended for researchers, chemists, and quality control professionals who require irrefutable confirmation of molecular structure.
Synthesis Pathway: Fischer-Speier Esterification
While several synthetic routes exist, including the nitration of methyl 3-methylbenzoate[2], a common and reliable method is the acid-catalyzed esterification of 3-methyl-2-nitrobenzoic acid. This Fischer-Speier esterification is effective and proceeds with high yield.
Experimental Protocol: Synthesis
-
Reaction Setup: Suspend 3-methyl-2-nitrobenzoic acid (1.0 eq) in methanol (approx. 5-10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (0.2 eq) or a few drops of concentrated sulfuric acid as the catalyst.[1]
-
Reflux: Heat the mixture to reflux and maintain for 12-20 hours.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, remove the methanol under reduced pressure. Dissolve the resulting residue in ethyl acetate.
-
Purification: Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize excess acid, followed by a brine wash. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Product: The product, this compound, is typically a white to pale yellow solid.[1][3] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[2]
Primary Validation Workflow: A Multi-Technique Approach
No single technique is sufficient for unambiguous structure determination. The following workflow represents a robust, primary validation system where each method provides complementary evidence.
Caption: Primary workflow for the validation of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the electronic environment of each carbon atom. For this compound, NMR is essential to confirm the substitution pattern on the aromatic ring and the presence of both methyl and methoxy groups.
Experimental Protocol:
-
Prepare a sample by dissolving 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. Standard acquisition parameters on a 400 MHz or 500 MHz spectrometer are typically sufficient.
Data Summary & Interpretation:
| Technique | Expected Chemical Shift (δ) / ppm | Inferred Structural Fragment |
| ¹H NMR | ~7.84 (d, 1H) | Aromatic proton ortho to the nitro group. |
| ~7.45 (m, 2H) | Remaining two aromatic protons. | |
| ~3.89 (s, 3H) | Protons of the ester methyl group (-OCH₃). | |
| ~2.36 (s, 3H) | Protons of the aromatic methyl group (-CH₃). | |
| ¹³C NMR | ~165 | Carbonyl carbon of the ester group. |
| ~148 | Aromatic carbon attached to the nitro group. | |
| ~125-135 | Remaining four aromatic carbons. | |
| ~52 | Carbon of the ester methyl group (-OCH₃). | |
| ~15-20 | Carbon of the aromatic methyl group (-CH₃). | |
| (Note: Data is based on literature values and predictive models.[1][4][5]) |
The ¹H NMR spectrum confirms the presence of three distinct proton environments: two isolated methyl groups (singlets) and a complex aromatic region integrating to three protons. The ¹³C NMR spectrum corroborates this by showing the expected number of carbon signals, including the downfield carbonyl carbon.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this target compound, IR is used to confirm the presence of the critical nitro (-NO₂) and ester carbonyl (C=O) groups.
Experimental Protocol:
-
Ensure the sample is dry.
-
For solid samples, an Attenuated Total Reflectance (ATR) accessory is most convenient. Place a small amount of the solid on the ATR crystal and apply pressure.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Data Summary & Interpretation:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| C=O Stretch (Ester) | ~1730 | Confirms the presence of the ester carbonyl. |
| N=O Asymmetric Stretch | ~1530 | Strong indicator of the nitro group. |
| N=O Symmetric Stretch | ~1350 | Second characteristic peak for the nitro group. |
| C-H Aromatic Stretch | ~3000-3100 | Presence of the benzene ring. |
| C-H Aliphatic Stretch | ~2850-2960 | Confirms the methyl and methoxy C-H bonds. |
| (Note: Data is based on typical values for these functional groups.[6][7][8]) |
The strong absorbance bands around 1730 cm⁻¹, 1530 cm⁻¹, and 1350 cm⁻¹ are highly characteristic and provide definitive evidence for the ester and nitro functionalities.
Mass Spectrometry (MS)
Causality: Mass spectrometry provides the molecular weight of the compound, offering one of the most crucial pieces of data for identity confirmation. High-Resolution Mass Spectrometry (HRMS) can even provide the exact molecular formula. Fragmentation patterns can also offer structural clues.
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Acquire the mass spectrum in positive ion mode to observe the molecular ion peak [M+H]⁺ or [M+Na]⁺.
Data Summary & Interpretation:
| Parameter | Expected Value | Significance |
| Molecular Formula | C₉H₉NO₄ | |
| Molecular Weight | 195.17 g/mol | [9][10] |
| Expected Ion (ESI-MS) | m/z 196.06 ([M+H]⁺) | Confirms the molecular weight of the parent molecule. |
| Key Fragmentation | Loss of -OCH₃ or -NO₂ | Fragmentation can help confirm the connectivity of substituents.[11] |
Observing a molecular ion peak that corresponds to the calculated molecular weight (195.17) is compelling evidence for the successful synthesis of the target compound.
Comparative Analysis: Advanced and Orthogonal Validation
While the primary workflow is often sufficient, certain scenarios—such as the presence of unexpected isomers or ambiguous NMR data—necessitate more advanced or fundamentally different (orthogonal) techniques.
Caption: Decision matrix for selecting advanced validation techniques.
Comparison of Validation Techniques
| Technique | Information Provided | Advantages | Disadvantages | Best Use Case |
| 1D NMR (¹H, ¹³C) | Core C-H framework, functional group proximity. | Fast, highly informative, small sample amount. | Can be ambiguous for complex spin systems or isomers. | Standard: Initial and primary structural confirmation. |
| 2D NMR (COSY, HSQC) | Definitive atom-to-atom connectivity (H-H, C-H). | Resolves ambiguity in 1D spectra, provides irrefutable assignments. | Longer acquisition times, requires more expertise in interpretation. | Problem-Solving: When 1D NMR is inconclusive or for novel compounds. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | The "gold standard" for structural proof; provides bond lengths and angles. | Requires a high-quality single crystal, which can be difficult to grow. | Absolute Proof: For reference standards, publications, or patent filings. |
| Elemental Analysis | Percent composition of C, H, N. | Confirms empirical formula and high purity. | Does not distinguish between isomers; requires high purity. | Purity Check: Orthogonal confirmation of the elemental formula provided by HRMS. |
| High-Resolution MS | Exact mass to <5 ppm accuracy. | Provides unambiguous molecular formula. | Does not provide connectivity information (isomerism). | Formula Confirmation: Standard addition to MS to eliminate all other possible formulas. |
In-Depth Look at Alternatives:
-
2D NMR Spectroscopy: In the case of this compound, a ¹H-¹H COSY experiment would definitively show the coupling between the aromatic protons, confirming their relative positions. A ¹H-¹³C HSQC experiment would link each proton to its directly attached carbon, solidifying the assignment of the complex aromatic region in the ¹³C spectrum.
-
Single-Crystal X-ray Crystallography: If a suitable crystal can be grown, this technique provides the ultimate structural proof. It would not only confirm the connectivity but also the precise spatial arrangement of the nitro and ester groups relative to the methyl group and the benzene ring. This is particularly valuable for confirming the ortho relationship between the nitro and ester functionalities, which can be inferred but not directly "seen" by NMR.
Conclusion
The structural validation of a synthesized molecule like this compound is a process of accumulating corroborating evidence. A primary workflow combining ¹H and ¹³C NMR , IR Spectroscopy , and Mass Spectrometry forms a powerful and efficient system for routine confirmation. The data from these techniques are complementary: NMR defines the molecular backbone, IR identifies the key functional groups, and MS confirms the molecular weight. For situations requiring a higher burden of proof, such as the resolution of isomeric ambiguity or the establishment of a reference standard, advanced techniques like 2D NMR and X-ray Crystallography provide an unparalleled level of structural detail and certainty. By judiciously applying this multi-faceted approach, researchers can proceed with absolute confidence in the identity and integrity of their synthesized materials.
References
- 1. This compound | 5471-82-9 [chemicalbook.com]
- 2. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. brainly.com [brainly.com]
- 5. aiinmr.com [aiinmr.com]
- 6. (Solved) - What IR peaks are present in methyl 3-nitrobenzoate? Use the... (1 Answer) | Transtutors [transtutors.com]
- 7. sciencing.com [sciencing.com]
- 8. brainly.com [brainly.com]
- 9. Methyl 2-methyl-3-nitrobenzoate | C9H9NO4 | CID 601165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Methyl 3-methyl-2-nitrobenzoate
Methyl 3-methyl-2-nitrobenzoate is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its utility as a synthetic intermediate, particularly in the production of pesticide intermediates like 2-amino-5-chloro-N,3-dimethylbenzamide, underscores the importance of efficient and scalable synthetic methodologies.[1] This guide provides a detailed comparison of the two primary synthetic routes to this valuable compound, offering insights into the practical considerations and chemical principles that guide the choice of a particular pathway.
Route 1: Nitration of Methyl 3-methylbenzoate
This two-step approach commences with the readily available starting material, 3-methylbenzoic acid. The synthesis proceeds through an initial esterification followed by a regioselective nitration.
Step 1a: Fischer Esterification of 3-Methylbenzoic Acid
The first step involves the protection of the carboxylic acid group as a methyl ester via Fischer esterification. This is a classic and widely used method for ester formation.
Causality of Experimental Choices:
-
Acid Catalyst: A strong acid catalyst, such as concentrated sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.
-
Excess Methanol: The reaction is an equilibrium process. Using methanol as the solvent ensures a large excess, which, according to Le Chatelier's principle, drives the equilibrium towards the formation of the ester product.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Experimental Protocol:
-
To a round-bottom flask, add 3-methylbenzoic acid and an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux with continuous stirring for several hours until the reaction is complete (monitored by TLC).
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-methylbenzoate.
Step 1b: Regioselective Nitration of Methyl 3-methylbenzoate
The subsequent step is the nitration of the aromatic ring. This is an electrophilic aromatic substitution reaction where the directing effects of the existing substituents play a crucial role. The methyl group is an ortho-, para-director, while the methyl ester group is a meta-director. In this case, the incoming nitro group is directed to the C2 and C4 positions.
Causality of Experimental Choices:
-
Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is the standard nitrating agent. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[2]
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature (typically -30 to -15 °C) is critical to control the reaction rate, prevent over-nitration (dinitration), and improve the regioselectivity.[3]
Experimental Protocol (Conventional Method):
-
Dissolve methyl 3-methylbenzoate in concentrated sulfuric acid and cool the mixture in an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature remains below the specified range.
-
After the addition is complete, stir the reaction mixture at low temperature for a designated period.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the solid product, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to separate the desired this compound from the isomeric byproduct, methyl 3-methyl-4-nitrobenzoate.[3]
A notable variation of this route employs a mixture of nitric acid and acetic anhydride as the nitrating agent. This method is considered more environmentally friendly as it avoids the use of large quantities of sulfuric acid and the subsequent generation of acidic waste.[4] This alternative can also improve the reaction's selectivity and yield under milder conditions.[4]
Workflow for Route 1:
Caption: Synthetic workflow for Route 1, starting from 3-methylbenzoic acid.
Route 2: Direct Esterification of 3-Methyl-2-nitrobenzoic Acid
This synthetic strategy is a more direct, one-step process that hinges on the availability of 3-methyl-2-nitrobenzoic acid as the starting material.
Causality of Experimental Choices:
-
Esterification Agent: While Fischer esterification with an acid catalyst is possible, using a more reactive acylating agent can significantly improve the reaction rate and yield, especially for substrates that may be less reactive.
-
Acetyl Chloride in Methanol: Acetyl chloride reacts with methanol in situ to generate hydrogen chloride (HCl), which acts as the acid catalyst for the Fischer esterification. This method avoids the direct use of corrosive concentrated sulfuric acid.
-
Thionyl Chloride in Methanol: Thionyl chloride (SOCl₂) is a highly effective reagent for converting carboxylic acids to their corresponding esters in the presence of an alcohol. It reacts with the carboxylic acid to form an acyl chloride intermediate, which is then readily attacked by methanol. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the reaction to completion.
-
Experimental Protocol (using Acetyl Chloride):
-
Suspend 3-methyl-2-nitrobenzoic acid in methanol and cool the mixture to 0 °C in an ice bath.[1]
-
Slowly add acetyl chloride dropwise to the suspension with continuous stirring.[1]
-
After the addition, heat the reaction mixture to reflux and maintain for an extended period (e.g., 20 hours) until the reaction is complete.[1]
-
Remove the solvent under reduced pressure.[1]
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.[1]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[1] A reported yield for this method is 85%.[1]
Experimental Protocol (using Thionyl Chloride):
-
Cool methanol in an ice bath and slowly add thionyl chloride dropwise.[5]
-
Add solid 2-nitro-3-methylbenzoic acid in one portion to the methanol-thionyl chloride mixture.[5]
-
Heat the reaction mixture to reflux overnight.[5]
-
Distill off the excess methanol.[5]
-
After cooling, add water and adjust the pH to 7 with a base such as sodium hydroxide.[5]
-
Collect the precipitated product by filtration, wash with water, and air dry.[5] A high yield of 93.5% has been reported for this procedure.[5]
Workflow for Route 2:
Caption: Synthetic workflow for the direct esterification in Route 2.
Comparative Analysis
| Parameter | Route 1: Nitration of Methyl 3-methylbenzoate | Route 2: Direct Esterification of 3-Methyl-2-nitrobenzoic Acid |
| Number of Steps | Two | One |
| Starting Material Availability | 3-Methylbenzoic acid is a common and relatively inexpensive starting material. | 3-Methyl-2-nitrobenzoic acid is a more specialized and potentially more expensive starting material. |
| Key Challenges | Regioselectivity of the nitration step, requiring careful temperature control and purification to remove the 4-nitro isomer. | Availability and cost of the starting material. |
| Yield | The overall yield is dependent on the efficiency of both the esterification and nitration steps, as well as the purification process. The nitration step can have variable yields depending on the conditions. | High yields are reported (85-93.5%).[1][5] |
| Purification | Requires careful recrystallization to achieve high purity. | Generally simpler purification, often involving washing and filtration. |
| Scalability | The nitration step can be challenging to scale up due to its exothermic nature and the need for precise temperature control. | The direct esterification is generally more straightforward to scale up. |
| Environmental Considerations | The conventional method generates significant acidic waste from the use of sulfuric acid. The acetic anhydride variant is a greener alternative.[4] | The use of acetyl chloride or thionyl chloride generates acidic byproducts (HCl and SO₂), which require appropriate handling and neutralization. |
Conclusion
The choice between these two synthetic routes for this compound is a classic example of the trade-offs encountered in synthetic chemistry.
Route 1 is advantageous when starting from a simple, inexpensive, and readily available precursor like 3-methylbenzoic acid. However, it is a longer process that presents challenges in controlling the regioselectivity of the nitration and requires a potentially tedious purification step to isolate the desired product from its isomer.
Route 2 offers a more direct and higher-yielding pathway to the target molecule. Its primary limitation is the commercial availability and cost of the starting material, 3-methyl-2-nitrobenzoic acid. For researchers and drug development professionals with access to this starting material, Route 2 is likely the more efficient and scalable option.
Ultimately, the optimal synthetic strategy will depend on the specific project requirements, including the scale of the synthesis, the cost and availability of starting materials, and the desired purity of the final product.
References
A Comparative Guide to the Reactivity of Methyl 3-methyl-2-nitrobenzoate in the Landscape of Nitroaromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry and drug development, understanding the nuanced reactivity of functionalized aromatic compounds is paramount. Nitroaromatics, in particular, serve as versatile intermediates, with their reactivity being a delicate interplay of electronic and steric factors. This guide provides an in-depth technical comparison of the reactivity of methyl 3-methyl-2-nitrobenzoate with other key nitroaromatic compounds. By synthesizing established principles of physical organic chemistry with available experimental data, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
The Crucial Role of Substituent Effects in Nitroaromatic Reactivity
The reactivity of a nitroaromatic compound is fundamentally governed by the electronic and steric nature of its substituents. The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting its influence through both resonance and inductive effects.[1][2] This electron withdrawal deactivates the aromatic ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution (SNAr).[3] The presence of other substituents further modulates this reactivity profile.
This compound presents a fascinating case study in this regard. The molecule features a nitro group ortho to a methyl ester group and meta to a methyl group. This specific arrangement leads to a unique interplay of steric hindrance and electronic effects that dictates its reactivity in key transformations.
Comparative Analysis of Reactivity
To provide a comprehensive understanding, we will compare the reactivity of this compound with a selection of other nitroaromatic compounds in two pivotal reaction classes: Nucleophilic Aromatic Substitution (SNAr) and the reduction of the nitro group.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for the functionalization of aromatic rings, particularly in the synthesis of pharmaceuticals and agrochemicals. The reaction proceeds via a Meisenheimer complex, the stability of which is enhanced by electron-withdrawing groups at the ortho and para positions relative to the leaving group.
The reactivity of this compound in SNAr reactions, where the nitro group acts as the activating group and a leaving group (such as a halogen) would be present at a different position, is significantly influenced by its substitution pattern. In the absence of a better leaving group, the nitro group itself can sometimes be displaced, although this is less common.
Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Compound | Key Substituent Effects | Predicted Relative Reactivity | Rationale |
| 1,3-Dinitrobenzene | Two strong electron-withdrawing groups | High | The second nitro group strongly activates the ring towards nucleophilic attack. |
| Methyl 2-nitrobenzoate | Ortho ester group (electron-withdrawing) | Moderate to High | The ester group at the ortho position provides electronic activation. |
| Methyl 4-nitrobenzoate | Para ester group (electron-withdrawing) | High | The ester group at the para position provides strong electronic activation. |
| This compound | Ortho ester, meta methyl group | Moderate | The ortho ester activates the ring, but the ortho-methyl group introduces significant steric hindrance, impeding the approach of the nucleophile.[4] The meta-methyl group has a minor electronic effect. |
| Nitrotoluene | Methyl group (electron-donating) | Low | The electron-donating methyl group deactivates the ring towards nucleophilic attack. |
The "ortho effect" is a critical consideration for this compound.[5] The methyl group adjacent to the nitro group and the reaction center (if a leaving group is at position 1) creates substantial steric hindrance, which can significantly retard the rate of SNAr reactions.[4][6] This steric impediment can often outweigh the electronic activation provided by the nitro and ester groups.
Experimental Workflow: Comparative SNAr Reactivity
Caption: A generalized workflow for comparing the reactivity of nitroaromatics in SNAr reactions.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines which are crucial building blocks for a vast array of compounds, including dyes and pharmaceuticals.[2][7] The ease of this reduction is influenced by the electronic environment of the nitro group.
Electron-withdrawing groups on the aromatic ring generally facilitate the reduction of the nitro group by lowering the electron density at the nitro group, making it more susceptible to reduction. Conversely, electron-donating groups can hinder the reduction.
Table 2: Predicted Relative Reactivity in Catalytic Hydrogenation (Nitro Reduction)
| Compound | Key Substituent Effects | Predicted Relative Ease of Reduction | Rationale |
| 1,3-Dinitrobenzene | Second nitro group (electron-withdrawing) | High | The strong electron-withdrawing nature of the second nitro group facilitates reduction. |
| Methyl 4-nitrobenzoate | Para ester group (electron-withdrawing) | High | The ester group enhances the electrophilicity of the nitro group. |
| Methyl 2-nitrobenzoate | Ortho ester group (electron-withdrawing) | Moderate to High | The ester group provides electronic assistance, though potential chelation with the catalyst might influence the rate. |
| This compound | Ortho ester, meta methyl group | Moderate | The electron-withdrawing ester group facilitates reduction. The ortho-methyl group may introduce some steric hindrance to the approach of the catalyst, potentially slowing the reaction compared to unhindered analogues.[8] |
| Nitrotoluene | Methyl group (electron-donating) | Low | The electron-donating methyl group increases electron density on the ring, making the nitro group less electrophilic and thus harder to reduce.[3] |
Reaction Mechanism: Catalytic Hydrogenation of a Nitroaromatic Compound
Caption: A simplified representation of the stepwise reduction of a nitroaromatic to an aniline.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed, self-validating protocols for the key reactions discussed.
Protocol 1: Comparative Nucleophilic Aromatic Substitution with Sodium Methoxide
Objective: To quantitatively compare the rate of methoxide substitution on various nitroaromatic compounds.
Materials:
-
This compound
-
Methyl 2-nitrobenzoate
-
Methyl 4-nitrobenzoate
-
1,3-Dinitrobenzene
-
Nitrotoluene
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Methoxide (0.5 M in Methanol)
-
Anhydrous Diethyl Ether
-
Saturated Ammonium Chloride Solution
-
Anhydrous Magnesium Sulfate
-
Internal Standard (e.g., Dodecane)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, dissolve the nitroaromatic substrate (1.0 mmol) and the internal standard (0.5 mmol) in anhydrous DMSO (10 mL).
-
Temperature Equilibration: Place the flask in a pre-heated oil bath at 50 °C and allow the solution to equilibrate for 15 minutes.
-
Reaction Initiation: Add the sodium methoxide solution (2.2 mL, 1.1 mmol, 1.1 equivalents) dropwise over 1 minute.
-
Sampling: At regular time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 0.5 mL aliquot of the reaction mixture.
-
Quenching: Immediately quench the aliquot by adding it to a vial containing diethyl ether (2 mL) and saturated ammonium chloride solution (2 mL).
-
Work-up: Vortex the vial, allow the layers to separate, and collect the organic layer. Dry the organic layer over anhydrous magnesium sulfate.
-
Analysis: Analyze the organic layer by GC-MS to determine the ratio of the starting material to the product by comparing their peak areas relative to the internal standard.
-
Data Analysis: Plot the concentration of the starting material versus time to determine the initial reaction rate. Compare the rates for the different nitroaromatic substrates.
Rationale for Experimental Choices:
-
Anhydrous DMSO: A polar aprotic solvent is chosen to solvate the ionic nucleophile and accelerate the SNAr reaction.
-
Controlled Temperature: Maintaining a constant temperature is crucial for accurate kinetic comparisons.
-
Internal Standard: The use of an internal standard allows for accurate quantification of reactants and products by GC-MS, correcting for variations in injection volume and detector response.
Protocol 2: Comparative Catalytic Hydrogenation
Objective: To compare the rate of nitro group reduction for various nitroaromatic compounds.
Materials:
-
This compound
-
Methyl 2-nitrobenzoate
-
Methyl 4-nitrobenzoate
-
1,3-Dinitrobenzene
-
Nitrotoluene
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen Gas
-
Parr Hydrogenation Apparatus or similar
-
Filtration setup (e.g., Celite pad)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Catalyst Preparation: In a hydrogenation vessel, carefully add 10% Pd/C (5 mol%).
-
Reactant Addition: Add a solution of the nitroaromatic substrate (1.0 mmol) in methanol (20 mL).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas three times, and then pressurize to 50 psi with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and by analyzing aliquots via HPLC at regular intervals.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Analysis: Concentrate the filtrate under reduced pressure and analyze the crude product by HPLC to determine the conversion and yield. Compare the reaction times and yields for the different substrates.
Rationale for Experimental Choices:
-
Palladium on Carbon: A standard and efficient catalyst for the hydrogenation of nitro groups.
-
Methanol: A common solvent for catalytic hydrogenation that readily dissolves the substrates and does not interfere with the reaction.
-
Parr Apparatus: Allows for safe and controlled hydrogenation under pressure, leading to reproducible results.
-
HPLC Analysis: Provides a reliable method for quantifying the disappearance of the starting material and the appearance of the product, allowing for a comparison of reaction rates.
Conclusion
The reactivity of this compound is a product of a complex interplay between the electronic effects of its substituents and the steric hindrance imposed by the ortho-methyl group. While the nitro and ester groups activate the ring for nucleophilic attack and facilitate nitro group reduction, the adjacent methyl group presents a significant steric barrier. This guide provides a framework for understanding and predicting the reactivity of this important synthetic intermediate in comparison to other nitroaromatics. The detailed experimental protocols offer a starting point for researchers to conduct their own comparative studies, leading to a deeper understanding and more efficient utilization of these versatile building blocks in the synthesis of novel molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. dakenchem.com [dakenchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Methyl 3-methyl-2-nitrobenzoate: Bridging the Gap Between Experimental Findings and Theoretical Predictions
For the forward-thinking researcher, the synthesis of a novel compound is but the first step. True understanding lies in the rigorous characterization of its properties, a process that increasingly relies on the powerful synergy between empirical data and computational modeling. This guide offers a deep dive into the analytical landscape of Methyl 3-methyl-2-nitrobenzoate, presenting a comparative analysis of its experimental data against theoretical predictions. Our aim is to provide researchers, scientists, and drug development professionals with a comprehensive framework for validating and interpreting their own findings.
This compound, a substituted aromatic compound, presents a fascinating case study. The interplay of its electron-withdrawing nitro group and electron-donating methyl group on the benzoate ring creates a unique electronic and steric environment, influencing its reactivity and physicochemical properties. A thorough comparison of experimental measurements with theoretical calculations not only validates the synthesized structure but also provides deeper insights into its molecular behavior.
The Cornerstone of Analysis: Physicochemical Properties
The fundamental physical properties of a compound, such as its melting and boiling points, serve as the initial and most straightforward indicators of its identity and purity. While experimental determination remains the gold standard, theoretical predictions, often derived from quantitative structure-property relationship (QSPR) models, offer a rapid and cost-effective preliminary assessment.
Table 1: Comparison of Experimental and Predicted Physicochemical Properties
| Property | Experimental Value | Predicted Value |
| Melting Point | 72-73°C[1] | Not available |
| Boiling Point | Not available | 286.3 ± 20.0 °C[1] |
| Density | Not available | 1.255 g/cm³[2] |
| Refractive Index | Not available | 1.548[2] |
The experimentally determined melting point of 72-73°C provides a sharp, reliable benchmark for sample purity.[1] The predicted boiling point, density, and refractive index, while useful for initial characterization, should be approached with an understanding of their computational origins. These predictions are generated through algorithms that analyze the molecule's structure and functional groups, offering a valuable but ultimately theoretical estimation.
Unveiling the Molecular Structure: A Spectroscopic Approach
Spectroscopic techniques are indispensable for elucidating the precise arrangement of atoms within a molecule. Here, we compare the available experimental spectroscopic data for this compound with the expected theoretical values derived from Density Functional Theory (DFT) calculations, a robust method for predicting molecular properties.[3]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The experimental ¹H NMR spectrum of this compound in CDCl₃ reveals the expected signals corresponding to the aromatic protons and the two distinct methyl groups.
Table 2: Experimental vs. Theoretical ¹H NMR Data (Predicted)
| Proton | Experimental Chemical Shift (δ, ppm) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (m) | 7.84 | ~7.8-8.0 | Multiplet | 1H |
| Aromatic (m) | 7.40-7.51 | ~7.4-7.6 | Multiplet | 2H |
| Methoxy (-OCH₃) | 3.89 | ~3.9 | Singlet | 3H |
| Methyl (-CH₃) | 2.36 | ~2.4 | Singlet | 3H |
The predicted chemical shifts are based on DFT calculations performed on similar nitrobenzoate structures and general principles of NMR spectroscopy. The electron-withdrawing nitro group is expected to deshield the ortho and para protons, shifting them downfield, while the methyl and methoxy protons appear in their characteristic upfield regions. The close correlation between the experimental and predicted values provides strong evidence for the assigned structure.
Experimental Protocol: ¹H NMR Spectroscopy
A sample of this compound is dissolved in deuterated chloroform (CDCl₃). The solution is then placed in a high-field NMR spectrometer. The resulting free induction decay (FID) is Fourier transformed to obtain the ¹H NMR spectrum. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The choice of a high-field instrument is crucial for achieving good signal dispersion, especially for resolving the multiplets in the aromatic region.
Caption: Workflow for ¹H NMR analysis.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| C=O (Ester) | ~1730-1750 | Strong, sharp absorption |
| NO₂ (Asymmetric Stretch) | ~1520-1560 | Strong absorption |
| NO₂ (Symmetric Stretch) | ~1340-1380 | Strong absorption |
| C-O (Ester) | ~1250-1300 | Strong absorption |
| Aromatic C=C | ~1450-1600 | Medium to weak absorptions |
| C-H (Aromatic) | ~3000-3100 | Medium to weak absorptions |
| C-H (Aliphatic) | ~2850-3000 | Medium to weak absorptions |
The predicted spectrum is dominated by the strong carbonyl stretch of the ester group and the characteristic symmetric and asymmetric stretches of the nitro group. The presence of these bands in an experimental spectrum would be a key indicator of the successful synthesis of the target molecule.
Theoretical Protocol: DFT-Based IR Spectrum Calculation
The geometry of this compound is first optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*). A frequency calculation is then performed on the optimized geometry to obtain the harmonic vibrational frequencies. The calculated frequencies are often systematically overestimated and are typically scaled by an empirical factor to improve agreement with experimental data. The resulting scaled frequencies and their corresponding intensities are used to generate a theoretical IR spectrum.
Caption: Workflow for theoretical IR spectrum generation.
Mass Spectrometry: The Molecular Fingerprint
Mass spectrometry provides the exact molecular weight of a compound and offers valuable information about its fragmentation pattern, which can be used for structural elucidation. While a specific experimental mass spectrum for this compound was not found, the molecular formula C₉H₉NO₄ gives an exact mass of 195.0532 g/mol .
Table 4: Predicted Mass Spectrometry Data
| Ion | m/z (Predicted) | Description |
| [M]⁺ | 195 | Molecular Ion |
| [M-OCH₃]⁺ | 164 | Loss of the methoxy group |
| [M-NO₂]⁺ | 149 | Loss of the nitro group |
The predicted fragmentation pattern suggests that the loss of the methoxy and nitro groups would be prominent fragmentation pathways under electron ionization (EI) conditions. The observation of these fragments in an experimental mass spectrum would further corroborate the structure of the synthesized compound.
Conclusion: A Path to Confident Characterization
The comparison of experimental and theoretical data is a critical exercise in modern chemical research. For this compound, the available experimental data for its melting point and ¹H NMR spectrum align well with theoretical expectations. While experimental IR and mass spectrometry data are yet to be widely reported, DFT calculations provide a robust framework for predicting these properties. By leveraging both empirical measurements and computational modeling, researchers can achieve a more comprehensive and confident characterization of this and other novel chemical entities, accelerating the pace of discovery in drug development and materials science.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-methyl-2-nitrobenzoate
As researchers dedicated to advancing drug development, our work inherently involves handling a wide array of chemical compounds. Among these is Methyl 3-methyl-2-nitrobenzoate (CAS No. 5471-82-9), an intermediate valuable in organic synthesis. However, its utility in the lab is matched by the critical importance of its proper management and disposal. Adherence to correct disposal protocols is not merely a regulatory formality; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity.
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. Moving beyond a simple checklist, it delves into the causality behind each procedural step, ensuring that laboratory professionals can manage this chemical waste with confidence, expertise, and a deep understanding of the associated risks.
Section 1: Hazard Identification and Risk Assessment
Effective disposal begins with a thorough understanding of the compound's hazard profile. While complete toxicological data for this compound is not available, information from analogous nitroaromatic compounds and existing safety data sheets (SDS) mandates a cautious approach.[1][2] The primary risks are associated with irritation and potential harm upon ingestion or inhalation.[3]
Table 1: Summary of Known Hazards
| Hazard Category | Description | GHS Classification (Aggregated) | Primary Precaution |
|---|---|---|---|
| Health Hazards | Causes serious eye irritation.[3][4][5] | Eye Irrit. 2A | Wear safety glasses or goggles. |
| Causes skin irritation.[3][4][5] | Skin Irrit. 2 | Wear appropriate chemical-resistant gloves (e.g., nitrile). | |
| May cause respiratory tract irritation.[3][4][5][6] | STOT SE 3 | Handle in a well-ventilated area or chemical fume hood. | |
| Harmful if swallowed.[3] | Acute Tox. 4 (Oral) | Do not eat, drink, or smoke when handling.[3] | |
| Physical Hazards | Combustible solid. Containers may burn in a fire.[3][4] | Not Classified | Store away from ignition sources. |
| Environmental | Data not fully available, but nitroaromatic compounds can be environmental pollutants. | Not Classified | Prevent release to drains and waterways.[3][6] |
The crucial takeaway is to treat this compound as hazardous, assuming a risk profile that necessitates stringent controls throughout its lifecycle in the laboratory, from initial handling to final disposal.
Section 2: Pre-Disposal Waste Accumulation and Storage
Proper waste management begins the moment a reaction is complete or a container is deemed waste. Safe and compliant accumulation is a non-negotiable prerequisite to disposal.
Protocol for Waste Accumulation:
-
Designate a Waste Container: Use a dedicated, chemically compatible container for solid this compound waste. The container must be in good condition, with a secure, tight-fitting lid.[7] Do not use metallic containers for any waste streams that might be acidic.[8]
-
Segregate Waste Streams: This is a critical step . This compound waste is a non-halogenated organic solid. It must NOT be mixed with:
-
Halogenated organic waste.
-
Aqueous waste.
-
Incompatible chemicals, particularly strong oxidizing agents or strong bases, which can cause dangerous reactions.[9][10]
-
Non-hazardous waste. Combining waste streams needlessly increases disposal costs and complexity, as the entire mixture must be treated as hazardous.[11]
-
-
Proper Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must clearly identify the contents, including the full chemical name: "Waste this compound." List all constituents if it is a mixture.
-
Safe Storage Location: Store the sealed waste container in a designated satellite accumulation area that is under the control of laboratory personnel.[8] This area should be cool, dry, well-ventilated, and equipped with secondary containment to manage potential spills.
Section 3: Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is vital to mitigate exposure and environmental contamination.
Protocol for Minor Spill Cleanup (Solid Powder):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: At a minimum, wear safety goggles, a lab coat, and double nitrile gloves. If there is a risk of dust generation, a dust respirator is required.[4]
-
Control Dust and Ignition Sources: Avoid any actions that could make the powder airborne.[3] Ensure there are no open flames or other ignition sources nearby.[3]
-
Clean Up: Gently sweep or scoop the spilled solid material using spark-proof tools. Avoid dry sweeping that creates dust.[4] Place the collected material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a damp cloth. The cloth and any contaminated PPE (e.g., outer gloves) must also be disposed of as hazardous waste.
-
Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.[3]
For a major spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
Section 4: The Core Disposal Protocol
The disposal of this compound is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[12] Under no circumstances should this chemical be disposed of in the standard trash or down the drain.[6][13] The only acceptable method is through a licensed professional waste disposal service.[2][6]
Step 1: Final Packaging and Handover
Ensure your labeled waste container is securely sealed and the exterior is clean.[7] Fill out any required waste pickup forms as per your institution's EHS procedures. The container should never be filled to more than 75-90% capacity to allow for expansion.[7][8]
Step 2: Recommended Disposal Method: High-Temperature Incineration
The gold-standard and most environmentally sound method for disposing of nitroaromatic compounds is high-temperature incineration.
-
Causality: Incineration at temperatures above 850°C ensures the complete thermal decomposition and destruction of the organic molecule.[14][15] This process is necessary to break the stable aromatic ring and the nitro group, mineralizing the compound into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides (NOx).[10] A study on nitro-PAHs demonstrated that a secondary combustion chamber at 900°C could decompose over 99% of these compounds.[16]
-
Operational Requirement: This process must be performed in a specialized hazardous waste incinerator equipped with afterburners and advanced gas cleaning systems (e.g., scrubbers) to neutralize and remove the resulting acid gases and NOx from the emissions, thereby preventing air pollution.[6][17]
Step 3: Alternative Disposal Method: Hazardous Waste Landfill
While physically possible, landfilling is a far less preferable and more regulated option.
-
Causality: The U.S. EPA's Land Disposal Restrictions (LDR) program prohibits the land disposal of untreated hazardous wastes.[12][18] To be eligible for a hazardous waste landfill, the material would first need to be treated to meet specific concentration levels or be stabilized to reduce the potential for leaching into groundwater.[12][19][20] Given the nature of this compound, such treatment is complex and incineration remains the more definitive and secure option.
Step 4: Disposal of Contaminated Materials and Empty Containers
-
Contaminated Labware: Disposable items like gloves, weigh boats, and wipes that are contaminated with this compound must be placed in the solid hazardous waste container for incineration.
-
Empty Containers: An "empty" container that held this chemical must be managed properly. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[13] The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, completely deface or remove the original label, and the container can then be disposed of as non-hazardous glass or plastic waste.[13][21] If a container cannot be safely cleaned due to residual material, it must be disposed of as hazardous waste itself.[13]
Section 5: Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper routing of all waste streams associated with this compound.
Caption: Decision workflow for segregating and disposing of waste.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Methyl 2-methyl-3-nitrobenzoate | C9H9NO4 | CID 601165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. capotchem.com [capotchem.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. epa.gov [epa.gov]
- 13. otago.ac.nz [otago.ac.nz]
- 14. What Is the Ideal Temperature Range for Efficient and Clean Waste Incineration? → Learn [pollution.sustainability-directory.com]
- 15. epa.gov [epa.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. legco.gov.hk [legco.gov.hk]
- 18. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 19. in.gov [in.gov]
- 20. actenviro.com [actenviro.com]
- 21. canterbury.ac.nz [canterbury.ac.nz]
A Researcher's Guide to Personal Protective Equipment for Handling Methyl 3-methyl-2-nitrobenzoate
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, Methyl 3-methyl-2-nitrobenzoate, a key intermediate in various synthetic pathways, requires meticulous attention to safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety and operational excellence within your laboratory.
Understanding the Hazard Profile of this compound
Before delving into specific PPE recommendations, it is crucial to understand the inherent hazards of this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Skin irritation (Category 2): H315 - Causes skin irritation.[1]
-
Serious eye irritation (Category 2): H319 - Causes serious eye irritation.[1]
-
Specific target organ toxicity – single exposure (Category 3), Respiratory system: H335 - May cause respiratory irritation.[1]
These classifications are the cornerstone of our PPE strategy, directly informing the selection of equipment to mitigate the risks of skin and eye contact, and inhalation.
Core Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy for handling this compound involves a multi-faceted approach, ensuring all potential routes of exposure are addressed. The following table summarizes the essential PPE and its purpose.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and subsequent irritation. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | To protect eyes from splashes and airborne particles, preventing serious irritation.[1] |
| Skin and Body Protection | Laboratory coat. For larger quantities or increased splash potential, chemical-resistant aprons or coveralls are recommended. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation of dust or vapors that may cause respiratory irritation.[1] |
Procedural Guidance for PPE Use: A Step-by-Step Approach
The efficacy of PPE is intrinsically linked to its correct use. The following procedural steps are designed to ensure maximum protection.
Donning PPE: The First Line of Defense
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
